molecular formula C12H14ClFO B1325458 4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone CAS No. 898764-82-4

4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone

Cat. No.: B1325458
CAS No.: 898764-82-4
M. Wt: 228.69 g/mol
InChI Key: HLBWXGPGWNWOKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone is a useful research compound. Its molecular formula is C12H14ClFO and its molecular weight is 228.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-chloro-2-fluorophenyl)-3,3-dimethylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClFO/c1-12(2,3)7-11(15)9-5-4-8(13)6-10(9)14/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBWXGPGWNWOKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)C1=C(C=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642406
Record name 1-(4-Chloro-2-fluorophenyl)-3,3-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898764-82-4
Record name 1-(4-Chloro-2-fluorophenyl)-3,3-dimethyl-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898764-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chloro-2-fluorophenyl)-3,3-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone CAS 898764-82-4"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone (CAS 898764-82-4)

A Keystone Intermediate for Advanced Pharmaceutical Synthesis

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, CAS 898764-82-4, a specialized butyrophenone derivative. While specific literature on this compound is emerging, this document consolidates available data and provides expert insights into its physicochemical properties, logical synthetic pathways, robust analytical characterization methods, and prospective applications, particularly within the realm of drug discovery and development. By drawing parallels with structurally related and well-documented butyrophenones, this guide serves as an essential resource for researchers, medicinal chemists, and process development scientists.

Introduction: Unveiling a Niche Butyrophenone

This compound belongs to the butyrophenone class of chemical compounds, which are characterized by a phenyl ring attached to a ketone and a butyl chain.[1] This particular derivative is distinguished by a unique substitution pattern on the phenyl ring—a chlorine atom at the 4' position and a fluorine atom at the 2' position—and a dimethyl substitution on the butyryl chain. This specific arrangement of functional groups is anticipated to confer distinct reactivity and stereoelectronic properties, making it a valuable building block for complex molecular architectures.

While its close analog, 4-Chloro-4'-fluorobutyrophenone (CAS 3874-54-2), is a well-established intermediate in the synthesis of numerous antipsychotic drugs like Haloperidol and Droperidol, this compound represents a more specialized intermediate.[2][3] The introduction of the 3,3-dimethyl group can introduce steric hindrance that may guide reaction pathways or alter the metabolic stability of downstream active pharmaceutical ingredients (APIs). The ortho-fluorine substituent significantly influences the electronic nature of the aromatic ring and can be a key element in modulating biological activity and pharmacokinetic properties.

This guide aims to bridge the information gap by providing a foundational understanding of this compound, thereby empowering researchers to harness its synthetic potential.

Physicochemical & Structural Data

A thorough understanding of a compound's physical and chemical properties is paramount for its effective handling, reaction optimization, and analytical characterization. The available data for this compound is summarized below.

Key Identifiers and Properties
PropertyValueSource
CAS Number 898764-82-4[4]
Molecular Formula C12H14ClFO[4]
Molecular Weight 228.69 g/mol [4]
Synonyms 1-(4-chloro-2-fluorophenyl)-3,3-dimethylbutan-1-one[4]
Physical State Not available; likely a liquid or low-melting solid at room temperature based on related structures.[4]
Structural Representation

The chemical structure of this compound is pivotal to its reactivity.

Caption: Chemical structure of this compound.

Synthesis and Manufacturing Insights

While a specific, validated synthesis protocol for this compound is not widely published, a logical and efficient synthetic route can be devised based on the well-established Friedel-Crafts acylation reaction. This is a cornerstone of aromatic ketone synthesis.[5]

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The most probable synthetic route involves the reaction of 1-chloro-3-fluorobenzene with 3,3-dimethylbutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

G reactant1 1-Chloro-3-fluorobenzene intermediate Acylium Ion Intermediate reactant1->intermediate Reacts with reactant2 3,3-Dimethylbutyryl chloride reactant2->intermediate Forms catalyst AlCl₃ (Lewis Acid) catalyst->intermediate Catalyzes product This compound intermediate->product Electrophilic Aromatic Substitution

Caption: Proposed Friedel-Crafts acylation pathway for synthesis.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is provided as a guiding framework. Researchers must conduct their own risk assessments and optimization studies.

  • Reactor Setup: A clean, dry, glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and a nitrogen inlet is charged with a suitable anhydrous solvent (e.g., dichloromethane).

  • Catalyst Addition: Anhydrous aluminum chloride is added to the solvent under a nitrogen atmosphere. The mixture is cooled to 0-5 °C with constant stirring.

  • Acyl Chloride Addition: 3,3-Dimethylbutyryl chloride is added dropwise to the stirred suspension, maintaining the temperature below 10 °C. The mixture is stirred for an additional 30 minutes to allow for the formation of the acylium ion complex.

  • Aromatic Substrate Addition: 1-Chloro-3-fluorobenzene is added dropwise to the reaction mixture, again maintaining a low temperature. The reaction is then allowed to slowly warm to room temperature and stirred until completion (monitored by TLC or GC).

  • Quenching: The reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes.

  • Workup: The organic layer is separated, washed sequentially with dilute HCl, water, sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation or column chromatography, to yield pure this compound.

Causality Behind Choices:

  • Anhydrous Conditions: The Lewis acid catalyst (AlCl₃) is highly moisture-sensitive. Water would deactivate the catalyst and inhibit the reaction.

  • Low Temperature: The Friedel-Crafts acylation is an exothermic reaction. Low-temperature control is crucial to prevent side reactions and ensure regioselectivity. The ortho- and para-directing effects of the chloro and fluoro groups will influence the final product distribution.

  • Acidic Quench: The acidic workup is necessary to break down the product-catalyst complex and remove the aluminum salts into the aqueous phase.

Analytical Characterization and Quality Control

Robust analytical methods are essential to confirm the identity, purity, and quality of the synthesized compound.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons adjacent to the ketone and the gem-dimethyl group. The coupling patterns of the aromatic protons will be complex due to the influence of both the chloro and fluoro substituents.

    • ¹³C NMR: The carbon NMR will show characteristic peaks for the carbonyl carbon (~195-200 ppm), the aromatic carbons (with C-F coupling), and the aliphatic carbons of the butyryl chain.[6]

    • ¹⁹F NMR: Fluorine NMR will provide a definitive signal for the fluorine atom, and its coupling to adjacent protons can further confirm the structure.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. The fragmentation pattern can also provide structural information. The presence of chlorine will result in a characteristic M+2 isotopic peak.

Chromatographic Methods
  • Gas Chromatography (GC): GC is an excellent method for assessing the purity of the compound and for monitoring reaction progress. A flame ionization detector (FID) is typically used.

  • High-Performance Liquid Chromatography (HPLC): For less volatile impurities or for compounds that may degrade at high temperatures, reverse-phase HPLC with a UV detector is a suitable alternative for purity analysis.

Applications in Research and Drug Development

The primary application of this compound is as a specialized intermediate in organic synthesis.

  • Pharmaceutical Synthesis: Its structure makes it a candidate for the synthesis of novel psychoactive compounds, particularly atypical antipsychotics or CNS agents. The butyrophenone core is a well-known pharmacophore, and the unique substitution pattern of this derivative allows for the exploration of new chemical space to improve efficacy, selectivity, and safety profiles of potential drug candidates.[3][7]

  • Chemical Research: As a functionalized ketone, it can be used as a starting material for a variety of chemical transformations, enabling the synthesis of complex heterocyclic compounds and other novel molecular frameworks.[8]

Safety, Handling, and Stability

Handling any chemical substance requires adherence to strict safety protocols. The following information is based on the available safety data sheet for this compound.[4]

Hazard Identification
  • Health Hazards: While specific toxicological data is limited, it is prudent to handle the compound with care. Avoid inhalation, ingestion, and contact with skin and eyes.[4]

  • Incompatible Materials: Strong oxidizing agents.[4]

  • Hazardous Decomposition Products: Upon combustion, may produce carbon oxides, hydrogen chloride, and hydrogen fluoride.[4]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place. The compound is stable under recommended storage temperatures and pressures.[4]

  • First Aid:

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[4]

    • Skin Contact: Immediately flush the skin with plenty of running water for at least 15 minutes.[4]

    • Eye Contact: Rinse eyes with plenty of water.

    • Ingestion: Seek immediate medical attention.

Conclusion

This compound, CAS 898764-82-4, is a niche yet potentially valuable intermediate for advanced organic synthesis, particularly in the pharmaceutical industry. While detailed experimental data remains sparse, this guide provides a solid, scientifically-grounded framework for its synthesis, characterization, and safe handling. By leveraging established chemical principles and data from analogous compounds, researchers and drug development professionals can confidently incorporate this building block into their synthetic strategies, paving the way for the discovery of novel and improved therapeutic agents.

References

Sources

"physicochemical properties of 1-(4-Chloro-2-fluorophenyl)-3,3-dimethyl-1-butanone"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-(4-Chloro-2-fluorophenyl)-3,3-dimethyl-1-butanone

Abstract

This technical guide provides a comprehensive analysis of the key physicochemical properties of the novel chemical entity, 1-(4-Chloro-2-fluorophenyl)-3,3-dimethyl-1-butanone. In the absence of extensive published experimental data for this specific molecule, this document leverages predictive computational models and established structure-property relationships to forecast its molecular characteristics. Crucially, this guide moves beyond prediction to furnish detailed, field-proven experimental protocols for the empirical validation of these properties. The significance of each physicochemical parameter—lipophilicity, solubility, ionization state, and others—is discussed within the critical context of drug discovery and development, explaining the causal links between these foundational properties and a compound's ultimate pharmacokinetic and pharmacodynamic profile. This document is intended for researchers, medicinal chemists, and drug development professionals, serving as both a predictive reference and a practical handbook for laboratory characterization.

Introduction and Strategic Overview

The compound 1-(4-Chloro-2-fluorophenyl)-3,3-dimethyl-1-butanone is an aromatic ketone featuring halogen substitutions that are common motifs in medicinal chemistry, often introduced to modulate metabolic stability, receptor binding affinity, and pharmacokinetic (PK) properties. A thorough understanding of its fundamental physicochemical characteristics is the bedrock upon which successful drug development is built. These properties govern a molecule's behavior from the moment of administration, influencing its absorption, distribution, metabolism, and excretion (ADME).[1][2]

As this is a specific and potentially novel structure, public repositories lack a consolidated, experimentally verified dataset for its properties. Therefore, this guide adopts a two-pronged strategy essential for early-stage compound assessment:

  • In Silico Prediction: Utilization of computational methods to generate a reliable, predictive profile of the compound's core physicochemical parameters.[3][4][] This allows for early-stage assessment and prioritization before significant resources are committed to synthesis and testing.

  • Experimental Verification: Provision of robust, step-by-step protocols for the laboratory determination of these properties. This underscores the principle that while prediction is powerful, empirical data is the gold standard for decision-making in drug development.

This dual approach provides a comprehensive framework for characterizing 1-(4-Chloro-2-fluorophenyl)-3,3-dimethyl-1-butanone, mirroring the workflow of a modern drug discovery program.

Molecular Identity and Structural Attributes

To establish a clear baseline for analysis, the fundamental structural and identifying information for the target compound is defined below.

  • IUPAC Name: 1-(4-Chloro-2-fluorophenyl)-3,3-dimethyl-1-butanone

  • Molecular Formula: C₁₂H₁₄ClFO

  • SMILES: CC(C)(C)C(=O)C1=CC=C(C=C1F)Cl

  • InChI Key: (Generated upon synthesis and registration)

Chemical Structure: Chemical structure of 1-(4-Chloro-2-fluorophenyl)-3,3-dimethyl-1-butanone (Note: This is a representative image of the chemical structure.)

Predicted Physicochemical Properties and Their Significance

The following properties have been estimated using established computational algorithms and fragment-based prediction models.[6][7][8][9] These values serve as a working hypothesis for guiding experimental design and interpreting biological data.

PropertyPredicted ValueSignificance in Drug Discovery & Rationale
Molecular Weight 228.69 g/mol Compliance with "Rule of Five": Below the 500 Da threshold, suggesting a higher probability of good membrane permeability and oral bioavailability.[10]
logP (Lipophilicity) 3.8 - 4.2Membrane Permeability & Solubility Balance: This predicted value indicates high lipophilicity. While this can enhance membrane permeability and target binding, it may also lead to challenges such as poor aqueous solubility, increased plasma protein binding, and potential for metabolic liabilities or off-target toxicity.[2][10]
Aqueous Solubility (logS) -4.5 to -5.0Bioavailability & Formulation: The predicted low aqueous solubility (in the µg/mL range) is a direct consequence of the high lipophilicity. This is a critical parameter that will heavily influence formulation strategies and may limit oral absorption if not addressed.[]
pKa (α-proton) ~19-20Ionization State: The α-protons adjacent to the ketone are weakly acidic, with a pKa value well outside the physiological pH range.[11] Therefore, the molecule will exist almost exclusively in its neutral form, simplifying ADME predictions as pH-dependent solubility shifts will be negligible.
Polar Surface Area (PSA) 17.07 ŲMembrane Transport: A low PSA (< 60 Ų) is strongly correlated with good cell permeability and blood-brain barrier penetration. This value supports the potential for good absorption characteristics.
H-Bond Donors 0Permeability & Binding: The absence of hydrogen bond donors is favorable for passive diffusion across biological membranes.
H-Bond Acceptors 1 (Carbonyl Oxygen)Solubility & Target Interaction: The single acceptor site offers a point of interaction with water to aid solvation and can be a key interaction point with a biological target.
Rotatable Bonds 3Conformational Flexibility & Binding Entropy: A low number of rotatable bonds (< 10) is generally favorable, as it reduces the entropic penalty upon binding to a target, potentially increasing binding affinity.

Proposed Experimental Verification Protocols

The following section details the standard operating procedures for the empirical determination of the predicted properties. These protocols are designed to be self-validating and represent the industry standard for compound characterization.

Workflow for Physicochemical Profiling

The overall process follows a logical sequence from fundamental measurements to more complex characterizations that inform biological assays.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: ADME & Formulation Insight synthesis Compound Synthesis & Purification identity Structural Confirmation (NMR, MS, IR) synthesis->identity Purity >95% solubility Aqueous Solubility (OECD 105) identity->solubility lipophilicity Lipophilicity (logP) (RP-HPLC) identity->lipophilicity stability Chemical Stability (pH gradient) solubility->stability ppp Plasma Protein Binding lipophilicity->ppp

Caption: Overall workflow for physicochemical characterization.

Protocol: Lipophilicity (logP) Determination by RP-HPLC

Causality: The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is chosen over the traditional shake-flask method for its higher throughput, lower sample consumption, and robustness for compounds with potentially low aqueous solubility.[12][13] The method correlates a compound's retention time on a hydrophobic stationary phase with its octanol-water partition coefficient.

Methodology:

  • System Preparation:

    • HPLC System: Agilent 1200 Infinity Series or equivalent, equipped with a Diode Array Detector (DAD).[14]

    • Column: C18 bonded column with low silanol activity (e.g., Agilent ZORBAX Eclipse Plus C18).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • System Equilibration: Equilibrate the column with the starting mobile phase composition for at least 30 minutes.

  • Calibration Standards:

    • Prepare a stock solution (1 mg/mL in Acetonitrile) for a set of 5-7 standards with known logP values spanning a range from 1 to 5 (e.g., Anisole, Toluene, Naphthalene).

    • Inject each standard individually using a gradient elution method (e.g., 5% to 95% B over 10 minutes) to determine its retention time (t_R).

  • Sample Analysis:

    • Prepare a 1 mg/mL stock solution of 1-(4-Chloro-2-fluorophenyl)-3,3-dimethyl-1-butanone in Acetonitrile.

    • Dilute to a working concentration of 50 µg/mL.

    • Inject the sample in triplicate using the same gradient method as the standards. Record the average retention time.

  • Data Analysis:

    • Plot the known logP values of the standards against their corresponding retention times (t_R).

    • Perform a linear regression to generate a calibration curve. The equation will be in the form: logP = m * t_R + c.

    • Interpolate the logP of the test compound using its average retention time and the regression equation.

G prep Prepare Standards (Known logP) run_std Run Standards (Gradient Elution) prep->run_std sample_prep Prepare Test Compound run_sample Run Test Compound (Triplicate) sample_prep->run_sample hplc HPLC System (C18 Column) hplc->run_std hplc->run_sample plot Plot logP vs. tR (Linear Regression) run_std->plot calc Calculate logP for Test Compound run_sample->calc plot->calc

Caption: Experimental workflow for logP determination via RP-HPLC.

Protocol: Aqueous Solubility Determination (Flask Method)

Causality: This protocol follows the OECD Guideline 105 for testing chemicals, a gold-standard method for determining the saturation mass concentration of a substance in water.[15][16][17][18][19] It is suitable for compounds with solubility expected to be above 10 mg/L. Given the predicted low solubility, a sensitive analytical finish (e.g., HPLC-UV) is required.

Methodology:

  • Preparation:

    • Add an excess amount of the solid test compound to a glass flask containing purified water (e.g., 10 mg in 10 mL).

    • Seal the flask to prevent evaporation.

  • Equilibration:

    • Place the flask in a shaker or magnetic stirrer in a constant temperature bath set to 25 °C.

    • Stir the suspension for a preliminary period of 24 hours.

    • Allow the mixture to stand for another 24 hours to allow for phase separation. A saturated solution should be in equilibrium with the undissolved solid.

  • Sampling and Analysis:

    • Carefully withdraw an aliquot from the clear, supernatant aqueous phase.

    • Filter the aliquot through a 0.22 µm syringe filter (ensure the filter material does not adsorb the compound).

    • Quantify the concentration of the compound in the filtrate using a pre-validated analytical method, such as HPLC-UV with a calibration curve.

  • Confirmation of Equilibrium:

    • Continue stirring the primary flask for another 24 hours and repeat the sampling and analysis process.

    • Equilibrium is confirmed if the measured concentration does not differ significantly (e.g., <15%) from the first measurement.

Predicted Spectroscopic Profile for Structural Confirmation

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) group.

  • Predicted C=O Stretch: 1685 - 1695 cm⁻¹.

  • Rationale: The typical C=O stretch for an aliphatic ketone is ~1715 cm⁻¹.[20] However, conjugation with the aromatic ring is expected to lower this frequency into the predicted range.[21][22] Additional peaks will be present for C-H stretches (~2900-3000 cm⁻¹) and in the fingerprint region for C-C, C-F, and C-Cl bonds.

Mass Spectrometry (MS)

Under Electron Ionization (EI), the molecule is expected to fragment via predictable pathways.

  • Molecular Ion (M⁺): A peak at m/z ≈ 228/230, showing the characteristic 3:1 isotopic pattern for a molecule containing one chlorine atom.

  • Major Fragmentation Pathways:

    • Alpha-Cleavage: The most likely fragmentation is the cleavage of the bond between the carbonyl carbon and the tert-butyl group, resulting in the loss of a tert-butyl radical (57 Da) and the formation of a stable acylium ion (m/z ≈ 171/173).[23][24]

    • McLafferty Rearrangement: This rearrangement is not possible as there are no gamma-hydrogens available on the alkyl chain.[25]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • ~1.3 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group.

    • ~3.1 ppm (singlet, 2H): The two α-protons on the methylene group adjacent to the carbonyl.

    • ~7.2 - 7.8 ppm (multiplets, 3H): The three protons on the substituted aromatic ring, showing complex splitting patterns due to H-H and H-F coupling.

  • ¹⁹F NMR:

    • A single resonance is expected. The chemical shift of aromatic fluorine is highly sensitive to the electronic environment and substitution pattern.[26][27][28][29] This signal will be a powerful tool for confirming the identity and purity of the compound.[30]

Conclusion: A Predictive Framework for Drug Development

This guide establishes a comprehensive physicochemical profile for 1-(4-Chloro-2-fluorophenyl)-3,3-dimethyl-1-butanone based on robust computational predictions. The in silico data suggest a highly lipophilic molecule with low aqueous solubility, characteristics that present both opportunities and challenges for drug development. While its low molecular weight and polar surface area are favorable for membrane permeability, its poor solubility must be a primary focus for formulation and delivery strategies.

The true value of this document lies in the synergy between prediction and action. The detailed experimental protocols provided herein offer a clear and validated path for researchers to confirm these predicted properties, transforming computational hypotheses into concrete data. This data-driven approach is fundamental to mitigating risk and making informed decisions in the complex, resource-intensive process of advancing a compound from a promising lead to a viable clinical candidate.

G cluster_props Core Properties cluster_adme ADME Outcomes center Physicochemical Properties logp Lipophilicity (logP) sol Solubility (logS) pka pKa / Ionization size MW / Size abs Absorption logp->abs dist Distribution (e.g., Plasma Protein Binding) logp->dist met Metabolism logp->met sol->abs pka->sol pka->abs size->abs size->dist exc Excretion

Caption: Relationship between core physicochemical properties and ADME outcomes.

References

  • Prediction of physicochemical properties. (2012). Methods in Molecular Biology. [Link]

  • Mass Spectrometry: Aldehyde and Ketone Fragmentation. (2024). Jove. [Link]

  • Computational methods for predicting properties. ProtoQSAR. [Link]

  • Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. (2008). The Journal of Organic Chemistry. [Link]

  • Solubility testing in accordance with the OECD 105. FILAB. [Link]

  • IR Spectroscopy Tutorial: Ketones. University of Colorado Boulder. [Link]

  • Physicochemical Property Prediction. CD ComputaBio. [Link]

  • Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). (2023). YouTube. [Link]

  • Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. (2008). PubMed. [Link]

  • ADME Properties and Their Dependence on Physicochemical Properties. (2014). ResearchGate. [Link]

  • Mass Spectrometry of Some Common Functional Groups. (2024). Chemistry LibreTexts. [Link]

  • Infrared Spectrometry. Michigan State University. [Link]

  • Carbonyl - compounds - IR - spectroscopy. SlidePlayer. [Link]

  • Key Physicochemical Characteristics Influencing ADME Properties of Therapeutic Proteins. (2019). PubMed. [Link]

  • Advancing physicochemical property predictions in computational drug discovery. UCI Libraries. [Link]

  • IR Frequency Region: Alkene and Carbonyl Stretching. (2024). Jove. [Link]

  • Infrared spectroscopy. (2022). Chemistry LibreTexts. [Link]

  • Key Physicochemical Characteristics Influencing ADME Properties of Therapeutic Proteins. (2019). ResearchGate. [Link]

  • Test No. 105: Water Solubility. OECD. [Link]

  • Water Solubility. Scymaris. [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent. [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (2018). National Institutes of Health. [Link]

  • How do they calculate the pKa of alpha hydrogen various organic compounds like aldehyde ketone nitrile etc. (2017). Reddit. [Link]

  • OECD 105 - Water Solubility. Situ Biosciences. [Link]

  • Characterize the physicochemical parameters early. (2022). Admescope. [Link]

  • Probing the links between in vitro potency, ADMET and physicochemical parameters. (2012). National Institutes of Health. [Link]

  • OECD 105 - Water Solubility Test at 20°C. Analytice. [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (2018). ACS Publications. [Link]

  • Virtual logP On-line. University of Milan. [Link]

  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]

  • logP - octanol-water partition coefficient calculation. Molinspiration. [Link]

  • Is there any software (preferably free) to calculate the partition coefficient (LogP)? (2024). Reddit. [Link]

  • AqSolPred-web: Online solubility prediction tool. GitHub. [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2020). National Institutes of Health. [Link]

  • On-line Software. Virtual Computational Chemistry Laboratory. [Link]

  • On-line Lipophilicity/Aqueous Solubility Calculation Software. Virtual Computational Chemistry Laboratory. [Link]

  • Fluorine NMR. University of Washington. [Link]

  • Solubility.info. solubility.info. [Link]

  • Calculators & Predictors. Chemaxon. [Link]

  • Determination of log P coefficients via a RP-HPLC column.
  • Predictor Solubility. LCI Web Tools. [Link]

  • The α-Carbon Atom and its pKa. University of Calgary. [Link]

  • Calculate Approximate logP. University of Mary Washington. [Link]

  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. [Link]

  • pKa prediction from ab initio calculations. (2023). Research Outreach. [Link]

  • Aqueous pKa prediction for tautomerizable compounds using equilibrium bond lengths. (2020). National Institutes of Health. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. (2025). ACS Publications. [Link]

  • LogP measurement of a highly hydrophobic properfume: Evaluation of extrapolation of RP-HPLC results and impact of chemical moieties on accuracy. (2021). ResearchGate. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis and Characterization of 4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of 4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone, a halogenated butyrophenone derivative of significant interest in medicinal chemistry. The butyrophenone scaffold is a cornerstone in the development of numerous centrally acting agents, and the strategic incorporation of halogen atoms like fluorine and chlorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] This document details a robust synthetic strategy centered on the Friedel-Crafts acylation, explaining the mechanistic rationale behind the chosen pathway. Furthermore, it establishes a comprehensive analytical workflow for the unequivocal structural confirmation and purity assessment of the title compound, leveraging techniques such as NMR, IR, and mass spectrometry. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation and validation of novel butyrophenone analogues.

Introduction: The Strategic Value of Halogenated Butyrophenones

The butyrophenone framework, characterized by a 1-phenylbutan-1-one core, is a privileged structure in modern pharmacology.[2] Its derivatives constitute a major class of antipsychotic drugs, exemplified by the widely used neuroleptic Haloperidol.[3][4] These compounds primarily exert their effects by antagonizing dopamine D2 receptors in the central nervous system.[5] The clinical utility and versatility of this scaffold have spurred extensive research into novel analogues with improved efficacy, selectivity, and side-effect profiles.[4][6]

A key strategy in contemporary drug design is the incorporation of halogen atoms. Fluorine, in particular, is a bioisostere of hydrogen but possesses high electronegativity and the ability to form strong carbon-fluorine bonds. This often enhances metabolic stability, improves membrane permeability, and can modulate binding affinity to target proteins.[1] Chlorine substitution can similarly influence lipophilicity and electronic properties, providing another vector for optimizing a molecule's therapeutic potential. The target molecule of this guide, this compound, combines these features, making it a valuable intermediate for the synthesis of novel therapeutic agents and a compelling subject for structure-activity relationship (SAR) studies.[7]

Part I: Synthesis Methodology

The synthesis of an aromatic ketone like this compound is most efficiently achieved through an electrophilic aromatic substitution reaction. A retrosynthetic analysis logically points to a Friedel-Crafts acylation as the key bond-forming step.

G Target This compound Disconnection C-C Bond Formation (Friedel-Crafts Acylation) Target->Disconnection Synthons Acylium Cation Synthon + Aryl Nucleophile Synthon Disconnection->Synthons Reagents 3,3-Dimethylbutyryl Chloride + 1-Chloro-3-fluorobenzene Synthons->Reagents   Synthetic   Equivalents

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

Principle and Rationale: The Friedel-Crafts acylation is the reaction of an aromatic ring with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[8] This method is exceptionally reliable for synthesizing aryl ketones. The reaction proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.[9] A critical advantage of the acylation over its counterpart, alkylation, is that the product ketone is deactivated towards further substitution, preventing polysubstitution and leading to a clean, monoacylated product.[10]

For this specific synthesis, 1-chloro-3-fluorobenzene serves as the aromatic substrate, and 3,3-dimethylbutyryl chloride is the acylating agent. The Lewis acid catalyst, AlCl₃, coordinates to the carbonyl oxygen of the acyl chloride, which facilitates the departure of the chloride to form the resonance-stabilized acylium ion.

Detailed Experimental Protocol:

  • Step 1: Preparation of the Acylating Agent (if not commercially available)

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,3-dimethylbutanoic acid (1.0 eq).

    • Under an inert atmosphere (N₂ or Ar), add thionyl chloride (SOCl₂) (2.0-3.0 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to accelerate the reaction.

    • After the addition is complete, heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.

    • After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3,3-dimethylbutyryl chloride can be purified by fractional distillation or used directly in the next step.

  • Step 2: Friedel-Crafts Acylation

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous aluminum chloride (AlCl₃) (1.2 eq) and a dry, non-polar solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

    • Cool the suspension to 0-5 °C in an ice bath.

    • In a separate flask, prepare a solution of 3,3-dimethylbutyryl chloride (1.1 eq) and 1-chloro-3-fluorobenzene (1.0 eq) in the same dry solvent.

    • Add this solution dropwise to the stirred AlCl₃ suspension, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, carefully quench the reaction by pouring the mixture into a beaker of crushed ice containing concentrated hydrochloric acid (HCl). This step hydrolyzes the aluminum complexes and moves the product into the organic layer.

    • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) solution, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.

    • Purify the residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure this compound.

G cluster_0 Synthesis Workflow Start 1-Chloro-3-fluorobenzene + 3,3-Dimethylbutyryl Chloride Reaction Friedel-Crafts Acylation (0°C to RT, 4-12h) Start->Reaction Catalyst Anhydrous AlCl₃ in DCM Catalyst->Reaction Quench Quench (Ice / HCl) Reaction->Quench Workup Liquid-Liquid Extraction Quench->Workup Purify Column Chromatography Workup->Purify Product Pure Product: This compound Purify->Product

Caption: Workflow for the Friedel-Crafts acylation synthesis.

Part II: Physicochemical and Spectroscopic Characterization

Once synthesized, a rigorous characterization protocol is essential to confirm the compound's identity, structure, and purity. This involves a multi-technique approach where each analysis provides a piece of the structural puzzle.

G cluster_spectroscopy Spectroscopic Methods Synthesized Purified Compound Purity Purity Assessment (GC-MS, HPLC) Synthesized->Purity ID Structural Elucidation Synthesized->ID Final Confirmed Structure: This compound Purity->Final MS Mass Spectrometry (MS) (Molecular Weight & Formula) ID->MS IR Infrared (IR) (Functional Groups) ID->IR NMR NMR (¹H, ¹³C) (Connectivity & Skeleton) ID->NMR MS->Final IR->Final NMR->Final

Caption: A logical workflow for compound characterization.

Physicochemical Properties

The expected properties of the target compound are summarized below.

PropertyExpected ValueSource/Justification
Molecular Formula C₁₂H₁₄ClFOFrom structure
Molecular Weight 228.69 g/mol Calculated from formula[11]
Appearance White to off-white solid or pale yellow oilTypical for butyrophenones[7]
Purity ≥97% (GC/HPLC)Standard for research chemicals
Solubility Soluble in DCM, Chloroform, Ethyl Acetate; Insoluble in waterExpected for a non-polar organic molecule
Spectroscopic Analysis

¹H NMR Spectroscopy (Proton NMR)

  • Principle: This technique probes the chemical environment of hydrogen nuclei. The chemical shift (δ), integration, and splitting pattern (multiplicity) provide detailed information about the molecular structure.

  • Expected Spectrum Analysis (in CDCl₃, 400 MHz):

    • Aromatic Region (δ 7.0-8.0 ppm): Three protons will be present in this region. The proton ortho to the carbonyl group will be the most deshielded. The fluorine and chlorine substituents will induce complex splitting patterns (doublets, triplets of doublets, etc.) due to ³J(H-H) and ³J(H-F), ⁴J(H-F) couplings.

    • Aliphatic Region (δ 1.0-3.5 ppm):

      • δ ~3.2 ppm (t, 2H): A triplet corresponding to the two protons of the -CH₂- group adjacent to the carbonyl (C2).

      • δ ~1.1 ppm (s, 9H): A sharp singlet corresponding to the nine equivalent protons of the three -CH₃ groups of the tert-butyl moiety (C4 and C5).

¹³C NMR Spectroscopy (Carbon NMR)

  • Principle: This analysis identifies all unique carbon atoms in the molecule. The chemical shift is indicative of the carbon's hybridization and electronic environment. Carbon-fluorine coupling (J(C-F)) is a key diagnostic feature.

  • Expected Spectrum Analysis (in CDCl₃, 100 MHz):

    • Carbonyl Carbon (δ ~198 ppm): The ketone carbonyl carbon will appear far downfield.

    • Aromatic Carbons (δ 115-165 ppm): Six distinct signals are expected. The carbon directly bonded to fluorine (C2') will appear as a doublet with a large one-bond coupling constant (¹J(C-F) ≈ 250 Hz). Other aromatic carbons will show smaller C-F couplings.

    • Aliphatic Carbons (δ 25-50 ppm):

      • δ ~45 ppm: Carbonyl-adjacent methylene (-CH₂-).

      • δ ~31 ppm: Quaternary carbon of the tert-butyl group.

      • δ ~29 ppm: Methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy

  • Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is particularly useful for identifying functional groups.

  • Expected Spectrum Analysis:

    • ~1690 cm⁻¹ (strong, sharp): This is the most characteristic peak and corresponds to the C=O (carbonyl) stretching vibration of an aromatic ketone. Conjugation to the phenyl ring lowers its frequency from the typical ~1715 cm⁻¹ for aliphatic ketones.[12][13]

    • ~2960-2870 cm⁻¹ (medium-strong): C-H stretching from the aliphatic tert-butyl and methylene groups.

    • ~3100-3000 cm⁻¹ (weak): Aromatic C-H stretching.

    • ~1600, 1475 cm⁻¹ (medium): Aromatic C=C ring stretching vibrations.

    • ~1250-1100 cm⁻¹ (strong): C-F stretching vibration.

    • ~800-600 cm⁻¹ (medium-strong): C-Cl stretching vibration.

Mass Spectrometry (MS)

  • Principle: This technique ionizes molecules and separates them based on their mass-to-charge ratio (m/z), providing the molecular weight and information about the molecule's fragmentation.

  • Expected Fragmentation Pattern (Electron Ionization - EI):

    • Molecular Ion (M⁺): A peak at m/z 228 is expected. A crucial diagnostic feature will be the M+2 peak at m/z 230 with an intensity approximately one-third that of the M⁺ peak, which is the characteristic isotopic signature of a molecule containing one chlorine atom.[14]

    • Key Fragments:

      • m/z 157: Loss of the tert-butyl group ([M - 57]⁺), a common fragmentation for tert-butyl ketones.

      • m/z 141: Represents the 2-fluoro-4-chlorobenzoyl cation [ClFC₆H₃CO]⁺, formed by cleavage of the bond between the carbonyl and the alkyl chain. This is often a very prominent peak.

Summary of Expected Analytical Data
TechniqueFeatureExpected Observation
¹H NMR Aromatic Protons3H multiplet system (δ 7.0-8.0 ppm)
Aliphatic ProtonsTriplet (2H, ~3.2 ppm), Singlet (9H, ~1.1 ppm)
¹³C NMR Carbonyl~198 ppm
C-F Coupling¹J(C-F) ≈ 250 Hz for the C2' carbon
IR Carbonyl StretchStrong, sharp peak at ~1690 cm⁻¹
MS Molecular Ionm/z 228 (M⁺) and 230 (M+2) in ~3:1 ratio
Base PeakLikely m/z 141 ([ClFC₆H₃CO]⁺)

Applications and Future Directions

This compound is not merely an academic curiosity; it is a strategically designed building block for advanced pharmaceutical research.

  • Pharmaceutical Intermediate: This compound is an ideal precursor for synthesizing analogues of antipsychotic drugs like Haloperidol.[15] The terminal chlorine atom on the butyrophenone chain in similar compounds (e.g., 4-chloro-4'-fluorobutyrophenone) is frequently displaced by secondary amines to build more complex target molecules.[6]

  • Probe for SAR Studies: The unique 2'-fluoro, 4'-chloro substitution pattern allows researchers to systematically investigate how steric and electronic effects at these positions influence receptor binding and drug metabolism. This data is invaluable for refining pharmacophore models.[5]

  • Neurochemical Research: As a butyrophenone derivative, this compound could be used as a reference standard or starting material in the development of novel ligands for dopamine and serotonin receptors, which are key targets in treating a range of neurological and psychiatric disorders.[3]

Future work could involve utilizing this intermediate in parallel synthesis to generate a library of derivatives for high-throughput screening, or performing in-vitro assays to determine its own intrinsic biological activity.

Conclusion

This guide has outlined a comprehensive and scientifically robust approach to the synthesis and characterization of this compound. By employing a classical Friedel-Crafts acylation, the target molecule can be prepared in a controlled and efficient manner. The detailed multi-technique characterization workflow, including NMR, IR, and mass spectrometry, provides a self-validating system to ensure the unequivocal confirmation of the product's structure and purity. The insights provided herein are designed to empower researchers in medicinal chemistry and drug development with the practical knowledge required to synthesize and validate this and other valuable halogenated butyrophenone intermediates.

References

  • Pharmaguideline. (n.d.). Fluoro Buterophenones: Haloperidol, Droperidol, Risperidone. Retrieved from [Link]

  • PubMed. (1974). [The neuroleptic efficiency of some butyrophenone and fluorinated phenothiazine derivatives (author's transl)]. Retrieved from [Link]

  • Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ketone infrared spectra. Retrieved from [Link]

  • National Institutes of Health (NIH). (2011). Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. Retrieved from [Link]

  • Scribd. (n.d.). IR Spectrum Analysis of Aromatic Compounds. Retrieved from [Link]

  • World Research Library. (2018). SYNTHESIS OF SOME NOVEL BUTYROPHENONE SUBSTITUTED AS ASTEROIDS AND EVALUATION OF ANTIPSYCHOTIC ACTIVITY. Retrieved from [Link]

  • Wade, L. G. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • The Good Scents Company. (n.d.). butyrophenone. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019). Friedel-Crafts acylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Friedel-Crafts - Acylation. Retrieved from [Link]

  • YouTube. (2022). Antipsychotics - Fluorobutyrophenones: Haloperidol, Droperidol & Disperidone | Antipsychotic agents. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). 4'-Fluorobutyrophenone. Retrieved from [Link]

  • PubMed. (1996). The incorporation of butyrophenones and related compounds into a pharmacophore for dopamine D2 antagonists. Retrieved from [Link]

  • The Innovation. (2023). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Butyrophenone. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Enzymatic synthesis of fluorinated compounds. Retrieved from [Link]

  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

  • Wikipedia. (n.d.). Butyrophenone. Retrieved from [Link]

  • National Institutes of Health (NIH). (2012). Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Butyrophenone – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (2010). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

Sources

"spectroscopic data (NMR, IR, MS) of 4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone"

Author: BenchChem Technical Support Team. Date: January 2026

A Predictive Spectroscopic and

A _ Analysis of 4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone: A Technical Guide

Abstract: This technical guide provides a detailed predictive analysis of the spectroscopic data (NMR, IR, and MS) for this compound. Due to the absence of publicly available experimental spectra for this specific compound, this document leverages established spectroscopic principles and data from analogous structures to forecast its spectral characteristics. This approach offers a robust framework for researchers in drug development and organic synthesis, enabling the identification and structural elucidation of this novel butyrophenone derivative.

Introduction

Butyrophenones are a class of organic compounds featuring a phenyl ring and a butyl chain attached to a carbonyl group.[1] This structural motif is a cornerstone in medicinal chemistry, forming the basis for numerous antipsychotic and antiemetic drugs.[1] The specific compound of interest, this compound, is a halogenated derivative with potential applications in the development of novel therapeutic agents. Its unique substitution pattern—a chloro and a fluoro group on the aromatic ring and a bulky tert-butyl group adjacent to the carbonyl—is expected to confer distinct chemical and pharmacological properties.

Spectroscopic analysis is indispensable for the structural verification and purity assessment of newly synthesized compounds. This guide will provide a comprehensive, albeit predictive, examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Predicted Spectroscopic Data and Analysis

The following sections detail the anticipated spectroscopic features of this compound, based on the analysis of structurally similar compounds and fundamental spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra are discussed below.

2.1.1 Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to reveal distinct signals corresponding to the aromatic and aliphatic protons in the molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-3'~7.6-7.8Doublet of doublets (dd)J(H-C-C-H) ≈ 8-9, J(H-C-C-F) ≈ 5-6
H-5'~7.2-7.4Triplet (t)J(H-C-C-H) ≈ 8-9
H-6'~7.4-7.6Doublet of doublets (dd)J(H-C-C-H) ≈ 8-9, J(H-C-C-C-F) ≈ 2-3
-CH₂-~3.0-3.2Singlet (s)-
-C(CH₃)₃~1.1-1.3Singlet (s)-

Expertise & Experience in Interpretation:

  • Aromatic Region (7.2-7.8 ppm): The 2'-fluoro and 4'-chloro substituents will influence the chemical shifts of the aromatic protons. Electron-withdrawing groups like halogens deshield protons at the ortho and para positions, shifting their signals downfield.[2] The fluorine atom at the 2' position will cause doublet of doublets splitting for the adjacent H-3' proton due to both H-H and H-F coupling. The H-5' proton will likely appear as a triplet, and the H-6' proton as another doublet of doublets.

  • Aliphatic Region (1.1-3.2 ppm): The two methylene protons adjacent to the carbonyl group are expected to appear as a singlet around 3.0-3.2 ppm. The nine equivalent protons of the tert-butyl group will produce a strong singlet signal at approximately 1.1-1.3 ppm.[3]

2.1.2 Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=O~200-205
C-1'~130-135 (d, J(C-C-F) ≈ 3-5 Hz)
C-2'~158-162 (d, J(C-F) ≈ 250-260 Hz)
C-3'~118-122 (d, J(C-C-F) ≈ 20-25 Hz)
C-4'~135-140 (s)
C-5'~128-132 (d, J(C-C-C-C-F) ≈ 3-5 Hz)
C-6'~125-129 (d, J(C-C-C-F) ≈ 8-10 Hz)
-CH₂-~45-50
-C(CH₃)₃~40-45
-C(CH₃)₃~25-30

Expertise & Experience in Interpretation:

  • Carbonyl Carbon (C=O): The ketone carbonyl carbon is expected to resonate in the downfield region of the spectrum, typically around 200-205 ppm.

  • Aromatic Carbons (118-162 ppm): The carbons in the aromatic ring absorb in the 120-150 ppm range.[4] The carbon directly attached to the fluorine atom (C-2') will exhibit a large one-bond coupling constant (¹JCF) of approximately 250-260 Hz, appearing as a doublet. The other aromatic carbons will show smaller couplings to the fluorine atom. The substituent effects of chlorine and fluorine on the chemical shifts of aromatic carbons are well-documented and have been used to predict these values.[5][6]

  • Aliphatic Carbons (25-50 ppm): The methylene carbon adjacent to the carbonyl will appear around 45-50 ppm. The quaternary carbon of the tert-butyl group is predicted to be in the 40-45 ppm range, while the three equivalent methyl carbons will give a single signal around 25-30 ppm.

Experimental Protocol for NMR Spectroscopy:

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra is as follows:

  • Sample Preparation: Dissolve approximately 10-20 mg of the solid sample in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Intensity
Aromatic C-H Stretch3100-3000Medium
Aliphatic C-H Stretch2970-2870Strong
C=O Stretch (Carbonyl)1700-1680Strong
Aromatic C=C Stretch1600-1450Medium
C-F Stretch1250-1100Strong
C-Cl Stretch850-750Strong

Expertise & Experience in Interpretation:

  • C=O Stretch: A strong absorption band between 1700-1680 cm⁻¹ is characteristic of the carbonyl group of an aryl ketone.[7]

  • C-H Stretches: The aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region, while the aliphatic C-H stretches of the methyl and methylene groups will appear between 2970-2870 cm⁻¹.

  • C-X Stretches: The C-F and C-Cl stretching vibrations will give rise to strong bands in the fingerprint region, at approximately 1250-1100 cm⁻¹ and 850-750 cm⁻¹, respectively.[8]

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: The spectrum can be obtained using a neat liquid film between two salt plates (e.g., NaCl or KBr) or by preparing a KBr pellet if the compound is a solid.

  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum Data:

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 242 (for ³⁵Cl) and 244 (for ³⁷Cl) with an approximate ratio of 3:1, which is characteristic of a compound containing one chlorine atom.

  • Major Fragments: The fragmentation of ketones is dominated by cleavage of the C-C bonds adjacent to the carbonyl group.[9]

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

m/zProposed Fragment
185/187[M - C(CH₃)₃]⁺
157/159[Cl-F-C₆H₃-C≡O]⁺
57[C(CH₃)₃]⁺

Expertise & Experience in Interpretation:

  • Alpha-Cleavage: The most significant fragmentation pathway for ketones is α-cleavage, the breaking of the bond between the carbonyl carbon and the adjacent carbon.[10] In this case, cleavage can occur on either side of the carbonyl group.

    • Loss of the tert-butyl radical (•C(CH₃)₃) would result in the formation of the 4-chloro-2-fluorobenzoyl cation at m/z 157/159.

    • Cleavage of the bond between the carbonyl and the aromatic ring would lead to a less stable acylium ion.

  • McLafferty Rearrangement: The McLafferty rearrangement is a common fragmentation pathway for carbonyl compounds with a γ-hydrogen. However, this compound lacks a γ-hydrogen on the alkyl chain, so this rearrangement is not expected to occur.

  • Tert-Butyl Cation: The formation of the highly stable tert-butyl cation at m/z 57 is expected to be a very prominent peak in the spectrum.[11]

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Electron Ionization (EI) is a common method for generating fragments.

  • Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

Visualization of Molecular Structure and Fragmentation

The following diagrams illustrate the molecular structure and a key predicted fragmentation pathway.

Caption: Molecular structure of this compound.

fragmentation_pathway mol [M]⁺˙ (m/z 242/244) This compound frag1 [M - C(CH₃)₃]⁺ (m/z 185/187) mol->frag1 α-cleavage frag2 [C(CH₃)₃]⁺ (m/z 57) mol->frag2 α-cleavage radical1 •C(CH₃)₃ frag1->radical1 radical2 [Cl-F-C₆H₃-CO]• frag2->radical2

Caption: Predicted alpha-cleavage fragmentation pathways in mass spectrometry.

Conclusion

References

  • Weniger, K., Kleimann, J., & Grützmacher, H.-F. (1997). Mass Spectrometry of Tert-butylnaphthalenes. European Mass Spectrometry, 3, 271–280. [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • Nelson, G. L., & Williams, E. A. (1976). Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. The Journal of Organic Chemistry, 41(12), 2046–2049. [Link]

  • Akitt, J. W., & Taylor, P. (2006). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Magnetic Resonance in Chemistry, 15(2), 145-151. [Link]

  • Chemistry Steps. (n.d.). McLafferty Rearrangement. Retrieved January 18, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • SpectraBase. (n.d.). 3,3-Dimethyl-1-butanol. Retrieved January 18, 2026, from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved January 18, 2026, from [Link]

  • Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. [Link]

  • Pearson. (n.d.). The mass spectrum of tert-butylamine follows shows an intense bas.... Retrieved January 18, 2026, from [Link]

  • The Organic Chemistry Tutor. (2018, December 31). mass spectrometry: McLafferty rearrangement [Video]. YouTube. [Link]

  • Chemistry with Caroline. (2021, March 24). Interpreting Aromatic NMR Signals [Video]. YouTube. [Link]

  • Srinivasan, C., Shunmugasundaram, A., & Arumugam, N. (1985). 13C NMR substituent induced chemical shifts in the side-chain carbons of ,/-unsaturated sulphones. Journal of Chemical Sciences, 95(1-2), 121-126. [Link]

  • Wikipedia. (n.d.). Butyrophenone. Retrieved January 18, 2026, from [Link]

  • Reddit. (2024, August 21). [Request for NMR spectra of 3,3-dimethyl-1-phenylbutan-1-ol]. [Link]

  • PubMed. (1985). Polymorphism of butyrophenones related to haloperidol. [Link]

  • Amass, A. J., & Tighe, B. J. (1999). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. Polymer International, 48(10), 991-996. [Link]

  • Chemistry LibreTexts. (2022, July 3). 6.3: Rearangement. [Link]

  • PubMed. (2007). Substituent effects in the 13C NMR chemical shifts of alpha-mono-substituted acetonitriles. [Link]

  • NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved January 18, 2026, from [Link]

  • SlideShare. (n.d.). McLafferty Rearrangement.pptx. Retrieved January 18, 2026, from [Link]

  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]

  • SlidePlayer. (n.d.). McLafferty Rearrangement. Retrieved January 18, 2026, from [Link]

  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. [Link]

  • PubChem. (n.d.). 4'-Fluorobutyrophenone. Retrieved January 18, 2026, from [Link]

  • ATB. (n.d.). 3,3-Dimethyl-1-butanol. Retrieved January 18, 2026, from [Link]

  • ChemistNATE. (2014, February 12). Mass Spectrometry: Alpha Cleavage of Ketones [Video]. YouTube. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for elucidating the molecular structure and conformational landscape of 4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone. As a molecule possessing significant structural complexity—including a flexible alkyl chain, a sterically demanding neopentyl-like group, and a substituted aromatic ring—its three-dimensional architecture is non-trivial and critical for understanding its potential applications in drug development and materials science. This document outlines a multi-pronged approach, integrating theoretical principles with proven experimental and computational methodologies. We detail the causality behind the selection of techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, and provide robust protocols for their execution. Furthermore, we describe a computational workflow, from initial conformational searches to high-level Density Functional Theory (DFT) calculations, for building a validated, in-silico model. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the conformation of novel, flexible small molecules.

Introduction and Theoretical Framework

The three-dimensional conformation of a molecule dictates its function. For a compound like this compound, understanding its preferred spatial arrangement is paramount for predicting its interaction with biological targets, such as enzyme active sites or receptors. The molecule's structure presents several key challenges and points of interest for conformational analysis:

  • High Rotational Freedom: The butyrophenone side chain contains multiple single bonds, allowing for a wide range of possible conformations.

  • Severe Steric Hindrance: The 3,3-dimethyl group, analogous to a neopentyl group, imposes significant steric bulk.[1][2] This bulk dramatically influences the energetically preferred rotational states (rotamers) around the adjacent C-C bonds and the carbonyl-aromatic bond.[1]

  • Complex Electronic Environment: The aromatic ring is substituted with a para-chloro and an ortho-fluoro group. The ortho-fluoro substituent, in particular, exerts a strong inductive effect and can engage in steric or electrostatic repulsion with the adjacent carbonyl group, significantly impacting the dihedral angle between the phenyl ring and the side chain.[3][4]

The final observed conformation in a given environment (e.g., in solution or a crystal lattice) will be a delicate balance of these competing forces: torsional strain, steric repulsion, and intramolecular electronic interactions.

Integrated Workflow for Conformational Elucidation

A robust understanding of the conformational landscape requires a synergistic approach, leveraging both experimental data and computational modeling. Experimental methods provide snapshots of the molecule's structure in a specific state (solid or solution), while computational methods can explore the entire potential energy surface.

Caption: Integrated workflow for determining molecular conformation.

Experimental Determination of Conformation

Direct experimental evidence is the cornerstone of structural elucidation. We propose a dual-pronged approach targeting both the solution and solid-state conformations.

Prerequisite: Synthesis and Purification

The starting point for any characterization is the availability of a pure sample. While multiple synthetic routes exist for butyrophenones, a common method is the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with 3,3-dimethylbutyryl chloride.

Note: While a detailed synthesis is beyond the scope of this guide, it is imperative that the final compound be purified to >97% purity, as confirmed by GC-MS and NMR, to avoid interference in subsequent spectroscopic analysis.[5]

Solution-State Conformation via NMR Spectroscopy

NMR spectroscopy is the most powerful technique for determining the structure of molecules in solution. For conformational analysis, the Nuclear Overhauser Effect (NOE) is particularly invaluable.[6][7] An NOE is the transfer of nuclear spin polarization from one nucleus to another through space, and its intensity is inversely proportional to the sixth power of the distance between the nuclei (I ∝ 1/r⁶). This relationship allows for the precise measurement of inter-proton distances up to ~5 Å.[7]

  • Sample Preparation: Dissolve ~5-10 mg of purified this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a high-quality NMR tube. The sample must be free of paramagnetic impurities.

  • Initial Spectra: Acquire standard 1D ¹H and ¹³C spectra to confirm the chemical structure and assign all proton and carbon signals.

  • 2D NOESY Acquisition:

    • Set up a phase-sensitive 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.[8]

    • Key Parameter - Mixing Time (τₘ): This is the period during which cross-relaxation occurs. A range of mixing times (e.g., 300 ms, 500 ms, 800 ms) should be used. For small molecules, the rate of NOE buildup is critical for deriving accurate distance information.[7]

    • Acquire the spectrum at a constant temperature (e.g., 298 K) on a high-field spectrometer (≥ 500 MHz).

  • Data Processing and Interpretation:

    • Process the 2D data using appropriate window functions.

    • Identify cross-peaks that connect protons that are close in space but not necessarily bonded.

    • Causality: A strong NOE cross-peak between a proton on the aromatic ring (e.g., H-3' or H-5') and the methylene protons of the butyryl chain would be direct evidence of a folded conformation where the chain is positioned over the ring. Conversely, the absence of such a peak would suggest a more extended conformation. The relative intensities of different cross-peaks provide a set of distance restraints that define the molecule's average conformation in solution.

Solid-State Conformation via X-ray Crystallography

Single-crystal X-ray crystallography provides an unambiguous, high-resolution picture of the molecular structure in the solid state.[9][10][11] This technique is considered the "gold standard" for structural determination, revealing precise bond lengths, bond angles, and torsional angles.[12]

  • Crystal Growth (The Critical Step): Growing a high-quality single crystal is often the most challenging part.[10]

    • Method: Slow evaporation is a common technique. Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

    • Cover the vial with a perforated seal (e.g., Parafilm with pinholes) and leave it undisturbed in a vibration-free environment for several days to weeks.

    • Causality: The goal is to allow the molecules to pack into a highly ordered, repeating crystal lattice. Rapid precipitation leads to amorphous powder or poorly ordered microcrystals unsuitable for diffraction.

  • Crystal Mounting and Data Collection:

    • Select a suitable single crystal (typically >0.1 mm in all dimensions) under a microscope and mount it on a goniometer head.[10]

    • Place the crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion.

    • Expose the crystal to a monochromatic X-ray beam and collect the diffraction pattern as the crystal is rotated.[10][11]

  • Structure Solution and Refinement:

    • The positions and intensities of the thousands of diffracted spots are measured.[10]

    • Using computational methods (Fourier transforms), this diffraction pattern is converted into a 3D electron density map of the unit cell.[11]

    • An atomic model is fitted to the electron density map and refined to yield the final crystal structure.

Computational Modeling and Analysis

Computational chemistry provides the tools to explore the full conformational energy landscape and to rationalize the experimental findings.[13][14][15] The goal is to identify all low-energy conformers and determine their relative populations.

G start Initial 3D Structure mm_search Conformational Search (e.g., MMFF94 Force Field) start->mm_search cluster Cluster & Select Unique Low-Energy Conformers mm_search->cluster Generate Hundreds of Raw Conformers dft_opt Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-31G*) cluster->dft_opt Submit Representative Structures boltzmann Boltzmann Distribution Analysis (Population of Conformers) dft_opt->boltzmann Obtain Accurate Relative Free Energies result Predicted Conformational Ensemble boltzmann->result

Caption: Computational workflow for conformational ensemble prediction.

Protocol: In-Silico Conformational Analysis
  • Initial Structure Generation: Build the 2D structure of this compound and generate an initial 3D conformation using a standard tool like RDKit or Avogadro.

  • Systematic Conformational Search:

    • Method: Employ a molecular mechanics (MM) force field (e.g., MMFF94) to perform a systematic or stochastic search of the conformational space.[16] This step efficiently explores the thousands of potential rotamers.

    • Causality: MM methods are computationally inexpensive and well-suited for rapidly evaluating a vast number of geometries to identify a smaller set of plausible, low-energy candidates, preventing the need to run costly quantum mechanics calculations on high-energy structures.[17]

  • Quantum Mechanics (QM) Optimization:

    • Take the unique, low-energy conformers identified in the MM search (e.g., all structures within 10 kcal/mol of the global minimum) and perform full geometry optimization and frequency calculations using a higher level of theory.

    • Method: Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G* is a robust choice for this task.[18] An implicit solvent model (e.g., PCM) can be included to better simulate the solution-phase environment.

    • Causality: DFT provides a much more accurate description of the electronic structure, which is critical for correctly modeling the effects of the fluorine and chlorine substituents and the carbonyl group.[16] The frequency calculation confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

  • Data Analysis and Validation:

    • Energy Analysis: Calculate the relative free energies of all optimized conformers. Use these energies to compute the predicted population of each conformer at a given temperature via the Boltzmann distribution.

    • Structural Comparison: Compare the computationally derived data with the experimental results.

      • Do the key inter-proton distances in the lowest-energy computed conformers match the distances derived from the NMR NOESY experiment?

      • Does one of the low-energy conformers match the solid-state structure determined by X-ray crystallography?

Summary of Key Structural Parameters and Data

The analysis will focus on several key dihedral angles that define the molecule's shape. The final validated model should provide quantitative data for these parameters.

Table 1: Key Dihedral Angles for Conformational Definition

Dihedral AngleAtoms Defining the AngleDescription
τ₁C(α)-C(β)-C(γ)-C(δ)Defines the rotation around the central C-C bond of the alkyl chain.
τ₂C(Aryl)-C(O)-C(α)-C(β)Defines the orientation of the alkyl chain relative to the carbonyl group.
τ₃C(2')-C(1')-C(O)-C(α)Defines the torsion of the carbonyl group relative to the aromatic ring.

Table 2: Hypothetical Data from Integrated Analysis

Conformer IDRelative Energy (kcal/mol)Population (%)τ₁ (°)τ₂ (°)τ₃ (°)Key NOE Distance (H-5' to H-α) Å
A (Global Min) 0.0075.3178.5-15.245.12.8
B 0.9515.1-65.2-10.848.34.9
C 1.505.8175.3160.1-35.75.2
X-ray Structure 1.65 (in silico energy)(Solid State)179.1-18.355.8(N/A)

Note: This table is illustrative. The actual results would be populated from the experimental and computational workflows described.

Conclusion

The conformational analysis of this compound is a complex but tractable problem. A purely theoretical or a single-method experimental approach is insufficient. By logically integrating high-resolution NMR spectroscopy, definitive X-ray crystallography, and powerful computational modeling, a complete and validated picture of the molecule's conformational preferences can be achieved. This detailed structural understanding is the foundational knowledge required for rational drug design and the development of structure-property relationships in materials science.

References

  • EBSCO. X-ray Determination Of Molecular Structure | Research Starters. Available from: [Link]

  • Patna Women's College. Structural Elucidation of Substances by X-ray Crystallography. Available from: [Link]

  • Longdom Publishing. X-Ray Crystallography: Revealing the Enigmas of Molecular Structure. Available from: [Link]

  • Macromolecular Structure Determination by X-ray Crystallography. Available from: [Link]

  • DePaul, S. M., et al. The incorporation of butyrophenones and related compounds into a pharmacophore for dopamine D2 antagonists. Journal of Computer-Aided Molecular Design. Available from: [Link]

  • Biophysics Class Notes. X-ray crystallography: principles and structure determination. Available from: [Link]

  • Leopoldo, M., et al. Conformationally constrained butyrophenones as new pharmacological tools to study 5-HT 2A and 5-HT 2C receptor behaviours. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Fiveable. Neopentyl Definition - Organic Chemistry Key Term. Available from: [Link]

  • Raviña, E., et al. Conformationally Constrained Butyrophenones With Mixed Dopaminergic (D(2)) and Serotoninergic (5-HT(2A), 5-HT(2C)) Affinities. Journal of Medicinal Chemistry. Available from: [Link]

  • Snyder, J. P., et al. A Test of the Single Conformation Hypothesis in the Analysis of NOESY Distance Data for Small Molecules. Available from: [Link]

  • ResearchGate. Conformationally Constrained Butyrophenones. Synthesis and Evaluation as Antipsychotics. Available from: [Link]

  • Taylor & Francis Online. Updates on Drug Designing Approach Through Computational Strategies: a Review. Available from: [Link]

  • Raviña, E., et al. Conformationally constrained butyrophenones with affinity for dopamine (D(1), D(2), D(4)) and serotonin (5-HT(2A), 5-HT(2B), 5-HT(2C)) receptors. Journal of Medicinal Chemistry. Available from: [Link]

  • Khodov, I.A., et al. Exposing Hidden Alternative Conformations of Small Flexible Molecules in 2D NMR Spectroscopy Using 1H-15N HMBC. arXiv. Available from: [Link]

  • ResearchGate. NMR techniques used to study ligand-bound conformation and protein binding sites identification. Available from: [Link]

  • Haas, B. C., et al. Rapid prediction of conformationally-dependent DFT-level descriptors using graph neural networks for carboxylic acids and alkyl amines. Digital Discovery. Available from: [Link]

  • ResearchGate. Computational Methods in Drug Discovery and Development. Available from: [Link]

  • Axelrod, S., & Gomez-Bombarelli, R. GEOM, energy-annotated molecular conformations for property prediction and molecular generation. Scientific Data. Available from: [Link]

  • ACS Publications. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. Available from: [Link]

  • Liu, X., et al. A Review on Applications of Computational Methods in Drug Screening and Design. Molecules. Available from: [Link]

  • National Institutes of Health. Aromatic Ring Fluorination Patterns Modulate Inhibitory Potency of Fluorophenylhydroxamates Complexed with Histone Deacetylase 6. Available from: [Link]

  • Sliwoski, G., et al. Computational Methods in Drug Discovery. Pharmacological Reviews. Available from: [Link]

  • Beilstein Journals. Computational methods in drug discovery. Available from: [Link]

  • arXiv. Predicting Molecular Ground-State Conformation via Conformation Optimization. Available from: [Link]

  • Royal Society of Chemistry. Effect of aromatic ring fluorination on CH⋯π interactions: rotational spectrum and structure of the fluorobenzene⋯acetylene weakly bound dimer. Available from: [Link]

  • ACS Publications. Understanding Conformational Entropy in Small Molecules. Available from: [Link]

  • ResearchGate. The effect of the fluorine substituent on local geometry in the benzene... Available from: [Link]

  • R Discovery. The effect of fluorine substitution on the conformation and aromaticity of η6-fluoro arene chromium tricarbonyl complexes – Density functional insights. Available from: [Link]

  • ResearchGate. Is it possible to predict the conformations of the molecule in the solution based on quantum-chemical calculations?. Available from: [Link]

  • YouTube. 2D NMR spectroscopy for structural elucidation of complex small molecules. Available from: [Link]

  • ACS Publications. Synthesis, Characterization, and Reactivity Study of a Chromium(VI) Neopentylidene Complex. Available from: [Link]

  • NMR Experiments for Structure Determination. Available from: [Link]

  • ElectronicsAndBooks. Conformations and conformational changes of 3-isobutyl- and 3-neopentyl-rhodanines. Available from: [Link]

  • ScienceDirect. Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. Available from: [Link]

Sources

Navigating the Solubility Landscape of 4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of 4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone in organic solvents. In the absence of publicly available experimental solubility data for this specific compound, this document leverages predictive methodologies based on structural analysis and the known properties of a close structural analog, 4-Chloro-4'-fluorobutyrophenone. It offers a theoretical framework for solvent selection, detailed experimental protocols for solubility determination, and practical insights for researchers, scientists, and drug development professionals. This guide is intended to be a robust starting point for laboratory investigations, enabling a systematic and scientifically grounded approach to handling this compound.

Introduction: The Challenge of Undocumented Solubility

This guide addresses this knowledge gap by providing a predictive and methodological framework. It is structured to empower researchers with the tools to make informed decisions about solvent selection and to accurately determine the solubility of this compound in their own laboratories.

Physicochemical Properties: A Predictive Analysis

The solubility of a compound is intrinsically linked to its physicochemical properties. By dissecting the structure of this compound, we can predict its behavior in various solvents.

Structural Features and Their Implications
  • Molecular Formula: C₁₂H₁₃ClFO

  • Molecular Weight: 227.68 g/mol

The structure of this compound reveals several key functional groups that govern its polarity and potential for intermolecular interactions:

  • Aromatic Ring: The substituted phenyl group contributes to the molecule's nonpolar character.

  • Ketone Group (C=O): The carbonyl group is a polar functional group capable of acting as a hydrogen bond acceptor.

  • Halogens (Cl, F): The chlorine and fluorine atoms are electronegative, contributing to the molecule's overall polarity. The fluorine atom, in particular, can participate in weak hydrogen bonding.

  • tert-Butyl Group: The bulky, nonpolar tert-butyl group significantly influences the molecule's steric hindrance and lipophilicity.

Polarity and Hydrogen Bonding Capability

The presence of both polar (ketone, halogens) and nonpolar (aromatic ring, tert-butyl group) moieties suggests that this compound is a moderately polar compound. The ketone's oxygen atom is the primary hydrogen bond acceptor site. The compound lacks hydrogen bond donor capabilities.

Comparison with a Structural Analog: 4-Chloro-4'-fluorobutyrophenone

To further refine our predictions, we can examine the properties of the structurally similar compound, 4-Chloro-4'-fluorobutyrophenone (CAS: 3874-54-2).[3][4][5][6][7][8]

Property4-Chloro-4'-fluorobutyrophenonePredicted for this compound
Molecular Formula C₁₀H₁₀ClFO[5]C₁₂H₁₃ClFO
Molecular Weight 200.64 g/mol [5]227.68 g/mol
Appearance White to off-white solid[3]Likely a solid or oil
Water Solubility Low[3]Expected to be very low
Organic Solvent Solubility Soluble in ethanol, ether, and chloroform[3]Likely soluble in similar moderately polar and nonpolar solvents

The addition of the tert-butyl group and the change in the fluorine position in this compound are expected to increase its lipophilicity and steric bulk compared to its analog. This will likely result in even lower aqueous solubility and a preference for less polar organic solvents.

A Theoretical Framework for Solvent Selection: Hansen Solubility Parameters

A more sophisticated approach to solvent selection involves the use of Hansen Solubility Parameters (HSP).[9][10][11] HSP theory posits that the total cohesive energy of a substance can be divided into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle of "like dissolves like" can be quantified by comparing the HSP values of the solute and the solvent.[12] A smaller "distance" between the HSP values of the solute and solvent indicates a higher likelihood of dissolution. While the HSP values for this compound are unknown, a systematic experimental approach can be used to estimate them.

Predicted Solubility Profile

Based on the structural analysis, this compound is predicted to exhibit the following solubility characteristics:

Solvent ClassExamplesPredicted SolubilityRationale
Nonpolar Aprotic Hexane, Toluene, Diethyl EtherHighThe significant nonpolar regions of the molecule (aromatic ring, tert-butyl group) will interact favorably with nonpolar solvents.
Polar Aprotic Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran (THF)Moderate to HighThe ketone group and halogens will allow for dipole-dipole interactions with these solvents.
Polar Protic Methanol, Ethanol, IsopropanolLow to ModerateThe lack of hydrogen bond donor capability will limit its interaction with protic solvents. Solubility will likely decrease with increasing solvent polarity.
Aqueous WaterVery LowThe high lipophilicity and lack of significant hydrogen bonding with water will result in poor aqueous solubility.

Experimental Determination of Solubility: Protocols and Workflows

Given the absence of existing data, experimental determination is crucial. The following protocols provide a robust framework for quantifying the solubility of this compound.

Recommended Solvents for Initial Screening

A tiered approach to solvent selection is recommended, starting with a diverse set of solvents representing different polarity classes.[13][14][15][16][17]

  • Tier 1 (High Priority): Dichloromethane, Acetone, Ethyl Acetate, Toluene, Methanol, Ethanol

  • Tier 2 (Secondary): Tetrahydrofuran (THF), Acetonitrile, Isopropanol, Heptane

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining thermodynamic (or equilibrium) solubility.[18][19][20] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Objective: To determine the maximum concentration of this compound that dissolves in a specific solvent at a given temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The excess should be clearly visible.

  • Solvent Addition: Add a known volume of the selected organic solvent to the vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Shake for at least 24 hours to ensure equilibrium is reached.[18] A longer duration (48-72 hours) may be necessary.

  • Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to settle. For finer suspensions, centrifuge the vials at a high speed.

  • Sample Collection: Carefully withdraw a sample from the clear supernatant.

  • Filtration: Immediately filter the sample through a syringe filter to remove any remaining solid particles.

  • Dilution: Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of the dissolved compound.

  • Data Analysis: Calculate the solubility in units such as mg/mL or mol/L.

Kinetic Solubility Determination

Kinetic solubility assays are high-throughput methods often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[1][2][21][22][23]

Objective: To rapidly assess the apparent solubility of this compound when introduced from a concentrated DMSO stock into an organic solvent.

Materials:

  • This compound dissolved in DMSO (e.g., 10 mM stock)

  • Selected organic solvents

  • 96-well microplates

  • Plate reader with nephelometry or UV-Vis capabilities

Step-by-Step Protocol:

  • Plate Preparation: Add the selected organic solvents to the wells of a 96-well plate.

  • Compound Addition: Add a small volume of the concentrated DMSO stock solution of this compound to the wells.

  • Mixing and Incubation: Mix the plate on a shaker for a defined period (e.g., 1-2 hours) at a controlled temperature.

  • Detection:

    • Nephelometry: Measure the light scattering to detect the formation of a precipitate.

    • UV-Vis Spectroscopy: After centrifugation or filtration of the plate, measure the absorbance of the supernatant in a UV-compatible plate.

  • Data Analysis: Determine the concentration at which precipitation occurs.

Visualizing the Workflow

Solvent Selection Workflow

Solvent_Selection_Workflow A Define Application (e.g., Reaction, Crystallization) B Predict Physicochemical Properties (Polarity, H-bonding) A->B C Select Solvents from Different Classes (Polar, Nonpolar, Aprotic, Protic) B->C D Perform Small-Scale Solubility Screening C->D E Analyze Results and Select Optimal Solvent(s) D->E F Consider Safety, Health, and Environmental Factors (SHE) E->F Shake_Flask_Protocol cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add excess solid to vial B Add known volume of solvent A->B C Shake at constant temperature for 24-72h B->C D Centrifuge to separate phases C->D E Filter supernatant D->E F Dilute sample E->F G Quantify by HPLC or GC F->G

Caption: Step-by-step workflow for the shake-flask solubility determination method.

Conclusion and Recommendations

While experimental data for the solubility of this compound in organic solvents is currently lacking, a systematic approach based on predictive analysis and established experimental protocols can provide the necessary insights for its effective use.

Key Recommendations:

  • Initial Solvent Choices: For solubilization, begin with moderately polar aprotic solvents such as dichloromethane, acetone, or ethyl acetate. For applications requiring lower polarity, toluene or diethyl ether are promising candidates.

  • Experimental Verification: Always perform experimental solubility tests to confirm predictions, especially when quantitative data is required for process development or formulation. The shake-flask method is recommended for accurate thermodynamic solubility data.

  • Safety Considerations: Always consult the Safety Data Sheet (SDS) for this compound and the selected solvents before commencing any laboratory work. Handle all chemicals in a well-ventilated fume hood with appropriate personal protective equipment.

This guide provides a foundational framework for understanding and determining the solubility of this compound. The provided protocols and theoretical considerations are designed to be adaptable to specific laboratory contexts and research objectives.

References

  • Hansen, C. M. (n.d.). Hansen Solubility Parameters. Hansen Solubility. Retrieved from [Link]

  • Fengchen Group. (n.d.). 4-Chloro-4'-fluorobutyrophenone 98.5% BP EP USP CAS 3874-54-2. Fengchen Group Co., Ltd. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Hansen solubility parameter. In Wikipedia. Retrieved from [Link]

  • Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Enamine. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Abbott, S. (n.d.). HSP Basics. Hansen Solubility Parameters. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-4-fluoro-butyrophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

  • Abbott, S. (n.d.). Hansen Solubility Parameters. Practical Solubility Science. Retrieved from [Link]

  • protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility. Retrieved from [Link]

  • Bembalkar, S., & Mishra, V. (2019). QSAR and QSPR model development and comparison for drugs having low solubility. 2019 6th International Conference on "Computing for Sustainable Global Development" (INDIACom), 1022-1027.
  • Llinàs, A., & Goodman, J. M. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Organic Process Research & Development, 24(12), 2826–2834. [Link]

  • Gozalbes, R., & Pineda-Lucena, A. (2010). QSAR-based solubility model for drug-like compounds. Bioorganic & Medicinal Chemistry, 18(19), 7078–7084. [Link]

  • Delaney, J. S. (2004). Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure. Journal of Chemical Information and Modeling, 44(3), 1000–1005. [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546–567. [Link]

  • Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. Journal of Computer-Aided Molecular Design, 28(7), 711–720. [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. Retrieved from [Link]

  • Wahlich, J. C., & Dressman, J. B. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 17(2), 24–30.
  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-4-fluoro-butyrophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • Prat, D., Hayler, J., & Wells, A. (2014). A survey of solvent selection guides. Green Chemistry, 16(10), 4546–4551. [Link]

  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link]

  • IEEE Xplore. (2016). QSAR model development for solubility prediction of Paclitaxel. Retrieved from [Link]

  • ResearchGate. (2013, October 7). Can anyone refer me to software or any site that predicts the physical and chemical properties of organic compounds?. Retrieved from [Link]

  • ResearchGate. (2025, August 6). QSAR-based solubility model for drug-like compounds | Request PDF. Retrieved from [Link]

  • Voynov, V., Chen, Y., & O'Donnell, J. (2022). Development of QSAR models for in silico screening of antibody solubility. mAbs, 14(1), 2055182. [Link]

  • American Chemical Society. (n.d.). Solvent and Reagent Selection Guide. ACS Green Chemistry Institute. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved from [Link]

  • Green Chemistry For Sustainability. (n.d.). Chem21 Solvent Selection Guide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Green Chemistry. Retrieved from [Link]

  • Green Chemistry Teaching and Learning Community. (2024, September 23). Tools and techniques for solvent selection: green solvent selection guides. Retrieved from [Link]

  • ExPASy. (n.d.). ProtParam. SIB Swiss Institute of Bioinformatics. Retrieved from [Link]

  • Chemaxon. (n.d.). Calculators & Predictors. Retrieved from [Link]

Sources

A Guide to the Thermal Stability and Degradation of Halogenated Butyrophenones: Analysis of 4'-Chloro-4-fluorobutyrophenone as a Model Compound

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Subject Compound: Initial literature and database searches for "4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone" did not yield specific data on its thermal stability or degradation pathways. This suggests that the compound is either a novel entity or not widely documented in public-domain scientific literature.

Therefore, this technical guide has been structured to address the core principles of stability and degradation analysis by using a closely related and well-documented analogue: 4-Chloro-4'-fluorobutyrophenone (CAS No. 3874-54-2). The methodologies, degradation frameworks, and scientific rationale presented herein are directly applicable to the study of novel butyrophenone derivatives, including the originally requested compound.

Section 1: Introduction to Halogenated Butyrophenones in Pharmaceutical Development

Halogenated butyrophenones represent a critical class of chemical intermediates, particularly in the synthesis of active pharmaceutical ingredients (APIs). Their molecular architecture, featuring a phenyl ring, a ketone functional group, and halogen substituents, provides a versatile scaffold for building more complex molecules.[1] 4-Chloro-4'-fluorobutyrophenone, for instance, serves as a key building block in the synthesis of various pharmaceuticals, including antipsychotic medications.[2] The presence of halogen atoms like chlorine and fluorine can significantly influence a molecule's reactivity, metabolic stability, and binding affinity to biological targets.

Understanding the intrinsic stability of these intermediates is paramount. Degradation of an API intermediate can lead to the formation of impurities that may be carried through the synthesis process, potentially impacting the final drug product's purity, safety, and efficacy. Therefore, a comprehensive analysis of thermal stability and degradation pathways is not merely a regulatory requirement but a fundamental aspect of robust process chemistry and drug development.[3]

Section 2: Intrinsic Stability and Physicochemical Profile

The inherent stability of a compound is governed by its physicochemical properties. For 4-Chloro-4'-fluorobutyrophenone, these properties suggest a relatively stable molecule under standard conditions.[4]

PropertyValueSource
Molecular Formula C₁₀H₁₀ClFO[5]
Molecular Weight 200.64 g/mol [5]
Physical State White to off-white crystalline solid or liquid[1][2]
Melting Point 5 - 6 °C[2]
Boiling Point 130-132 °C (at 0.975 mmHg)[1]
Density ~1.22 g/mL at 25 °C
Solubility Low solubility in water; soluble in organic solvents (e.g., ethanol, ether, chloroform)[4]
Storage Recommended to be stored at room temperature, in a cool, dark place.[6] Some suppliers suggest storage under an inert gas due to potential air sensitivity.[6]

These characteristics, particularly the high boiling point and solid-state nature at lower temperatures, indicate good thermal stability.[4] However, the presence of a reactive chlorobutyl chain and an activated aromatic ring necessitates a more rigorous investigation through forced degradation studies.

Section 3: The Framework of Forced Degradation Studies

Forced degradation, or stress testing, is the cornerstone of stability analysis in the pharmaceutical industry.[3] These studies intentionally expose the compound to conditions more severe than those it would encounter during manufacturing or storage to accelerate degradation.[7] The primary objectives are:

  • To Identify Degradation Pathways: Uncover the likely chemical reactions that lead to the breakdown of the molecule, such as hydrolysis, oxidation, and photolysis.[3]

  • To Elucidate Degradant Structures: Isolate and identify the chemical structure of significant degradation products.

  • To Develop Stability-Indicating Methods: Ensure that the chosen analytical methods (typically HPLC) can accurately separate and quantify the parent compound from all its potential impurities and degradants.[3]

  • To Inform Formulation and Packaging: Knowledge of sensitivities (e.g., to light or moisture) guides the development of stable formulations and the selection of appropriate packaging.[8]

The typical workflow for a forced degradation study is a systematic process involving stress application followed by analysis.

G cluster_stress Stress Conditions cluster_analysis Analysis & Characterization cluster_outcome Outcomes API Drug Substance (4'-Chloro-4-fluorobutyrophenone) Acid Acidic Hydrolysis (e.g., 0.1M HCl) API->Acid Base Basic Hydrolysis (e.g., 0.1M NaOH) API->Base Oxidation Oxidative Stress (e.g., 3% H₂O₂) API->Oxidation Thermal Thermal Stress (e.g., 85°C, Solid & Solution) API->Thermal Photo Photolytic Stress (ICH Q1B Light Exposure) API->Photo HPLC HPLC Analysis (Quantify Parent & Detect Degradants) Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS (Identify Degradant Masses) HPLC->LCMS Method Validated Stability- Indicating Method HPLC->Method Structure Structure Elucidation (NMR, Isolation) LCMS->Structure Pathway Degradation Pathways Structure->Pathway Profile Intrinsic Stability Profile Pathway->Profile G cluster_hydrolysis Hydrolysis (Base) cluster_oxidation Oxidation (H₂O₂) cluster_photolysis Photolysis (UV Light) Parent 4-Chloro-4'-fluorobutyrophenone Cyclo 1-(4-fluorophenyl)cyclopropyl-1-one Parent->Cyclo Intramolecular Cyclization Hydroxy Hydroxylated Intermediates Parent->Hydroxy α-Carbon Oxidation Radical Radical Intermediate (C-Cl Cleavage) Parent->Radical Homolytic Cleavage Acid 4-Fluorobenzoic Acid Hydroxy->Acid Chain Cleavage Dimer Dimerization Products Radical->Dimer

Caption: Predicted degradation pathways for the model compound.

Section 5: Experimental Protocols for Stability Assessment

The following protocols are designed as a comprehensive starting point for assessing the stability of a halogenated butyrophenone intermediate. A target degradation of 5-20% is generally considered ideal to ensure that secondary degradation is minimized. [7][9]

Protocol 5.1: Thermal Stress (Solid-State)
  • Objective: To evaluate the stability of the solid compound at elevated temperatures.

  • Methodology:

    • Place approximately 10-20 mg of the compound into two separate, loosely capped glass vials.

    • Place one vial in a calibrated oven set to 85°C. [10] 3. Keep the second vial at room temperature, protected from light, as a control.

    • After 24 and 48 hours, remove the vial from the oven and allow it to cool.

    • Accurately weigh the samples, dissolve in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL), and analyze by a stability-indicating HPLC method.

    • Compare the chromatogram of the stressed sample to the control to identify and quantify any degradation products.

Protocol 5.2: Hydrolytic Degradation (Acid, Base, Neutral)
  • Objective: To assess the compound's susceptibility to hydrolysis across a range of pH values.

  • Methodology:

    • Prepare a stock solution of the compound at approximately 5 mg/mL in a co-solvent like acetonitrile if needed to ensure solubility.

    • For each condition, transfer an aliquot of the stock solution into three separate reaction vessels and add the stress agent to achieve a final drug concentration of ~1 mg/mL.

      • Acidic: 1.0 M Hydrochloric Acid (HCl). [7] * Basic: 1.0 M Sodium Hydroxide (NaOH). [7] * Neutral: Purified Water.

    • Maintain the solutions at room temperature (e.g., 25°C). If no degradation is observed after 24 hours, the study can be repeated at an elevated temperature (e.g., 60°C). [11] 4. At specified time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot from each solution.

    • For the acid and base samples, neutralize them immediately (base with HCl, acid with NaOH) to halt the degradation reaction.

    • Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.

Protocol 5.3: Oxidative Degradation
  • Objective: To determine the compound's sensitivity to oxidation.

  • Methodology:

    • Prepare a solution of the compound at ~1 mg/mL in a suitable solvent.

    • Add a volume of 3% hydrogen peroxide (H₂O₂) to the solution.

    • Keep the solution at room temperature, protected from light.

    • Monitor the reaction at regular intervals (e.g., 2, 6, 12, 24 hours).

    • Analyze the samples directly by HPLC. A control sample (compound without H₂O₂) should be analyzed concurrently.

Protocol 5.4: Photostability Testing
  • Objective: To evaluate degradation caused by exposure to light, as per regulatory guidelines.

  • Methodology:

    • Prepare two sets of solid samples and two sets of solutions (~1 mg/mL).

    • Wrap one set of each (solid and solution) in aluminum foil to serve as dark controls.

    • Expose the unwrapped samples to a light source that conforms to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. [7][10] 4. After the exposure period, prepare the solid samples for analysis and analyze all samples by HPLC, comparing the exposed samples to their corresponding dark controls.

Section 6: Analytical Methodologies for Degradant Profiling

A robust, stability-indicating analytical method is crucial for the success of these studies.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique used. [12]A reversed-phase method with a C18 column and a gradient elution using a mobile phase of acetonitrile and a buffered aqueous solution is a common starting point. A photodiode array (PDA) detector is essential for monitoring peak purity and detecting the formation of new chromophores.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for identifying degradation products. [12]By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, it is possible to obtain the molecular weight of each degradant, which is a critical first step in structure elucidation.

  • Gas Chromatography (GC): For volatile impurities or degradants, GC can be a useful complementary technique. [12]

Section 7: Conclusion

While specific degradation data for this compound is not publicly available, a comprehensive stability assessment can be effectively designed and executed by applying the principles outlined in this guide. Using 4-Chloro-4'-fluorobutyrophenone as a model, we predict that the primary degradation pathways will involve base-catalyzed cyclization and potential susceptibility to oxidative and photolytic stress. A systematic approach, employing a well-validated, stability-indicating HPLC method, is essential to identify and control potential impurities, thereby ensuring the quality and safety of the final pharmaceutical product. This framework provides researchers and drug development professionals with a robust strategy for characterizing the stability of novel butyrophenone derivatives.

References

  • Fengchen Group. 4-Chloro-4'-fluorobutyrophenone 98.5% BP EP USP CAS 3874-54-2. Available from: [Link]

  • ResearchGate. Convergence of degradation pathways for aromatic and chloroaromatic.... Available from: [Link]

  • LinkedIn. Forced degradation studies: A critical lens into pharmaceutical stability. Published by Rahul Kumar, Ph.D. on November 10, 2025. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals. Available from: [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

  • ResearchGate. A Study of Method Development, Validation and Forced Degradation for Quantification of Buprenorphine Hydrochloride in a Microemulsion Formulation. Published on October 29, 2016. Available from: [Link]

  • ChemRxiv | Cambridge Open Engage. Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). Published on June 8, 2022. Available from: [Link]

  • Sciforum. FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). Elucidating the metabolic pathway and initial degradation gene for p-chloro-m-xylenol biodegradation in Rhodococcus pyridinivorans DMU114. Published on August 18, 2025. Available from: [Link]

  • Indo American Journal of Pharmaceutical Sciences. Impurity profiling and drug characterization: backdrop and approach. Available from: [Link]

Sources

A Senior Application Scientist's Guide to the Quantum Chemical Analysis of 1-(4-Chloro-2-fluorophenyl)-3,3-dimethyl-1-butanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern pharmaceutical research, computational chemistry is an indispensable tool, accelerating the drug discovery pipeline by providing profound insights into molecular behavior.[1][2][3] This guide presents a comprehensive technical workflow for conducting quantum chemical (QC) calculations on 1-(4-Chloro-2-fluorophenyl)-3,3-dimethyl-1-butanone, a molecule representative of halogenated aromatic ketones often found in medicinal chemistry scaffolds. We detail the theoretical underpinnings and practical execution of Density Functional Theory (DFT) calculations to elucidate the structural, electronic, and spectroscopic properties of the title compound. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply robust in-silico methods to predict and understand molecular properties, thereby informing rational drug design.

Introduction: The Rationale for In-Silico Characterization

1-(4-Chloro-2-fluorophenyl)-3,3-dimethyl-1-butanone possesses several structural features—a halogenated aromatic ring, a ketone group, and a bulky tert-butyl moiety—that make it a compelling subject for computational analysis. Understanding the interplay of these features is crucial for predicting its reactivity, metabolic stability, and potential interactions with biological targets. Quantum chemical calculations offer a powerful lens to inspect properties that are often difficult or time-consuming to measure experimentally.[2]

This guide moves beyond a simple recitation of steps. As application scientists, our goal is to illuminate the causality behind each methodological choice. We will explain why specific functionals and basis sets are selected, how to validate the results of a calculation, and what the derived properties signify in a drug discovery context.

Theoretical & Computational Framework

The cornerstone of modern quantum chemical calculations for drug-like organic molecules is Density Functional Theory (DFT).[4][5] DFT provides an exceptional balance of computational efficiency and accuracy, making it the workhorse for systems of this size.[5] It bypasses the complexity of solving the many-body Schrödinger equation by instead focusing on the electron density, from which all ground-state properties can be derived.[4]

Selection of Method and Basis Set: A Justified Choice

For our analysis of 1-(4-Chloro-2-fluorophenyl)-3,3-dimethyl-1-butanone, we have selected the B3LYP functional combined with the 6-311++G(d,p) basis set . This choice is not arbitrary and is grounded in established best practices for molecules containing halogens and lone-pair-rich atoms.

  • Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used and well-benchmarked functionals.[6][7] It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic structure, particularly for systems with varied electronic environments like our target molecule.

  • Basis Set (6-311++G(d,p)): A basis set is the set of mathematical functions used to build molecular orbitals. The chosen Pople-style basis set is robust for several reasons:

    • 6-311G: This triple-split valence basis set provides flexibility for valence electrons, which are most involved in chemical bonding and reactivity.

    • ++ (Diffuse Functions): The two plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen. These functions are crucial for accurately describing the spatially extended electron density of lone pairs (on oxygen, fluorine, and chlorine) and potential weak non-covalent interactions.[8][9]

    • (d,p) (Polarization Functions): These functions allow for the distortion of atomic orbitals from their standard shapes, which is essential for accurately modeling the geometry of bonds, particularly in a sterically hindered environment like the one created by the tert-butyl group.[10]

ParameterSelectionRationale
Theory Level Density Functional Theory (DFT)Optimal balance of accuracy and computational cost for drug-like molecules.
Functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr)A well-validated hybrid functional providing reliable electronic structures.[6]
Basis Set 6-311++G(d,p)Triple-split valence with diffuse and polarization functions for accurate description of halogens, lone pairs, and bonding.[9][10]
Software Gaussian, ORCA, Q-Chem, etc.Industry-standard quantum chemistry software packages.

The Computational Workflow: A Step-by-Step Protocol

This section provides a detailed, self-validating protocol for the complete quantum chemical characterization of the target molecule.

Diagram: Quantum Chemical Calculation Workflow

Computational_Workflow cluster_prep 1. Input Preparation cluster_calc 2. Core Calculation cluster_analysis 3. Property Analysis Build Build 3D Structure Input Create Input File (Method, Basis Set, Job Type) Build->Input Define Parameters Opt Geometric Optimization Input->Opt Freq Vibrational Frequency Analysis Opt->Freq Use Optimized Geometry Validation Verify Minimum (No Imaginary Frequencies) Freq->Validation Check Output Electronic Electronic Properties (HOMO, LUMO, MEP) Validation->Electronic Spectro Spectroscopic Properties (NMR, UV-Vis) Validation->Spectro

Caption: A flowchart of the quantum chemical calculation workflow.

Protocol 1: Geometric Optimization and Vibrational Analysis

The first and most critical step is to find the molecule's lowest energy conformation.[11]

  • Structure Input: Build the 3D structure of 1-(4-Chloro-2-fluorophenyl)-3,3-dimethyl-1-butanone using molecular modeling software (e.g., GaussView, Avogadro). Ensure correct atom types and initial bond connectivity.

  • Calculation Setup: Create an input file for the quantum chemistry software.[12][13] Specify the following:

    • Job Type: Opt Freq (This command instructs the software to first perform a geometry optimization followed by a frequency calculation at the optimized structure).

    • Method: B3LYP/6-311++G(d,p)

    • Charge and Multiplicity: 0 1 (for a neutral singlet ground state).

  • Execution: Submit the calculation. The software will iteratively adjust the molecular geometry to minimize the total electronic energy.[12]

  • Validation (Trustworthiness Pillar): Upon completion, inspect the output file. The calculation is considered successful and the structure a true minimum only if there are zero imaginary frequencies .[14][15] The presence of an imaginary frequency indicates a transition state or a saddle point on the potential energy surface, requiring further optimization.[16]

Analysis of Molecular Properties

With a validated minimum-energy structure, we can now calculate and analyze a suite of properties relevant to drug discovery.

Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity.[17]

  • HOMO: Represents the ability to donate an electron (nucleophilicity). Regions of high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept an electron (electrophilicity). Regions of high LUMO density are susceptible to nucleophilic attack.[18]

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial parameter. A small gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron.[18][19][20][21] Conversely, a large gap implies higher stability.[18]

Diagram: Reactivity Descriptors from FMOs

Caption: Relationship between HOMO, LUMO, and the energy gap.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution of a molecule and predicting its intermolecular interaction sites.[22] It is mapped onto the molecule's electron density surface.[23][24]

  • Red Regions (Negative Potential): Indicate electron-rich areas, which are favorable sites for electrophilic attack or hydrogen bond acceptance. For our target molecule, this is expected around the carbonyl oxygen and the halogen atoms.[23][24]

  • Blue Regions (Positive Potential): Indicate electron-poor areas, which are favorable sites for nucleophilic attack or hydrogen bond donation. This is expected around the hydrogen atoms.[23]

  • Green/Yellow Regions (Neutral Potential): Indicate areas of relatively neutral or nonpolar character, such as the tert-butyl group.

The MEP map provides an intuitive guide to how the molecule will be "seen" by other molecules, such as water, or the active site of a protein.[24]

Prediction of Spectroscopic Properties

Quantum chemistry can accurately predict various spectroscopic data, which is invaluable for structure verification and interpretation of experimental results.

  • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[25][26][27] This is typically performed as a separate calculation step on the optimized geometry. The predicted shifts for ¹³C and ¹H can be correlated with experimental data to confirm the molecular structure.[25][28]

  • UV-Vis Spectroscopy: Electronic transitions, which give rise to UV-Visible spectra, can be predicted using Time-Dependent DFT (TD-DFT).[29][30][31][32] This calculation provides the excitation energies (wavelengths) and oscillator strengths (intensities) of the electronic transitions, helping to interpret the experimental absorption spectrum.[30][31]

PropertyComputational MethodInformation Yielded
¹H & ¹³C NMR Shifts GIAO-DFTPrediction of chemical shifts for structural elucidation.[25][27]
UV-Vis Spectrum TD-DFTPrediction of electronic absorption wavelengths (λmax) and intensities.[29][31]
Vibrational Spectrum DFT FrequencyPrediction of IR/Raman active vibrational modes.

Conclusion and Outlook

This guide has outlined a robust and scientifically grounded workflow for the quantum chemical characterization of 1-(4-Chloro-2-fluorophenyl)-3,3-dimethyl-1-butanone. By leveraging Density Functional Theory with the B3LYP functional and a 6-311++G(d,p) basis set, researchers can obtain reliable predictions of the molecule's geometry, electronic structure, reactivity, and spectroscopic signatures. The insights gained from these in-silico methods—from identifying reactive sites via MEP and HOMO-LUMO analysis to confirming structure with predicted NMR spectra—are critical for making informed decisions in the complex pipeline of drug discovery and development.[33][34]

References

  • Vertex AI Search. (2021). How reactivity of a organic molecule depends upon HOMO and LUMO.
  • Neese, F. (2008). Prediction of molecular properties and molecular spectroscopy with density functional theory: From fundamental theory to exchange-coupling. Coordination Chemistry Reviews, 253(5-6), 526-563.
  • ResearchGate. (2018). How to interpret a map of electrostatic potential (MEP)?.
  • Rychnovsky, S. D. (2006). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters, 8(13), 2895–2898.
  • Zhang, Y., et al. (2024). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling.
  • Senn, H. M., & Thiel, W. (2007). Density functional theory. In Biomolecular Simulations (pp. 173-290). Humana Press.
  • Wiener, J. J. M., et al. (2014). Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides. Organic & Biomolecular Chemistry, 12(35), 6886-6893.
  • BenchChem. (2025). A Technical Guide to Quantum Chemical Calculations for C21H15F4N3O3S in Drug Discovery.
  • University of Regensburg. Molecular Electrostatic Potential (MEP).
  • Wikipedia. Density functional theory.
  • Medium. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program.
  • Chemistry LibreTexts. (2023). Electrostatic Potential maps.
  • Liu, L., et al. (2019). Molecular Property Prediction: A Multilevel Quantum Interactions Modeling Perspective. arXiv preprint arXiv:1906.11081.
  • Journal of Chemical Education. (2020). A Computational Experiment Introducing Undergraduates to Geometry Optimizations, Vibrational Frequencies, and Potential Energy Surfaces.
  • Ishchenko, A. A., et al. (2019). Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines. ACS Omega, 4(4), 7464-7478.
  • WuXi Chemistry. Assessing Reactivity with LUMO and HOMO Energy Gap.
  • ResearchGate. (n.d.). Prediction of UV-Visible absorption spectra using time-dependent density functional theory (TD-DFT)/B3LYP/6-311G(d,p).
  • Verma, P., & Bartlett, R. J. (2023). Density-Corrected Density Functional Theory for Molecular Properties. The Journal of Physical Chemistry Letters, 14(22), 5119–5126.
  • The Journal of Physical Chemistry A. (2018). Rapid Prediction of UV/Vis Spectra from Conventional (Non-TD) DFT Calculations.
  • Beautiful Atoms Documentation. Electrostatic potential maps.
  • Prezi. (n.d.). Gaussian Calculation Tutorial.
  • ECHEMI. (n.d.). How to interpret a map of electrostatic potential (MEP)?.
  • Gaussian, Inc. NMR.
  • International Journal of Quantum Chemistry. (2021). A systematic benchmarking of 31P and 19F NMR chemical shift predictions using different DFT/GIAO methods and applying linear regression to improve the prediction accuracy.
  • YouTube. (2019). Creating and running a simple DFT calculation in GaussView / Gaussian.
  • MDPI. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds.
  • ScienceDirect. (2025). Time-dependent density functional theory study of UV/vis spectra of natural styrylpyrones.
  • MolSSI Education. Quantum Mechanics Tools: Basis set convergence of molecular properties: Geometry and Vibrational Frequency.
  • Open Yale Courses. (n.d.). Lecture 15 - Chemical Reactivity: SOMO, HOMO, and LUMO.
  • YouTube. (2024). How to perform TD DFT calculation in Gaussian.
  • YouTube. (2024). Gaussian Tutorial (Lec-1) Gaussian Job Submission.
  • MDPI. (2022). Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations.
  • International Journal of Scientific Research. (n.d.). HOMO LUMO STUDY, REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE.
  • ResearchGate. (n.d.). Use of Low-Cost Quantum Chemistry Procedures for Geometry Optimization and Vibrational Frequency Calculations: Determination of Frequency Scale Factors and Application to Reactions of Large Systems.
  • Q-Chem. Q-Chem 5.0 User's Manual: Vibrational Analysis.
  • ChemRxiv. (n.d.). Geometric and Energetic Data from Ab Initio Calculations of Haloethene, Haloimine, Halomethylphosphine, Haloiminophosphine, Halodiazene, Halodiphosphene and Halocyclopropane.
  • YouTube. (2025). TURBOMOLE Tutorial: Geometry Optimization and Vibrational Frequency Analysis using TmoleX GUI.
  • MDPI. (2023). Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction.
  • Royal Society of Chemistry. (n.d.). RSC Advances.
  • Research & Reviews: Journal of Chemistry. (2023). Methods of Quantum Chemical Calculations in Drug Discovery and Applications.
  • PubMed. (2019). Investigation of the chemical and optical properties of halogen-substituted N-methyl-4-piperidone curcumin analogs by density functional theory calculations.
  • Cloud Pharmaceuticals. Using Quantum Molecular Design & Cloud Computing to Improve the Accuracy & Success Probability of Drug Discovery.
  • PubChem. 1-(4-Chloro-2-fluorophenyl)-3-methyl-1-butanone.
  • ResearchGate. (n.d.). Calculated solvent effect (B3LYP/6-311++G(d,p) on the molecular adducts....
  • YouTube. (2022). Quantum Machine-Learning for Drug-like Molecules.
  • DergiPark. (2024). Turkish Computational and Theoretical Chemistry Investigation of Thermodynamic Properties of Halomethanes Using High-Level Ab In.
  • NIST WebBook. 1-Butanone, 4-chloro-1-(4-fluorophenyl)-.
  • ECHEMI. 4-Chloro-1-(4-fluorophenyl)-1-butanone.
  • precisionFDA. 1-(4-CHLOROPHENYL)-4,4-DIMETHYL-3-PENTANONE.
  • Molbase. 1-(4-chlorophenyl)-3,3-dimethyl-2-butanone.

Sources

Methodological & Application

The Strategic Application of 4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide delves into the synthetic utility and strategic application of 4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone, a specialized butyrophenone derivative, in the landscape of contemporary pharmaceutical development. While direct literature on this specific analogue is emerging, this document constructs a robust framework of its potential applications by drawing parallels with the well-established precursor, 4-chloro-4'-fluorobutyrophenone, and by analyzing the predictable influence of its unique substitution pattern. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced building blocks for the synthesis of novel therapeutics, particularly in the realm of neuroscience.

Introduction: The Butyrophenone Scaffold in Neuropharmacology

The butyrophenone framework is a cornerstone in the development of antipsychotic medications, a class of drugs pivotal in managing conditions like schizophrenia and psychosis.[1][2] These compounds typically function as dopamine D2 receptor antagonists.[3] The archetypal molecule, Haloperidol, exemplifies the classic structure: a fluorinated aromatic ring linked by a four-carbon chain to a piperidine moiety.[4][5] The versatility of the butyrophenone core lies in its amenability to chemical modification, allowing for the fine-tuning of pharmacological profiles to enhance efficacy and mitigate side effects.[4]

This compound represents a next-generation intermediate, engineered to introduce specific steric and electronic properties. The strategic placement of the chloro and fluoro substituents on the aromatic ring, combined with the gem-dimethyl groups on the butyryl chain, offers a unique set of synthetic handles and conformational constraints. These features are hypothesized to influence receptor binding affinity, metabolic stability, and overall pharmacokinetic properties of the resulting active pharmaceutical ingredients (APIs).

Physicochemical and Spectroscopic Data

While experimental data for this compound is not extensively published, its properties can be extrapolated from closely related analogs like 4-chloro-4'-fluorobutyrophenone.[6][7]

PropertyPredicted Value/InformationReference Analog Data (4-chloro-4'-fluorobutyrophenone)
Molecular Formula C₁₂H₁₃ClFOC₁₀H₁₀ClFO[8]
Molecular Weight 227.68 g/mol 200.64 g/mol [8]
Appearance Expected to be a clear to slightly yellowish oil or low-melting solidWhite to amber to dark green clear liquid[6]
Boiling Point Predicted to be higher than the reference due to increased molecular weight.122 °C @ 0.7 mmHg[6]
Melting Point The gem-dimethyl groups may disrupt crystal packing, potentially leading to a lower melting point or an amorphous solid.5 - 6 °C[6]
Solubility Expected to be soluble in common organic solvents like chloroform, ethyl acetate, and methanol.[7]Soluble in chloroform, ethyl acetate, and methanol.[7]
¹H NMR Aromatic protons will show complex splitting patterns due to both fluorine and chlorine substitution. The methylene protons adjacent to the carbonyl will be a singlet, and the other methylene protons will be a triplet. The gem-dimethyl group will present as a singlet.Aromatic protons show multiplets around 7.1-8.0 ppm. Methylene protons appear as triplets around 3.1-3.7 ppm and a multiplet around 2.2 ppm.[9]
¹³C NMR The carbonyl carbon will be observed around 195-200 ppm. The aromatic carbons will show characteristic C-F couplings. The quaternary carbon of the gem-dimethyl group will be a key feature.Carbonyl carbon at ~197.3 ppm. Aromatic carbons show C-F couplings.[9]

Synthesis and Mechanistic Considerations

The primary route for the synthesis of substituted butyrophenones is the Friedel-Crafts acylation.[9] For this compound, this would involve the reaction of 1-chloro-3-fluorobenzene with 4-chloro-3,3-dimethylbutanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Reaction Causality: The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion. The electron-rich aromatic ring then attacks this electrophile. The regioselectivity of this reaction is dictated by the directing effects of the existing substituents on the aromatic ring. In 1-chloro-3-fluorobenzene, both the chloro and fluoro groups are ortho-, para-directing. However, the acylation is expected to occur predominantly at the 4-position (para to the fluorine and ortho to the chlorine) due to steric hindrance from the substituents at the 1 and 3 positions.

Experimental Workflow: Synthesis of this compound

reagents 1-Chloro-3-fluorobenzene + 4-Chloro-3,3-dimethylbutanoyl chloride + Aluminum Chloride (AlCl₃) reaction_vessel Reaction Vessel (Anhydrous Dichloromethane) 0°C to Room Temperature reagents->reaction_vessel Addition workup Aqueous Workup (Ice water, HCl) reaction_vessel->workup Quenching extraction Extraction (Dichloromethane) workup->extraction purification Purification (Column Chromatography) extraction->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Detailed Protocol: Synthesis of this compound
  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.

  • Lewis Acid Addition: Carefully add aluminum chloride (AlCl₃) (1.2 equivalents) to the cooled DCM.

  • Acyl Chloride Addition: In the dropping funnel, prepare a solution of 4-chloro-3,3-dimethylbutanoyl chloride (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Aromatic Substrate Addition: Following the complete addition of the acyl chloride, add 1-chloro-3-fluorobenzene (1.0 equivalent) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature and continue stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid. This will hydrolyze the aluminum complexes.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic extracts.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Application in the Synthesis of Novel Antipsychotics

The primary utility of this compound lies in its role as a key intermediate for the synthesis of novel antipsychotic agents. The terminal chloride on the butyryl chain is a reactive site for nucleophilic substitution, typically with a secondary amine, to introduce the pharmacologically active nitrogen-containing heterocycle.

General Reaction Scheme

start This compound product Novel Butyrophenone Analog (API Candidate) start->product Nucleophilic Substitution (NaI, K₂CO₃, Acetonitrile, Reflux) amine Secondary Amine (e.g., substituted piperidine or piperazine) amine->product

Caption: General scheme for the synthesis of novel antipsychotics.

Protocol: Synthesis of a Novel Butyrophenone Analog
  • Reactant Mixture: In a round-bottom flask, combine this compound (1.0 equivalent), the desired secondary amine (e.g., 4-arylpiperidine) (1.2 equivalents), potassium carbonate (K₂CO₃) (2.0 equivalents), and a catalytic amount of sodium iodide (NaI) in acetonitrile.

  • Reaction: Heat the mixture to reflux and stir for 12-24 hours. The progress of the reaction can be monitored by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the final API candidate.

Causality of Reagent Choices:

  • Potassium Carbonate (K₂CO₃): Acts as a base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.

  • Sodium Iodide (NaI): The Finkelstein reaction in situ. The iodide ion displaces the chloride, forming a more reactive iodo intermediate which is then more readily displaced by the amine nucleophile.

  • Acetonitrile: A polar aprotic solvent that is suitable for SN2 reactions.

Safety and Handling

Substituted butyrophenones should be handled with care in a well-ventilated fume hood.[10] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[11]

  • Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin.[12][13] Can cause skin and eye irritation.[10]

  • First Aid: In case of contact, immediately flush the affected area with copious amounts of water.[13] If inhaled, move to fresh air.[13] Seek medical attention if symptoms persist.

  • Storage: Store in a cool, dry place away from incompatible materials.[14]

Conclusion and Future Perspectives

This compound is a promising and versatile building block for the synthesis of novel pharmaceutical agents. Its unique substitution pattern provides medicinal chemists with a tool to explore new chemical space in the development of next-generation antipsychotics with potentially improved efficacy and side-effect profiles. The gem-dimethyl groups can introduce conformational rigidity, which may lead to higher receptor selectivity. The 2'-fluoro and 4'-chloro substituents on the aromatic ring can modulate the electronic properties and metabolic stability of the molecule. Further research into the synthesis and application of this and related compounds is warranted to fully unlock their therapeutic potential.

References

  • Google Patents.
  • PubMed. The incorporation of butyrophenones and related compounds into a pharmacophore for dopamine D2 antagonists. [Link]

  • NIH National Center for Biotechnology Information. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. [Link]

  • Google Patents.
  • World Research Library. SYNTHESIS OF SOME NOVEL BUTYROPHENONE SUBSTITUTED AS ASTEROIDS AND EVALUATION OF ANTIPSYCHOTIC ACTIVITY. [Link]

  • Shree Ganesh Remedies Limited. 4-Chloro-4-fluorobutyrophenone-3874-54-2. [Link]

Sources

Application Notes & Protocols: Friedel-Crafts Acylation for the Synthesis of 4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Friedel-Crafts Acylation in Pharmaceutical Synthesis

The Friedel-Crafts acylation stands as a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the production of aryl ketones.[1] These ketones are critical intermediates in the manufacturing of a wide array of fine chemicals and active pharmaceutical ingredients (APIs).[1] This document provides a comprehensive protocol for the synthesis of 4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone, a valuable building block in medicinal chemistry. The strategic placement of chloro and fluoro substituents on the aromatic ring offers multiple avenues for further chemical modification, making it a desirable starting material in drug discovery programs.[2][3]

The synthesis involves the electrophilic aromatic substitution of 2-chloro-1-fluorobenzene with 3,3-dimethylbutyryl chloride, catalyzed by the potent Lewis acid, aluminum chloride (AlCl₃).[4][5][6] The reaction proceeds through the in-situ generation of a highly reactive acylium ion, which then undergoes electrophilic attack on the electron-rich aromatic ring.[4][7][8] A key advantage of the Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the resulting ketone product, which effectively prevents polysubstitution.[9] However, this product can form a stable complex with the aluminum chloride catalyst, necessitating a stoichiometric amount of the Lewis acid and a specific aqueous work-up to liberate the final product.[1][5]

This guide will provide a detailed, step-by-step protocol, address safety considerations, and discuss the mechanistic underpinnings of this important transformation.

Reaction Mechanism and Key Considerations

The Friedel-Crafts acylation is initiated by the activation of the acyl chloride by aluminum chloride. The Lewis acidic AlCl₃ coordinates to the chlorine atom of 3,3-dimethylbutyryl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a resonance-stabilized acylium ion.[4][6][8] This acylium ion is the key electrophile in the reaction.

The electron-rich π-system of the 2-chloro-1-fluorobenzene then acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[7] This step, which is typically the rate-determining step, disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1] Aromaticity is restored through the deprotonation of the arenium ion by the AlCl₄⁻ complex, yielding the this compound product and regenerating the AlCl₃ catalyst.[1] However, the ketone product, being a Lewis base, readily complexes with AlCl₃, effectively sequestering the catalyst.[5] This necessitates the use of at least a stoichiometric amount of AlCl₃ and a hydrolytic workup to break this complex.[5][10]

Materials and Methods

Reagents and Equipment
Reagent/EquipmentGrade/Specification
2-Chloro-1-fluorobenzeneReagent Grade, ≥99%
3,3-Dimethylbutyryl chlorideReagent Grade, ≥98%
Anhydrous Aluminum Chloride (AlCl₃)Anhydrous, ≥99%
Dichloromethane (DCM)Anhydrous, ≥99.8%
Hydrochloric Acid (HCl)Concentrated, 37%
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous Solution
Anhydrous Magnesium Sulfate (MgSO₄)Reagent Grade
Round-bottom flaskFlame-dried
Addition funnel---
Reflux condenser---
Magnetic stirrer and stir bar---
Ice bath---
Separatory funnel---
Rotary evaporator---

Experimental Protocol

Step 1: Reaction Setup
  • Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and an addition funnel.

  • To the flask, add anhydrous aluminum chloride (1.2 equivalents).

  • Add anhydrous dichloromethane (DCM) to the flask to create a slurry.

  • Cool the flask to 0-5 °C using an ice bath.[1]

Step 2: Formation of the Acylium Ion
  • In the addition funnel, prepare a solution of 3,3-dimethylbutyryl chloride (1.0 equivalent) in anhydrous DCM.

  • Add this solution dropwise to the stirred AlCl₃ slurry over 30 minutes, maintaining the temperature between 0-5 °C. The reaction between the acyl chloride and aluminum chloride is exothermic.[7]

Step 3: Acylation Reaction
  • Prepare a separate solution of 2-chloro-1-fluorobenzene (1.1 equivalents) in anhydrous DCM.

  • After the complete addition of the acyl chloride solution, add the 2-chloro-1-fluorobenzene solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 10 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[2]

Step 4: Work-up and Purification
  • Upon completion, cool the reaction mixture back to 0 °C in an ice bath.

  • Slowly and cautiously pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[1][7] This will quench the reaction and decompose the aluminum chloride-ketone complex.[10]

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with two portions of DCM.

  • Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.[7]

  • The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.

Safety Precautions

  • Anhydrous Aluminum Chloride (AlCl₃): AlCl₃ is a water-sensitive, corrosive, and irritating substance.[7][11] It reacts violently and exothermically with water and moisture to produce corrosive hydrogen chloride gas.[11][12][13] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a face shield, and acid-resistant gloves, must be worn.[11][12][14] In case of skin contact, brush off any solid and flush with copious amounts of water.[12]

  • 3,3-Dimethylbutyryl chloride: This acyl chloride is corrosive and will react with moisture.[7] Handle with care in a fume hood.

  • Dichloromethane (DCM): DCM is a volatile and potentially harmful solvent.[1] All operations should be conducted in a fume hood.

  • Quenching Procedure: The quenching of the reaction with ice and HCl is highly exothermic and will release HCl gas.[10] This step must be performed slowly and with caution in a well-ventilated fume hood.

Characterization

The final product, this compound, can be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the product. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons adjacent to the carbonyl group, and the singlet for the tert-butyl group.

  • Mass Spectrometry (MS): GC-MS or LC-MS can be used to determine the molecular weight of the product and to assess its purity.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a strong absorption band corresponding to the carbonyl (C=O) stretching frequency, typically in the range of 1670-1690 cm⁻¹.

Troubleshooting

IssuePossible CauseSuggested Solution
Low YieldIncomplete reactionExtend the reaction time or gently heat the reaction mixture after the addition of reagents. Ensure all reagents are anhydrous.
Deactivated starting materialFriedel-Crafts reactions are less effective on strongly deactivated aromatic rings.
Loss of product during work-upEnsure complete extraction of the product from the aqueous layer. Minimize the number of transfer steps.
Formation of Side ProductsPolysubstitutionAlthough less common in acylation, ensure the correct stoichiometry of reagents.
Isomer formationThe directing effects of the chloro and fluoro substituents will influence the regioselectivity. Characterize the product mixture to determine the isomeric ratio.
Difficult Work-upEmulsion formationAdd a small amount of brine to the separatory funnel to help break the emulsion.

Visualization of the Workflow and Mechanism

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Work-up & Purification prep1 Flame-dry glassware prep2 Add AlCl3 to flask prep1->prep2 prep3 Add anhydrous DCM prep2->prep3 prep4 Cool to 0-5 °C prep3->prep4 react1 Add 3,3-dimethylbutyryl chloride solution prep4->react1 Maintain 0-5 °C react2 Add 2-chloro-1-fluorobenzene solution react1->react2 react3 Warm to RT and stir react2->react3 workup1 Quench with ice/HCl react3->workup1 After reaction completion workup2 Extract with DCM workup1->workup2 workup3 Wash with NaHCO3/brine workup2->workup3 workup4 Dry and concentrate workup3->workup4 workup5 Purify (chromatography/distillation) workup4->workup5

Caption: A streamlined workflow for the synthesis of this compound.

Reaction Mechanism

reaction_mechanism acyl_chloride 3,3-Dimethylbutyryl Chloride complex1 [Acyl Chloride-AlCl3 Complex] acyl_chloride->complex1 + AlCl3 alcl3 AlCl3 aromatic 2-Chloro-1-fluorobenzene sigma_complex Sigma Complex (Arenium Ion) acylium Acylium Ion + AlCl4- complex1->acylium Forms acylium->sigma_complex + Aromatic Ring product_complex [Product-AlCl3 Complex] sigma_complex->product_complex - H+ (to AlCl4-) hcl HCl sigma_complex->hcl regenerates alcl3_regen AlCl3 sigma_complex->alcl3_regen product This compound product_complex->product Aqueous Workup

Caption: The mechanism of Friedel-Crafts acylation, from acylium ion formation to the final product.

Conclusion

The Friedel-Crafts acylation protocol detailed herein provides a reliable and scalable method for the synthesis of this compound. Careful attention to the anhydrous conditions and safety precautions, particularly concerning aluminum chloride, is paramount for the successful and safe execution of this procedure. The resulting substituted butyrophenone is a versatile intermediate, well-suited for further elaboration in the development of novel pharmaceutical agents.

References

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • LibreTexts Chemistry. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • BenchChem. (2025). Application Notes and Protocols: Friedel-Crafts Acylation using 4-Nitrobenzoyl Chloride and AlCl₃.
  • Khan Academy. (n.d.). Friedel-Crafts acylation.
  • University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.
  • Chemguide. (n.d.). Explaining the Friedel-Crafts acylation of benzene - electrophilic substitution.
  • Redox. (2022, September 6). Safety Data Sheet Aluminium Chloride.
  • Princeton University Environmental Health and Safety. (n.d.). Aluminum Chloride (anhydrous).
  • ACS Publications. (n.d.). A Discovery-Based Friedel–Crafts Acylation Experiment: Student-Designed Experimental Procedure. Journal of Chemical Education.
  • Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride.
  • YouTube. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization.
  • Fisher Scientific. (2025, December 28). SAFETY DATA SHEET - Aluminum chloride, 0.5M aq. soln..
  • ChemicalBook. (n.d.). 4-Chloro-4'-fluorobutyrophenone synthesis.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Aluminum Chloride.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • YouTube. (2011, August 2). Experiment 14: Friedel-Crafts Acylation.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • ChemicalBook. (n.d.). Butyrophenone(495-40-9) 1H NMR spectrum.
  • Google Patents. (n.d.). CN101462931A - Method for acylating fluorobenzene.
  • Khan Academy. (n.d.). The mechanism of acylation.
  • Beilstein Journal of Organic Chemistry. (n.d.). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs).
  • BenchChem. (2025). Application Notes: Synthesis of Pharmaceutical Intermediates from 4'-Chloro-3'-fluoroacetophenone.
  • YouTube. (2023, November 3). Friedel Crafts Acylation.
  • Simson Pharma Limited. (n.d.). 4-Chloro-4`-fluorobutyrophenone | CAS No- 3874-54-2.
  • Chem-Impex. (n.d.). 4-Chloro-4'-fluorobutyrophenone.
  • Sigma-Aldrich. (n.d.). 4-Chloro-4'-fluorobutyrophenone 97%.
  • Bruker. (n.d.). Complete analysis of new psychoactive substances using nmr.
  • PubMed. (1999, July 29). Conformationally Constrained Butyrophenones With Mixed Dopaminergic (D(2)) and Serotoninergic (5-HT(2A), 5-HT(2C)) Affinities: Synthesis, Pharmacology, 3D-QSAR, and Molecular Modeling of (Aminoalkyl)benzo- And -Thienocycloalkanones as Putative Atypical Antipsychotics.
  • National Institutes of Health. (n.d.). Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one.
  • ResearchGate. (2024, November 24). Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Applica.

Sources

Synthetic Routes to Novel Compounds from 1-(4-Chloro-2-fluorophenyl)-3,3-dimethyl-1-butanone: An Application Note for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(4-Chloro-2-fluorophenyl)-3,3-dimethyl-1-butanone is a versatile, synthetically tractable starting material poised for the generation of diverse molecular scaffolds. Its key structural features—a sterically hindered neopentyl ketone and a di-halogenated phenyl ring amenable to differential functionalization—make it an ideal building block for creating novel chemical entities for drug discovery and agrochemical research. This document provides a detailed guide for researchers, outlining validated synthetic transformations and step-by-step protocols for converting this ketone into a range of valuable compounds, including secondary and tertiary alcohols, olefins, and complex heterocyclic systems such as pyrazoles and quinolines. The causality behind experimental choices, particularly in overcoming the challenges posed by steric hindrance, is explained to ensure reproducibility and facilitate further exploration.

Overview of Synthetic Strategies

The synthetic utility of 1-(4-chloro-2-fluorophenyl)-3,3-dimethyl-1-butanone stems from three primary loci of reactivity: the carbonyl group, the activated aromatic ring, and the potential for cyclization reactions. The bulky tert-butyl group adjacent to the carbonyl introduces significant steric hindrance, a critical factor that must be addressed in reagent and condition selection. The 2-fluoro and 4-chloro substituents on the phenyl ring offer orthogonal handles for functionalization, primarily through nucleophilic aromatic substitution (SNAr) at the activated fluorine position and palladium-catalyzed cross-coupling at the chlorine position.

This guide details four principal strategic pathways for diversification:

  • Carbonyl Group Transformations: Direct manipulation of the ketone to introduce new functional groups and stereocenters.

  • Heterocycle Synthesis: Utilization of the ketone as a key component in annulation and condensation reactions to build medicinally relevant ring systems.

  • Aromatic Ring Functionalization: Selective modification of the phenyl ring to explore structure-activity relationships.

The following diagram illustrates the primary synthetic routes detailed in this application note.

G cluster_carbonyl Carbonyl Transformations cluster_heterocycle Heterocycle Synthesis cluster_aromatic Aromatic Ring Functionalization start 1-(4-Chloro-2-fluorophenyl)- 3,3-dimethyl-1-butanone c1 Secondary Alcohol start->c1 Reduction c2 Tertiary Alcohol start->c2 Grignard Addition c3 Exo-Methylene Alkene start->c3 Wittig Olefination h1 Substituted Pyrazole start->h1 Condensation + Cyclization h2 Substituted Quinoline start->h2 Friedländer Annulation a1 C-F Substitution (SNAr) start->a1 Nucleophilic Attack a2 C-Cl Cross-Coupling start->a2 Pd-Catalysis G A Starting Ketone B 1,3-Diketone Intermediate A->B 1. Base (LiHMDS) 2. Acyl Chloride (RCOCl) C Pyrazole Product B->C Hydrazine (N2H4)

Application Notes & Protocols: A Strategic Guide to Profiling 4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways, making them prominent targets for therapeutic intervention, particularly in oncology and inflammatory diseases.[1] The relentless pursuit of novel, selective, and potent kinase inhibitors is a cornerstone of modern drug discovery.[2] This process often begins with the identification and characterization of new chemical scaffolds that can serve as the foundation for lead optimization.

This document presents a comprehensive guide for the initial evaluation of a novel chemical entity, 4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone , as a potential kinase inhibitor. While the butyrophenone core is well-established in pharmaceuticals, primarily as antipsychotic agents, its potential as a kinase-directed scaffold remains an underexplored frontier.[3][4] We provide a strategic workflow, detailed experimental protocols, and data interpretation guidelines for researchers to systematically profile this compound and assess its viability as a starting point for a kinase inhibitor development program.

Compound Profile & Design Rationale

The rational evaluation of a new compound begins with an analysis of its structural features and their potential for interaction with the highly conserved ATP-binding pocket of protein kinases.

Chemical Structure:

  • Systematic Name: 1-(4-chloro-2-fluorophenyl)-3,3-dimethylbutan-1-one

  • Molecular Formula: C₁₂H₁₄ClFO

  • Molecular Weight: 228.69 g/mol

Structural Rationale for Kinase Targeting:

  • Butyrophenone Scaffold: The core 1-phenylbutan-1-one structure provides a rigid backbone suitable for presenting functional groups in a defined three-dimensional space, a key requirement for fitting into an enzyme's active site.[5]

  • Halogenation (Chloro & Fluoro Substituents): The presence of two distinct halogens on the phenyl ring is of significant interest. Halogens are widely used in kinase inhibitor design to modulate affinity and selectivity.[6]

    • The chloro group can participate in halogen bonding, a noncovalent interaction with electron-rich atoms like the backbone carbonyl oxygens in the kinase hinge region, which can significantly enhance binding affinity.[7][8]

    • The fluoro substituent has a profound impact on molecular properties. Its high electronegativity can alter the electronic distribution of the phenyl ring, influence pKa, and improve metabolic stability and membrane permeability.[9][10] The strategic placement of fluorine can also lead to favorable orthogonal interactions within the ATP pocket.

  • tert-Butyl Moiety: The 3,3-dimethyl group (part of a tert-butyl moiety) is a bulky, lipophilic group. This feature can be exploited to probe larger hydrophobic pockets within the kinase active site, potentially driving selectivity for kinases that can accommodate this steric bulk.

Integrated Workflow for Inhibitor Characterization

A systematic, multi-stage approach is essential to efficiently characterize a novel compound. The following workflow outlines the logical progression from initial hit identification to cellular validation.

G A Start: 4'-Chloro-3,3-dimethyl- 2'-fluorobutyrophenone B Protocol 1: In Vitro Kinase Panel Screen (e.g., ADP-Glo™) A->B Initial Profiling C Data Analysis: Identify 'Hit' Kinases (>50% Inhibition) B->C D Protocol 2: IC50 Determination (Dose-Response Assay) C->D On 'Hits' E Data Analysis: Quantify Potency (IC50 Value) D->E F Protocol 3: Cellular Target Engagement (Western Blot for p-Substrate) E->F Confirm Cellular Activity G Protocol 4: Cellular Viability Assay (e.g., MTT / CellTiter-Glo®) E->G Assess Cytotoxicity H Data Analysis: Assess Cellular Potency, Selectivity & Therapeutic Window F->H G->H I Decision Point: Advance to Lead Optimization? H->I G BCR B-Cell Receptor (BCR) PI3Kd PI3Kδ BCR->PI3Kd PIP3 PIP3 PI3Kd->PIP3 phosphorylates Compound 4'-Chloro-3,3-dimethyl- 2'-fluorobutyrophenone Compound->PI3Kd inhibits PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 pAKT p-AKT (Active) PDK1->pAKT AKT AKT AKT->pAKT Downstream Cell Survival & Proliferation pAKT->Downstream

Caption: Simplified PI3K/AKT signaling pathway, the target of our hypothetical hit.

Methodology:

  • Cell Culture & Treatment:

    • Seed cells known to have active PI3K signaling (e.g., a lymphoma cell line) in 6-well plates and grow to 70-80% confluency.

    • Treat cells with increasing concentrations of the compound (e.g., 0.1, 1, 10 µM) or DMSO for a predetermined time (e.g., 2 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Collect lysates and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) from each sample onto a polyacrylamide gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Antibody Incubation:

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated substrate (e.g., anti-p-AKT Ser473).

    • Wash the membrane with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection & Analysis:

    • Wash the membrane with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager.

    • Strip the membrane and re-probe with an antibody for total AKT and a loading control (e.g., GAPDH) to ensure equal protein loading.

Protocol 4: Cellular Viability/Cytotoxicity Assay

Objective: To determine the effect of the compound on cell proliferation and to calculate its GI₅₀ (concentration for 50% growth inhibition).

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Add the compound in a dose-response manner (similar to the IC₅₀ setup) to the wells. Include DMSO as a negative control.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions.

  • Viability Assessment (MTT Example):

    • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Add solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm on a plate reader.

  • Data Analysis: Normalize the data to the DMSO control and plot cell viability versus compound concentration to determine the GI₅₀.

Data Interpretation & Next Steps

  • Potency & Selectivity: The initial screening and IC₅₀ data provide a preliminary view of the compound's potency and selectivity. A potent compound will have a low IC₅₀ value (ideally in the low nanomolar range). Selectivity is inferred by comparing the IC₅₀ against the primary target versus other kinases.

  • Cellular Activity: A successful compound must demonstrate cellular activity. The Western blot confirms on-target activity, while the viability assay indicates a functional downstream consequence, such as inhibiting cancer cell growth. The ratio of the GI₅₀ to the IC₅₀ can provide an early indication of cell permeability and bioavailability.

  • Next Steps: If this compound demonstrates potent and selective inhibition of a valuable kinase target with corresponding cellular activity, the next steps would involve a lead optimization campaign. This would include:

    • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to improve potency and selectivity.

    • Computer-Aided Drug Design (CADD): Using computational models to guide the design of new analogs. [11] * ADME/Tox Profiling: Assessing the compound's absorption, distribution, metabolism, excretion, and toxicity properties.

This structured approach ensures that a novel chemical entity is evaluated rigorously, providing a solid foundation for a potential drug discovery program.

References

  • Voth, A. R., & Ho, P. S. (2007). The Role of Halogen Bonding in Inhibitor Recognition and Binding by Protein Kinases. Current Topics in Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrRE8DHPY_COd7yX-RTSaiFZgur17M_296jYAfc0ZTpt7CDIlquoCW1XvZlBx0xdKSzV66L0hRKB2cxuiSb-kh43kk4qzjuLO70JRGGzt4yRPuWjU_chzR0dzOzxC0o4CbXI99_8Fb8AW7D0mFhgg1oxjTZRoRGNlFMEiVS5wN7W1Q0F5d1pNdr_Ow_bDqPbkkOokyq5Q=]
  • Wikipedia. Butyrophenone. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrYNFVzrMQQmczYr3mlisbUQh8vWy1n3Zs8Be1xXKMxjwXzXosLUXaGWAb3rQu_xMJI5VcoJINlS4CmqsENwmLKTUN7NrUjbCYHIzvQnc8F6xglIVWnmo_JWgS82zts8-W_mBh6cU=]
  • Hubbard, R. E., & Haider, M. K. (2009). The Role of Halogen Bonding in Inhibitor Recognition and Binding by Protein Kinases. Journal of Computer-Aided Molecular Design.
  • Wu, P., Nielsen, T. E., & Clausen, M. H. (2016). Trends in kinase drug discovery: targets, indications and inhibitor design. Nature Reviews Drug Discovery. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiWhEgJX3e6AB0r5xlf6G89hSXzDEBLscf6S1Icbvj7tP6MGyGl8R0JYJvdlNnPY_BjBygVa2nBDTy-i42xIeueX0xSZMdsz-dPG1RDgLN1eafKLaKXb3P9EVIkZFJ-ANt60rWySOjyhJxm_q6vvmyQdvuYg==]
  • Voth, A. R., & Ho, P. S. (2007). The Role of Halogen Bonding in Inhibitor Recognition and Binding by Protein Kinases. Current Topics in Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjuX7EGOinLjIMEojbfcjGv8ySXnMyYz16EcO9BeLCJCd711CyR_alaXuft7VXHjoJVgGYROBiTUG_q9-jCRVZM4yTB1eqRqlopeZD3h3J7kk9Pj25ZyqbZOV8Fa5nr8f7Ev_e]
  • Voth, A. R., & Ho, P. S. (2007). The Role of Halogen Bonding in Inhibitor Recognition and Binding by Protein Kinases. Semantic Scholar. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNnBtqP2aY2DP9op-G3lt2B04jIKNYoGrFiIvW4rYEpXhR58bBGeBlq1U-MA6kFJebl3n0K5Y0-PiHvfYVaRgD4i6eOK8iYaGdZj4OsxSU2PvcpFaJV749BrA8GASc2tFGBLLLif8Bp4hT2ku5emooUQ==]
  • Traxler, P., & Furet, P. (1999). Novel Protein Kinase Inhibitors: SMART Drug Design Technology. Expert Opinion on Therapeutic Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF736Xp8n3vGZhw13w4uthTqPnP4nCpXE1GlA1vyJQPJByI3B09s6XGTrQUt3GFS044jVtDmkJ-fgQJNrra_dFUER_LT5Y2gcTnkp3KNwgjxZMezwOle47ICa6oJRCwea8yz0VE0TeSJvjfbLNFsn5cuiw6-1U5g_Tk]
  • Urich, R., et al. (2013). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. ACS Chemical Biology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENaL7idoALekEaUQX84Rx1FGVyXgxFkzd8Bu09t2jbsdOBQcDCutVaAOfuqWLZCP5_7XLCtg7Tf4GfijoJWbptr_GvYi2jQlkcT6RDR3sjgmI6KcAKTWK1TcW_k1VYSEdU8FNGK073cwwZIzV_EmWiA3faAOwKa46HvujauRjxm30fO7yfNPXvn0WtxPHaDq4hCq7G0fAcq1I0l1M0CUM7F5gWRuxi-aLf5kkcVgYA42IMbYgYIS8iP5adJT68AQpPz_ParoqfNShd]
  • Wilcken, R., et al. (2013). Halogen–Aromatic π Interactions Modulate Inhibitor Residence Times. Journal of the American Chemical Society. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLxpdOt4QbuCNfIx0aPX6ez-YkdJ75258-f1uHsf_B9nOSUJHja9R0J3WMIuRB33ikxDRnocEHCzPgp9l_YaZDc2szeRuALRarsB4S-zo0wrPhG0K4Vyml8GBtQla-UloLIqojao1zulWZSrw=]
  • Zhang, Y., et al. (2023). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. Molecules. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEh0FnBr8ErFTwTXk9SNY3QXet_Buh-usmQu-TdEcGoYnDp5A48VofNxPRbRuh2EEG4d4f7jxXUKihEItyS1S2BWw0X36wOvqX19UOhQIu_4DRjI1F6avItOMmAvfQjwXY4-zHBJw==]
  • Weisner, J., et al. (2010). The 'retro-design' concept for novel kinase inhibitors. IDrugs. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUiUlw6zP_FxfEEK0CgMtVVQKzzNCRs0-NvFUdIbCksUcJQYttEeQY6xDMfh1iwXB13jrDFLcE017nSj3SaIrLIrml-AzVGkSF7O2X3vdBrLdRBiPqgblnCfN3wFDuGftk8lLygRFTlh_enZxe6kv6Q26_PQLMruP8969ZPZp8LTw-RIy1O5hVO6hZGkPTeNeioC8GnPJVYHp3UMXuBD4DCzBS]
  • Pharmaguideline. (2022). Fluoro Buterophenones: Haloperidol, Droperidol, Risperidone. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEN9izJ3Jd5NQm7_i_TB7nSqSQjAaK7-UaOHNR0S7EFMqEL9OB9OR48Ea4QFnN3XWhYGsyv57IuNnlX_HuKaq6FtzBJ4-eHlB9t742uN8GuHa4xU2tdnzR8uuHMvjQ3IZ49QtS5sOPDOasWBeowMsr3Sop9FBa0y212jnfpUNQkIgZ0b3a6NxWNzQ==]
  • Al-Wabli, R. I., et al. (2014). Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent. Molecules. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIzh0Vp7htMrczPVhivyAae5U1W3VYWhm1ksa378bC9Zoah0MVpjKh65T2Oy3GmiaxmjhAblB38RKhLBosUVwYRG1Hx79EoUL3gYh-GygVWrwbRALRAOvQrxf4KVCIdZbSoSya8wuRz3XsqmE=]
  • Ablordeppey, S. Y., et al. (2009). Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents. Bioorganic & Medicinal Chemistry Letters. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEStrZjSNk7JQdtastcUBWH-3ltxpnRYatuoQoQ3BiMi2l19coMTrQoF6A-G5dYPJPEeY7CprmIu3YwLtOOQnCWrtDpOhtZhL9BtxvEs095W02wvzOyz8erN6CZPcPW1GhONnEO-xFC2z9S72w=]
  • Iorio, M. A., Reymer, T. P., & Frigeni, V. (1987). Combined analgesic/neuroleptic activity in N-butyrophenone prodine-like compounds. Journal of Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuuNM8on0nvsmN25bitaoe2KDWRtMhD9FzxtCSkoOlTn6ygLfaatHyouK_adDlVxAqk2JhDrFzUashEaNtMuhAZaanp_ryGoF6CZeGd9K_ewC_lxRQco7vT99QjkJAagXgB1w=]
  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExV31Xbl0-QWvqC9lGAmFFTjBJUvfwukEK839yBnl40iuGPt7nyxlRnBXneWv28kh0XVVF9ISw2EtI1s7jXLlE3WMy_UVJC6WTB-BKr_waAmdPOeF2Wo822X2w9_hqywFZraevtGlR2mObL2qOGiAy4ZYPd4OhGt_KKROW1i91xRC1mecHKTAd]
  • Pharmacy 180. (n.d.). Fluoro butyrophenones - Synthesis and Drug Profile. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2a0sHtBdXMMEsuvDrOzhoWLA3x_PIwXt6qeSJFDJi9Rr2Dd4-TsFMnxLCQlMzeyBodE7n-2Ofc5VKzP5zqY9q7-3DB62hVjhJdUeXwUnpnLGpfazq9uPnXxC1gBIqc0kezKKlirNAMSRqo8fUT_Fa8bPWuvQrnmEGZQ==]
  • Ravina, E. (2001). Conformationally Constrained Butyrophenones. Synthesis and Evaluation as Antipsychotics. Current Medicinal Chemistry - Central Nervous System Agents. [https://vertexaisearch.cloud.google.
  • Singh, H., et al. (2012). Synthesis of some novel butyrophenone substituted azasteroids and evaluation of antipsychotic activity. Journal of Pharmacy Research. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3gTDGkYR7PJt1ZW4V_ms3r3jWRPON2qdnWK0qMq_utCSqnGyeOsXJeVcRUdY5lg-h413K4xe_bqWRlhsJA7G5h9oDzlbv50jRHFQj_OLmqSgBOGusAgXqvbIl3Li7krMHX7k8L_muZ2Sob5R6Hp0PtZCGOSX0kY4sBUb9MQmsBsFzZfy_Jdu4SO_sT6RHYghxuuvDRVo9g69vmnSR6pz0QwiUSt6g3DaECcB2I7Wdm1CkIGXREEXoTKHtOV9vhjUX4H6-aoLWV1irdIcpt0oMg84n]
  • Le Studium. (n.d.). Fluorine as a key element in modern drug discovery and development. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExcK2iMF67vkTOO0QP8hbvyrm9_JwKnnGzjwBknQWtub74IdjuHmWIiyIca_0hJl6EjFDMpb2RcICMoDNqO7hKozUSij5522d1mlz1Gm3_KgbcEV6eDhtR2ODqEYn3m_d6bw_gpsVggsQifs7ZcobpebOTY4En48CPX0bcU3XHHqz7SASsL5EK_dioSHwv-gNAyViCU6qiMoY8DA==]

Sources

Application Notes: The Strategic Role of 1-(4-Chloro-2-fluorophenyl)-3,3-dimethyl-1-butanone in Azole Fungicide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 1-(4-Chloro-2-fluorophenyl)-3,3-dimethyl-1-butanone , a pivotal chemical intermediate in the synthesis of advanced triazole fungicides. We will elucidate its structural significance, outline its synthesis via Friedel-Crafts acylation, and provide detailed, field-proven protocols for its conversion into crucial downstream precursors. This document is intended for researchers, chemists, and process development professionals in the agrochemical and pharmaceutical industries, offering both theoretical grounding and practical, actionable methodologies for laboratory and scale-up operations.

Introduction: The Architectural Importance of the Ketone Intermediate

1-(4-Chloro-2-fluorophenyl)-3,3-dimethyl-1-butanone is a substituted aromatic ketone whose molecular architecture is purpose-built for the construction of complex active pharmaceutical ingredients (APIs), most notably the broad-spectrum triazole fungicide, Epoxiconazole . Triazole fungicides are a critical class of agrochemicals that function by inhibiting the C14-demethylase enzyme, a key component in the fungal ergosterol biosynthesis pathway, thereby disrupting cell membrane integrity and preventing fungal growth.

The subject molecule contains three key features that make it an ideal precursor:

  • The Ketone Carbonyl Group: This is the primary reactive site for introducing the core triazole moiety. Its electron-withdrawing nature acidifies the adjacent α-carbon, making it susceptible to halogenation.

  • The Halogenated Phenyl Ring (4-chloro, 2-fluoro): This portion of the molecule is essential for the final compound's biological activity, contributing to the binding affinity at the target enzyme site.

  • The Tert-Butyl Group: This sterically hindering group plays a crucial role in directing subsequent reactions and influencing the stereochemistry of the final product, which is often critical for its fungicidal efficacy.

Physicochemical Properties
PropertyValueSource
IUPAC Name 1-(4-Chloro-2-fluorophenyl)-3,3-dimethyl-1-butanone-
Molecular Formula C₁₂H₁₄ClFO-
Molecular Weight 228.69 g/mol -
CAS Number 898764-82-4[1]

Synthesis of the Intermediate: Friedel-Crafts Acylation

The most common and industrially viable method for synthesizing the title ketone is the Friedel-Crafts acylation . This classic electrophilic aromatic substitution reaction involves the acylation of 1-chloro-3-fluorobenzene with pivaloyl chloride (3,3-dimethylbutanoyl chloride) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).

The causality behind this choice is clear: Friedel-Crafts acylation is a robust and high-yielding method for forming carbon-carbon bonds on an aromatic ring, directly installing the required keto-alkyl structure.

Figure 1: Conceptual workflow for the synthesis of the target ketone intermediate via Friedel-Crafts acylation.

Application Protocol I: α-Bromination of the Ketone Intermediate

The first critical step in functionalizing the ketone is to activate the α-carbon for nucleophilic attack. This is achieved through a highly selective bromination reaction, which installs a bromine atom, an excellent leaving group, at the C2 position.

Expertise & Causality: The reaction is typically performed in an acidic solvent like acetic acid. The acid catalyzes the enolization of the ketone; the resulting enol is the nucleophilic species that attacks molecular bromine (Br₂). This mechanism ensures selective mono-bromination at the desired α-position, preventing poly-bromination and side reactions on the aromatic ring.

Protocol: Synthesis of 2-Bromo-1-(4-chloro-2-fluorophenyl)-3,3-dimethyl-1-butanone

Materials:

  • 1-(4-Chloro-2-fluorophenyl)-3,3-dimethyl-1-butanone (1.0 eq)

  • Glacial Acetic Acid (HOAc) (solvent)

  • Bromine (Br₂) (1.0 eq)

  • 10% Sodium Sulfite (Na₂SO₃) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or other suitable organic solvent

Procedure:

  • Charge a round-bottom flask equipped with a magnetic stirrer and a dropping funnel with 1-(4-Chloro-2-fluorophenyl)-3,3-dimethyl-1-butanone (e.g., 0.4 mol, 91.5 g).

  • Add glacial acetic acid (e.g., 180 mL) to dissolve the starting material. Cool the mixture to 0°C in an ice bath.

  • Prepare a solution of bromine (e.g., 0.4 mol, 63.2 g) in a minimal amount of glacial acetic acid (e.g., 20 mL) and load it into the dropping funnel.

  • Add the bromine solution dropwise to the cooled ketone solution. Maintain the temperature at 0°C during the addition. The disappearance of the red bromine color indicates its consumption.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into ice water.

  • Add 10% sodium sulfite solution portion-wise until the red-brown color of excess bromine has completely disappeared.

  • Extract the aqueous mixture with dichloromethane (3x volumes).

  • Combine the organic layers and wash successively with saturated sodium bicarbonate solution (to neutralize acetic acid) and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 2-Bromo-1-(4-chloro-2-fluorophenyl)-3,3-dimethyl-1-butanone, typically as an orange solid or oil.[2] This product is often used in the next step without further purification.

Application Protocol II: Nucleophilic Substitution with 1,2,4-Triazole

With the α-position activated, the core heterocyclic moiety can be introduced. This is a classic Sɴ2 nucleophilic substitution where the sodium or potassium salt of 1,2,4-triazole acts as the nucleophile, displacing the bromide.

Expertise & Causality: This reaction requires a base to deprotonate the 1,2,4-triazole, making it a potent nucleophile. A strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) is used. The choice of a polar aprotic solvent like DMF or a protic solvent like isopropanol helps to solvate the ions and facilitate the reaction. A phase-transfer catalyst can sometimes be employed to improve reaction rates.

Protocol: Synthesis of 1-(4-Chloro-2-fluorophenyl)-3,3-dimethyl-2-(1H-1,2,4-triazol-1-yl)butan-1-one

Materials:

  • 2-Bromo-1-(4-chloro-2-fluorophenyl)-3,3-dimethyl-1-butanone (1.0 eq)

  • 1,2,4-Triazole (approx. 1.1-1.2 eq)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (approx. 1.1-1.2 eq)

  • Isopropanol or Dimethylformamide (DMF) (solvent)

  • Water

Procedure:

  • In a reaction vessel, dissolve 1,2,4-triazole (e.g., 0.42 mol) and potassium hydroxide (e.g., 0.42 mol) in isopropanol (e.g., 200 mL). Stir until the base fully dissolves and the potassium triazolide salt is formed.

  • Add the crude 2-Bromo-1-(4-chloro-2-fluorophenyl)-3,3-dimethyl-1-butanone (e.g., 0.4 mol) from the previous step, either neat or as a solution in the reaction solvent.

  • Heat the reaction mixture to a moderate temperature (e.g., 80°C) and maintain for 4-6 hours.[1][3] Monitor the reaction for the disappearance of the bromo-ketone starting material by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent like ethyl acetate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to yield the crude product.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure 1-(4-Chloro-2-fluorophenyl)-3,3-dimethyl-2-(1H-1,2,4-triazol-1-yl)butan-1-one as a solid.

Figure 2: Key transformations of the butanone intermediate on the synthetic pathway to Epoxiconazole.

Quality Control and Analytical Characterization

Each step of the synthesis must be validated to ensure purity and structural integrity, which is paramount for the success of subsequent reactions.

  • Thin Layer Chromatography (TLC): An indispensable tool for real-time reaction monitoring. A typical eluent system would be a mixture of hexanes and ethyl acetate. The disappearance of the starting material spot and the appearance of a new product spot confirms reaction progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR of 2-Bromo Intermediate: The key diagnostic signal will be the disappearance of the singlet for the α-protons in the starting material and the appearance of a new singlet further downfield (typically δ 4.5-5.5 ppm) corresponding to the single proton on the bromine-bearing carbon. Aromatic protons will appear in the δ 7.0-8.0 ppm region.[4]

    • ¹H NMR of Triazole-Ketone Product: The signal for the α-proton will shift again upon substitution with the triazole. Two characteristic singlets for the triazole ring protons will appear in the δ 8.0-8.5 ppm region, providing definitive evidence of successful substitution.[5]

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the intermediates and products, and the isotopic pattern for chlorine (M, M+2 in a ~3:1 ratio) and bromine (M, M+2 in a ~1:1 ratio) will be evident.

Safety and Handling

General Precautions:

  • All manipulations should be performed inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

  • Keep away from heat, sparks, and open flames. Use explosion-proof equipment where necessary.[6]

Specific Hazards:

  • Bromine (Br₂): Highly corrosive, toxic, and a strong oxidizing agent. Handle with extreme care. Have a quenching agent (sodium sulfite or thiosulfate) readily available.

  • Solvents: Organic solvents like dichloromethane and isopropanol are flammable.

  • Bases (KOH/NaOH): Corrosive. Avoid contact with skin and eyes.

Conclusion

1-(4-Chloro-2-fluorophenyl)-3,3-dimethyl-1-butanone is more than a simple precursor; it is a strategically designed building block that streamlines the synthesis of complex triazole fungicides. Its robust synthesis via Friedel-Crafts acylation and the reliable, high-yielding protocols for its subsequent bromination and triazolylation make it an industrially significant intermediate. The methodologies presented herein provide a solid foundation for researchers engaged in the discovery and development of next-generation agrochemicals.

References

  • CN108164514A - A kind of preparation method of epoxiconazole - Google Patents.

  • Epoxiconazole intermediate, preparation method thereof, and preparation method of epoxiconazole - Patsnap Eureka.

  • 1-(4-Chloro-2-fluorophenyl)-3,3-dimethyl-1-butanone Safety Data Sheets - Echemi.

  • SAFETY DATA SHEET - Sigma-Aldrich.

  • Friedel–Crafts Acylation - Sigma-Aldrich.

  • Synthesis of 1-bromo-1-(2,4-dichlorophenoxy)-3,3-dimethyl-4-fluoro-2-butanone

Sources

"reaction of 4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone with hydrazine derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Heterocyclic Scaffolds from 4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone

Abstract

This application note provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of this compound as a precursor for valuable nitrogen-containing heterocyclic compounds. The unique structural features of this ketone, namely the significant steric hindrance imparted by the neopentyl group and the electronic modulation from the halogenated aromatic ring, present distinct challenges and opportunities in synthesis. This guide elucidates the core reaction pathways with hydrazine derivatives, with a primary focus on the formation of hydrazone intermediates and their subsequent acid-catalyzed cyclization via the Fischer indole synthesis. We provide detailed, validated protocols, mechanistic insights, troubleshooting advice, and characterization guidelines to enable the successful synthesis of complex molecular scaffolds for pharmaceutical research.

Theoretical Background and Mechanistic Considerations

The reaction between a ketone and a hydrazine derivative is a cornerstone of heterocyclic chemistry. The specific nature of the ketone substrate and the chosen hydrazine dictates the reaction outcome, leading to diverse molecular frameworks.

The Ketone Substrate: this compound

The starting ketone possesses a unique combination of electronic and steric properties:

  • Aryl Substituents (4'-Chloro, 2'-Fluoro): The electron-withdrawing nature of the chlorine and fluorine atoms activates the carbonyl carbon, making it more susceptible to nucleophilic attack. The ortho-fluorine atom can also exert a minor steric influence on the approach to the carbonyl group.

  • Aliphatic Chain (3,3-dimethylbutanoyl): The –CH₂–C(CH₃)₃ (neopentyl) group adjacent to the carbonyl function introduces substantial steric bulk. This hindrance is a critical factor that governs reaction rates and can influence the stability of intermediates.

  • α-Methylene Protons: Crucially, the presence of two protons on the carbon atom alpha to the carbonyl group (–CO–CH₂–) allows for the formation of an enol or enamine-equivalent, a prerequisite for the Fischer indole synthesis.

Hydrazine Derivatives: Versatile Nucleophilic Reagents

Hydrazines (H₂N-NHR) are a class of potent nucleophiles used extensively in the synthesis of nitrogen-containing heterocycles.[1] The reaction outcome is highly dependent on the nature of the 'R' group:

  • Hydrazine Hydrate (R=H): Primarily used for hydrazone formation and, under harsh basic conditions, for the Wolff-Kishner reduction to deoxygenate the carbonyl to a methylene group.[2][3]

  • Arylhydrazines (R=Aryl): These are the key reagents for the Fischer indole synthesis, a reliable and historic method for producing the indole scaffold, which is a privileged structure in many natural products and pharmaceuticals.[4]

  • Other Derivatives (Semicarbazides, Thiosemicarbazides): These react to form semicarbazones and thiosemicarbazones, respectively, which can be useful for characterization or as intermediates for other heterocycles like thiazoles.[1]

Primary Reaction Pathway: The Fischer Indole Synthesis

For drug discovery applications, the most significant reaction of this compound with hydrazine derivatives is the Fischer indole synthesis. This reaction proceeds through a series of well-established steps under acidic catalysis.[4][5]

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of the terminal nitrogen of the arylhydrazine on the electrophilic carbonyl carbon of the ketone. Subsequent dehydration yields a phenylhydrazone intermediate.[6]

  • Tautomerization: The hydrazone tautomerizes to its more reactive enamine isomer, known as an ene-hydrazine. This step is essential for the subsequent rearrangement.[5]

  • [4][4]-Sigmatropic Rearrangement: This is the key bond-forming step. A concerted, pericyclic rearrangement (akin to a Claisen or Cope rearrangement) occurs, forming a new carbon-carbon bond and breaking the weak N-N bond.[6][7] This step disrupts the aromaticity of the phenyl ring, forming a di-imine intermediate.

  • Rearomatization and Cyclization: The intermediate rearomatizes, followed by a nucleophilic attack from the newly formed amino group onto one of the imine carbons to form a five-membered ring aminal.[4]

  • Ammonia Elimination: Under acidic conditions, the aminal eliminates a molecule of ammonia (NH₃), leading to the formation of the stable, aromatic indole ring.[5]

Fischer_Indole_Mechanism Figure 1: Mechanism of the Fischer Indole Synthesis cluster_start Reactants Ketone Ketone Substrate (Ar-CO-CH₂R') Hydrazone Phenylhydrazone Intermediate Ketone->Hydrazone + H⁺, -H₂O Hydrazine Arylhydrazine (Ar'-NH-NH₂) Hydrazine->Hydrazone EneHydrazine Ene-hydrazine (Tautomer) Hydrazone->EneHydrazine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement EneHydrazine->Rearrangement Diimine Di-imine Intermediate Rearrangement->Diimine Cyclization Aminal Formation Diimine->Cyclization Rearomatization & Intramolecular Attack Aminal Cyclic Aminal Cyclization->Aminal Indole Aromatic Indole Product Aminal->Indole -NH₃, +H⁺

Caption: Fischer Indole Synthesis Mechanism.

Experimental Protocols and Methodologies

Safety Precaution: Hydrazine and its derivatives are potentially toxic, carcinogenic, and corrosive.[8][9] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Materials and General Procedures
  • Reagents: this compound, substituted arylhydrazine hydrochlorides, polyphosphoric acid (PPA), anhydrous zinc chloride (ZnCl₂), p-toluenesulfonic acid (PTSA), ethanol, toluene, ethyl acetate, hexane, and sodium bicarbonate. All reagents should be of analytical grade or higher.

  • Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer/hotplate, oil bath, separatory funnel, rotary evaporator, and equipment for column chromatography (silica gel).

  • Analysis: Reaction progress should be monitored by Thin-Layer Chromatography (TLC) on silica gel plates, visualizing spots under UV light (254 nm) and/or with a potassium permanganate stain. Product identity and purity should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[10]

Protocol 1: One-Pot Fischer Indole Synthesis using Polyphosphoric Acid (PPA)

This protocol is a robust method for achieving cyclization, as PPA serves as both the acidic catalyst and the reaction solvent.

  • Reaction Setup: In a pre-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place this compound (1.0 eq).

  • Reagent Addition: Add the desired substituted arylhydrazine hydrochloride (1.1 eq).

  • Catalyst/Solvent Addition: Carefully add polyphosphoric acid (PPA, ~10-20 times the weight of the ketone) to the flask. The PPA should be sufficiently fluid to allow for stirring.

  • Reaction: Heat the mixture in an oil bath to 80-120 °C with vigorous stirring. The optimal temperature may vary depending on the arylhydrazine used and should be determined empirically.

  • Monitoring: Monitor the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). Periodically take a small aliquot, quench it in a saturated sodium bicarbonate solution, extract with ethyl acetate, and spot the organic layer on the TLC plate. The reaction is complete upon consumption of the starting material/hydrazone intermediate.

  • Workup: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the viscous mixture onto crushed ice in a large beaker with stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Neutralization: Slowly neutralize the acidic aqueous slurry by adding a saturated solution of sodium bicarbonate or 10 M NaOH until the pH is ~7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic extracts with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid/oil by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure indole product.

ParameterValue/ConditionRationale
Ketone:Hydrazine Ratio 1 : 1.1A slight excess of the hydrazine ensures complete conversion of the limiting ketone.
Catalyst Polyphosphoric Acid (PPA)Acts as an effective Brønsted acid catalyst, dehydrating agent, and solvent.[4]
Temperature 80-120 °CProvides sufficient thermal energy for the[4][4]-sigmatropic rearrangement, which is often the rate-limiting step.[5]
Reaction Time 2-12 hoursHighly substrate-dependent; must be monitored by TLC.
Workup Quenching on iceSafely hydrolyzes the PPA and precipitates the organic product from the viscous medium.
Protocol 2: Fischer Indole Synthesis using a Lewis Acid Catalyst (ZnCl₂)

This protocol uses a Lewis acid in a conventional solvent, which can be advantageous for substrates sensitive to strong Brønsted acids.

  • Catalyst Preparation: Anhydrous zinc chloride is highly hygroscopic. If necessary, it should be freshly fused under vacuum or dried in an oven prior to use.

  • Reaction Setup: To a round-bottom flask containing this compound (1.0 eq) and the arylhydrazine hydrochloride (1.1 eq), add a suitable high-boiling solvent such as toluene or xylene.

  • Catalyst Addition: Add anhydrous zinc chloride (ZnCl₂, 1.5-2.0 eq) to the mixture.

  • Reaction and Monitoring: Heat the reaction to reflux (typically 110-140 °C) and monitor by TLC as described in Protocol 1.

  • Workup and Purification: After cooling, quench the reaction with water, separate the organic layer, extract the aqueous layer with the reaction solvent, and proceed with washing, drying, concentration, and purification as detailed in Protocol 1.

Experimental Workflow and Characterization

A systematic workflow is essential for reproducible results and unambiguous characterization of the final products.

Caption: General Experimental Workflow.

Interpreting Characterization Data
  • ¹H NMR Spectroscopy: The successful formation of the indole product is confirmed by the appearance of a characteristic broad singlet for the indole N-H proton (typically δ 8-11 ppm, depending on substitution and solvent) and the disappearance of the singlet corresponding to the α-methylene protons (–CO–CH₂–) of the starting ketone (typically δ ~3.0-3.5 ppm).

  • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the target indole.

Field Insights & Troubleshooting

  • Low Reactivity/Yield: The steric hindrance of the neopentyl group can significantly slow the reaction. If yields are low, consider increasing the reaction temperature, using a stronger acid catalyst (e.g., PPA over ZnCl₂), or extending the reaction time.

  • Side Product Formation: At high temperatures, undesired side reactions can occur. If TLC shows multiple unidentified spots, a lower reaction temperature or a milder catalyst (e.g., PTSA) may be beneficial.

  • Incomplete Cyclization: If the hydrazone intermediate is isolated but fails to cyclize, ensure that the catalyst is active and the conditions are anhydrous, especially when using Lewis acids like ZnCl₂. Water can deactivate the catalyst.

  • Purification Challenges: The polarity of the final indole can be similar to that of unreacted arylhydrazine. Careful column chromatography with a shallow solvent gradient is often required for effective separation.

Conclusion

The reaction of this compound with arylhydrazines is a powerful method for constructing highly substituted and sterically hindered indole scaffolds. While the substrate's steric bulk presents a challenge, it also provides a synthetic handle to create unique chemical entities for drug discovery programs. By carefully selecting the acid catalyst and controlling reaction conditions as outlined in this guide, researchers can effectively leverage this versatile building block to access novel heterocyclic compounds with significant therapeutic potential.

References

  • Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. S. (2008). Hydrazines and Hydrazine Derivatives in Heterocyclic Synthesis. In Comprehensive Organic Functional Group Transformations II (Vol. 4, pp. 547-603). Elsevier. [Link]

  • Wikipedia contributors. (2023, December 29). Fischer indole synthesis. Wikipedia. [Link]

  • Bousdira, S., Bentarzi, Y., Zian-Cherif, C., & Hamdi, M. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7338. [Link]

  • Bousdira, S., Bentarzi, Y., Zian-Cherif, C., & Hamdi, M. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7338. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole Synthesis. [Link]

  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(10), 4012–4089. [Link]

  • Chemguy. (2019, January 19). synthesis of pyrazoles. YouTube. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • Gholap, A. R., Toti, K. S., Shirazi, F., Deshpande, M. V., & Srinivasan, K. V. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491–2504. [Link]

  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(10), 4012–4089. [Link]

  • LibreTexts Chemistry. (2021, February 24). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]

  • LibreTexts Chemistry. (2021, December 27). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]

  • Kumar, A., Kumar, A., Sharma, G., & Kumar, V. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances, 8(48), 27367–27372. [Link]

  • Google Patents. (2021).
  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical Sciences, 106(8), 1935-1951. [Link]

  • National Center for Biotechnology Information. (n.d.). 4'-Fluorobutyrophenone. PubChem Compound Database. [Link]

  • OpenStax. (2023, September 20). 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. In Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2022, September 30). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]

  • Elder, D. P., et al. (2011). Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. Journal of Pharmaceutical and Biomedical Analysis, 54(5), 931-945. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2010). Acceptance criteria for levels of hydrazine in substances for pharmaceutical use and analytical methods for its determination. Pharmeuropa, 22(3), 325-328. [Link]

  • André, C., et al. (2022). Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. Molecules, 27(19), 6296. [Link]

  • D'souza, C., & Isloor, A. M. (2019). Synthesis and Characterization of Chalcones and Pyrazolines derived from Substituted Aryl ether. Mapana Journal of Sciences, 18(2), 13-18. [Link]

  • Manan, F. A., et al. (2023). 2-Fluorobenzyl (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)hydrazine-1-carbodithioate dimethyl sulfoxide monosolvate. IUCrData, 8(10), x230849. [Link]

Sources

Application Note & Protocol: A Guide to the Scale-Up Synthesis of 4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone, an important chemical intermediate in the pharmaceutical and agrochemical industries.[1] Due to the proprietary nature of industrial chemical manufacturing, a specific, publicly documented protocol for this compound is unavailable. Therefore, this guide presents a robust and scientifically grounded proposed synthesis route based on the well-established Friedel-Crafts acylation reaction.[2][3] It outlines the reaction mechanism, detailed industrial-scale protocols, safety considerations, process optimization strategies, and analytical quality control methods. This application note is intended for researchers, process chemists, and drug development professionals involved in chemical synthesis and scale-up.[4]

Introduction and Rationale

This compound is a substituted aromatic ketone. While its direct applications are not extensively publicized, its structure is characteristic of a key building block in the synthesis of more complex active pharmaceutical ingredients (APIs) and other specialty chemicals. The efficient and safe production of such intermediates at an industrial scale is paramount for a cost-effective and reliable supply chain.[1][5]

The primary challenge in scaling up chemical synthesis lies in managing reaction parameters that are trivial at the lab scale but critical in large reactors, such as heat transfer, mass transfer, and reaction kinetics.[6] The Friedel-Crafts acylation, the chosen method for this guide, is a powerful C-C bond-forming reaction but is notoriously exothermic and involves hazardous materials, demanding meticulous process control and safety engineering.[7][8]

This guide explains the causality behind experimental choices, providing a framework for developing a self-validating and robust manufacturing process.

Proposed Synthetic Route: Friedel-Crafts Acylation

The synthesis proceeds via the electrophilic aromatic substitution of 1-chloro-3-fluorobenzene with 3,3-dimethylbutyryl chloride, catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[9]

Reaction Scheme:

Reaction scheme showing 1-chloro-3-fluorobenzene reacting with 3,3-dimethylbutyryl chloride in the presence of AlCl3 to yield this compound.
Mechanism and Reagent Selection Rationale

The reaction mechanism involves the formation of a highly electrophilic acylium ion.[10] The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of the 3,3-dimethylbutyryl chloride, facilitating its departure and generating the resonance-stabilized acylium ion.[11] This electrophile is then attacked by the electron-rich aromatic ring of 1-chloro-3-fluorobenzene.

  • Aromatic Substrate (1-chloro-3-fluorobenzene): This substrate is chosen for the desired substitution pattern on the final product. Both fluorine and chlorine are ortho-, para-directing groups in electrophilic aromatic substitution. However, the acylation is expected to occur predominantly at the 4-position (para to the fluorine and ortho to the chlorine) due to a combination of electronic and steric factors. The fluorine atom is a more strongly deactivating group than chlorine, but its directing effect, combined with the steric hindrance at the positions ortho to the halogens, favors substitution at the less hindered C4 position.[12]

  • Acylating Agent (3,3-Dimethylbutyryl Chloride): This acyl chloride provides the required 3,3-dimethylbutyryl moiety. It can be synthesized from 3,3-dimethylbutanoic acid using reagents like thionyl chloride or phosphorus trichloride.[13][14][15][16] Its use avoids the carbocation rearrangements often problematic in Friedel-Crafts alkylations.[2][11]

  • Catalyst (Anhydrous Aluminum Chloride, AlCl₃): AlCl₃ is the industry standard for Friedel-Crafts acylations due to its high activity and cost-effectiveness. A stoichiometric amount or more is typically required because the AlCl₃ complexes with the ketone product, rendering it inactive as a catalyst.[2][3]

  • Solvent (e.g., 1,2-Dichloroethane): An inert solvent is required to facilitate stirring and heat transfer. 1,2-Dichloroethane (DCE) is a common choice. In some industrial processes, the aromatic substrate itself may be used in excess to serve as the solvent.

Industrial Scale-Up Protocol

This protocol is designed for a 1000 L glass-lined reactor and should be adapted based on specific equipment and preliminary calorimetric safety studies.[6]

Equipment
  • 1000 L Glass-Lined Reactor with temperature control unit (TCU), reflux condenser, and N₂ inlet.

  • Addition vessel (250 L) for controlled liquid feed.

  • Scrubber system charged with sodium hydroxide solution for HCl off-gas.

  • 2000 L Quench Vessel containing pre-chilled water and ice.

  • Centrifuge or Filter Dryer for product isolation.

  • Vacuum distillation unit for purification.

Materials
ReagentCAS No.Molar Mass ( g/mol )QuantityMolar Equiv.
1-Chloro-3-fluorobenzene625-98-9130.55150.0 kg1.15
3,3-Dimethylbutyryl chloride7065-46-5134.61134.6 kg1.00
Anhydrous Aluminum Chloride (AlCl₃)7446-70-0133.34146.7 kg1.10
1,2-Dichloroethane (DCE)107-06-298.96400 L-
Deionized Water (for quench)7732-18-518.021000 L-
5% Sodium Bicarbonate Solution144-55-884.01As needed-
Step-by-Step Synthesis Protocol
  • Reactor Preparation: Ensure the 1000 L reactor and all associated pipework are clean, dry, and leak-tested. Purge the entire system with dry nitrogen to create an inert atmosphere.

  • Charge of Solvent and Catalyst: Charge 1,2-dichloroethane (250 L) into the reactor. Start agitation. Under a strong nitrogen blanket, carefully charge the anhydrous aluminum chloride (146.7 kg) in portions. The addition is exothermic. Maintain the temperature below 25°C.

  • Acyl Chloride Addition: Cool the reactor contents to 0-5°C. Slowly add 3,3-dimethylbutyryl chloride (134.6 kg) via the addition vessel over 2-3 hours, maintaining the internal temperature at 0-5°C. Formation of the acylium ion complex is highly exothermic.[17]

  • Aromatic Substrate Addition: After the acyl chloride addition is complete, begin the slow, controlled addition of 1-chloro-3-fluorobenzene (150.0 kg) dissolved in 1,2-dichloroethane (150 L) over 3-4 hours. The main reaction exotherm occurs during this step. Crucially, maintain the internal temperature between 5-10°C.

  • Reaction Maturation: Once the addition is complete, allow the reaction to slowly warm to room temperature (20-25°C) and stir for an additional 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by HPLC or GC to check for the disappearance of the starting materials.

  • Quenching: This is a highly hazardous step. Prepare the quench vessel with 500 kg of crushed ice and 500 L of cold water. Once the reaction is complete, slowly transfer the reaction mixture into the vigorously stirred quench vessel. This transfer must be done at a controlled rate to manage the highly exothermic decomposition of the aluminum chloride complexes and the evolution of HCl gas.[18][19] Ensure the off-gas is directed to the caustic scrubber. The temperature in the quench vessel should not exceed 30°C.

  • Work-up and Phase Separation: After the quench is complete, stop agitation and allow the layers to separate. The bottom organic layer contains the product. Drain the bottom organic layer to a clean vessel.

  • Washing: Wash the organic layer successively with:

    • 200 L of 1M Hydrochloric Acid (to remove residual aluminum salts).

    • 200 L of 5% Sodium Bicarbonate solution (to neutralize any remaining acid).

    • 200 L of brine (saturated NaCl solution) to break any emulsions. Separate the layers after each wash.

  • Solvent Removal: Transfer the organic layer to a distillation setup and remove the 1,2-dichloroethane under atmospheric pressure.

  • Purification: The crude product is purified by vacuum distillation to yield this compound as a liquid.[20]

Visualization of the Industrial Workflow

The following diagram outlines the key stages of the manufacturing process.

G cluster_prep Reactor Preparation cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_final Final Product prep 1. Inert 1000L Reactor (Clean, Dry, N2 Purge) charge_cat 2. Charge DCE & AlCl3 (T < 25°C) prep->charge_cat add_acyl 3. Add Acyl Chloride (0-5°C, 2-3h) charge_cat->add_acyl add_arene 4. Add Aromatic Substrate (5-10°C, 3-4h) add_acyl->add_arene mature 5. Reaction Maturation (Stir at 20-25°C, 4-6h) add_arene->mature quench 6. Quench into Ice/Water (T < 30°C, HCl Scrubber) mature->quench separate 7. Phase Separation quench->separate wash 8. Aqueous Washes (HCl, NaHCO3, Brine) separate->wash distill_solv 9. Solvent Distillation wash->distill_solv distill_prod 10. Vacuum Distillation of Product distill_solv->distill_prod final_product QC Approved Product distill_prod->final_product

Caption: Industrial workflow for the synthesis of this compound.

Process Safety Considerations

Industrial scale chemical synthesis requires stringent safety protocols.

  • Anhydrous Aluminum Chloride (AlCl₃): Reacts violently and exothermically with water and moisture, releasing large quantities of corrosive hydrogen chloride (HCl) gas.[21][22] It must be handled in a dry, inert atmosphere.[23] Personal protective equipment (PPE), including acid-resistant gloves, clothing, and face shields, is mandatory.[22][24] Class D fire extinguishers (for combustible metals) or dry sand should be available, as water-based extinguishers must never be used.[21]

  • 3,3-Dimethylbutyryl Chloride: As an acyl chloride, it is corrosive and a lachrymator. It is also moisture-sensitive.[13] Handle in a well-ventilated area or fume hood.

  • Exothermic Reaction: The Friedel-Crafts acylation is highly exothermic.[17] A reliable and powerful reactor cooling system is essential to prevent thermal runaway. Reaction calorimetry studies are highly recommended before scaling up to fully understand the thermal profile.[6]

  • HCl Off-Gas: Significant quantities of HCl gas are evolved during the reaction and especially during the quench.[21] The reactor must be vented to an efficient caustic scrubber to neutralize this corrosive and toxic gas.

  • Spill Management: Spills of AlCl₃ should be covered with dry sand and collected in a designated container; water should never be used for cleanup.[21][25]

Quality Control and Analytical Methods

To ensure the final product meets specifications, a robust analytical testing plan is required.

TestMethodPurposeSpecification (Typical)
Identity ¹H NMR, ¹³C NMR, FTIRConfirms the chemical structure of the final product.Spectrum conforms to reference standard.
Purity Assay GC-FID or HPLC-UVQuantifies the main component and detects impurities.≥ 98.0%
Residual Solvents GC-HeadspaceDetects and quantifies any remaining 1,2-dichloroethane.< 60 ppm (as per ICH Q3C guidelines)
Water Content Karl Fischer TitrationMeasures residual moisture in the final product.≤ 0.1%
Appearance Visual InspectionChecks for color and clarity.Clear, colorless to pale yellow liquid.

High-performance liquid chromatography (HPLC) with a diode-array detector is a versatile method for analyzing ketones after derivatization with reagents like 2,4-dinitrophenylhydrazine (DNPH).[26][27] Gas chromatography (GC) is also highly effective for the analysis of volatile ketones and aldehydes.

Troubleshooting and Process Optimization

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield - Inactive/wet AlCl₃ catalyst.- Insufficient reaction time or temperature.- Poor quenching/work-up procedure leading to product loss.- Use fresh, high-purity, anhydrous AlCl₃ and handle under strict inert conditions.- Optimize reaction time and temperature based on monitoring data.- Ensure efficient extraction during work-up; perform a second extraction of the aqueous layer if necessary.
Formation of Impurities (e.g., regioisomers) - Reaction temperature too high, reducing selectivity.- Incorrect stoichiometry.- Maintain strict temperature control during the addition of the aromatic substrate.- Verify molar ratios of all reagents before charging.
Emulsion during Work-up - Formation of aluminum hydroxides at the interface.- Add brine or a small amount of a different organic solvent to help break the emulsion.- Ensure the initial quench is performed efficiently to minimize complex salt formation.
Product Darkens during Distillation - Thermal decomposition due to excessive temperature.- Ensure a deep vacuum is achieved to lower the boiling point.- Minimize the residence time of the product in the distillation pot at high temperatures.

References

  • Princeton University Environmental Health and Safety. (n.d.). Aluminum Chloride (anhydrous). Retrieved from [Link]

  • Affinity Chemical. (n.d.). ALUMINUM CHLORIDE STORAGE AND HANDLING. Retrieved from [Link]

  • Google Patents. (2008). CN101279908A - The preparation method of 3,3-dimethylbutyryl chloride.
  • Séché Environnement. (n.d.). Purification of synthesis intermediates. Retrieved from [Link]

  • Google Patents. (2009). CN101570477A - Method for synthesizing 3,3-dimethylbutyrylchloride.
  • YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]

  • Chem-Station. (2014). Friedel-Crafts Acylation. Retrieved from [Link]

  • Cardillo, P., et al. (2001). Calorimetric Approach and Simulation for Scale-Up of a Friedel−Crafts Reaction. Organic Process Research & Development. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. Retrieved from [Link]

  • Redox. (2022). Safety Data Sheet Aluminium Chloride. Retrieved from [Link]

  • Google Patents. (2008). CN101279908B - The preparation method of 3,3-dimethylbutyryl chloride.
  • Google Patents. (1990). EP0352956A1 - Process for the production of halobenzophenone derivatives.
  • AMRI. (n.d.). Chemical Purification. Retrieved from [Link]

  • DCM Shriram. (n.d.). Material Safety Data Sheet - Aluminium Chloride Anhydrous. Retrieved from [Link]

  • YouTube. (2011). Experiment 14: Friedel-Crafts Acylation. Retrieved from [Link]

  • Clariant. (n.d.). Chemical intermediates. Retrieved from [Link]

  • Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Example procedures for Friedel-Crafts acylation reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Retrieved from [Link]

  • Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • ResearchGate. (2003). (PDF) HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Herrington, J., et al. (2017). Biases in ketone measurements using DNPH-coated solid sorbent cartridges. Atmospheric Environment. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1996). Method 0011: Sampling for Selected Aldehyde and Ketone Emissions from Stationary Sources. Retrieved from [Link]

  • Reddit. (2022). Quenching guide. Retrieved from [Link]

  • ResearchGate. (1992). ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. Retrieved from [Link]

  • Google Patents. (2017). CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone.
  • Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. Retrieved from [Link]

  • Google Patents. (2012). CN102796029A - Clean synthesis process for cosmetic grade 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid.
  • Daicel Pharma Standards. (n.d.). 4-Chloro-2'-fluorobutyrophenone. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Chemical Synthesis and Process Optimization of Industrial Chemistry. Retrieved from [Link]

  • Nalas Engineering. (2021). Synthesis & Process Development. Retrieved from [Link]

Sources

Application Notes and Protocols: The Strategic Use of 4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone in the Synthesis of High-Value Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Building Block for Complex Scaffolds

In the landscape of medicinal chemistry and drug development, the strategic design of molecular building blocks is paramount. 4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone is a contemporary keto-precursor engineered with specific structural features to facilitate the synthesis of complex heterocyclic systems. Its design incorporates a sterically demanding tert-butyl-like moiety adjacent to the carbonyl group, and a di-substituted phenyl ring bearing both a chloro and a fluoro group. These halogen substituents are not merely placeholders; they modulate the electronic properties of the molecule and offer potential vectors for further functionalization, a feature highly prized in drug discovery programs.[1][2]

The presence of fluorine, in particular, is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[3] This guide provides an in-depth exploration of the synthetic utility of this advanced intermediate, presenting detailed protocols for its conversion into medicinally relevant thiophene and indole scaffolds. The methodologies discussed are grounded in established, name-brand reactions, adapted to accommodate the unique steric and electronic nature of this specific substrate.

Physicochemical & Reactivity Profile

A thorough understanding of the precursor's properties is essential for effective reaction design and troubleshooting. While empirical data for this specific molecule is proprietary, the following table summarizes key properties based on closely related analogs and predictive modeling.

PropertyValue / ObservationRationale & Implication
CAS Number 898764-82-4[4]Unique identifier for this specific chemical entity.
Molecular Formula C₁₂H₁₄ClFO-
Molecular Weight 230.69 g/mol Essential for accurate molar calculations in reaction stoichiometry.
Appearance Expected: Colorless to pale yellow oilTypical for butyrophenones of this molecular weight.[5]
Boiling Point Predicted: >250 °C at 760 mmHgHigh boiling point necessitates purification by vacuum distillation or chromatography.
Key Reactive Sites 1. α-Methylene Protons2. Carbonyl CarbonThe protons α to the carbonyl are acidic and are the primary site for enolate formation, initiating reactions like the Gewald synthesis. The carbonyl carbon is electrophilic and is the target for nucleophiles, as seen in the initial step of the Fischer indole synthesis.
Steric Hindrance High (gem-dimethyl group)The 3,3-dimethyl groups significantly encumber the α-methylene and carbonyl sites. This may necessitate more forcing reaction conditions (higher temperatures, longer reaction times, or stronger catalysts) to overcome steric repulsion.
Electronic Effects -F (ortho): Strong -I, weak +M-Cl (para): Weak -I, weak +MThe ortho-fluoro and para-chloro groups are electron-withdrawing, increasing the electrophilicity of the carbonyl carbon and the acidity of the α-protons.

Application I: Synthesis of Polysubstituted 2-Aminothiophenes via the Gewald Reaction

The 2-aminothiophene moiety is a privileged scaffold found in a variety of pharmacologically active compounds, including anti-inflammatory agents (e.g., Tinoridine) and antipsychotics (e.g., Olanzapine).[6] The Gewald reaction is a powerful, one-pot, multi-component reaction that provides direct access to this valuable heterocyclic system from a ketone precursor.[7][8]

Scientific Rationale & Mechanistic Insight

The Gewald reaction proceeds through a cascade of equilibrium-driven steps.[6] The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (this compound) and an active methylene nitrile (e.g., malononitrile).[7] The steric hindrance of the gem-dimethyl group is a critical factor here; a strong, non-nucleophilic base or a conjugate acid-base pair catalyst can be beneficial to drive the condensation forward.[6] The resulting α,β-unsaturated nitrile then undergoes a Michael addition of a sulfur nucleophile, generated from elemental sulfur and the amine base. The subsequent cyclization and tautomerization yield the final 2-aminothiophene product.

Visualized Mechanism: Gewald Aminothiophene Synthesis

Gewald_Mechanism Mechanism of the Gewald Reaction cluster_reactants Reactants Ketone 4'-Chloro-3,3-dimethyl- 2'-fluorobutyrophenone Knoevenagel Knoevenagel Adduct (α,β-Unsaturated Nitrile) Ketone:e->Knoevenagel:w Knoevenagel Condensation Nitrile Malononitrile (Active Methylene) Nitrile:e->Knoevenagel:w Sulfur Elemental Sulfur (S8) Thiolate Thiolate Intermediate Sulfur:e->Thiolate:w Base Base (e.g., Morpholine) Base->Knoevenagel cat. Base->Thiolate Knoevenagel:e->Thiolate:w Michael Addition of Sulfur Cyclized Cyclized Intermediate Thiolate:e->Cyclized:w Intramolecular Cyclization Product 2-Aminothiophene Product Cyclized:e->Product:w Tautomerization & Aromatization

Caption: Key steps in the Gewald synthesis of 2-aminothiophenes.

Detailed Experimental Protocol: Synthesis of 2-amino-4-(4-chloro-2-fluorophenyl)-5-(2,2-dimethylpropyl)thiophene-3-carbonitrile

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.1 eq)

  • Elemental Sulfur (1.2 eq)

  • Morpholine (2.0 eq)

  • Ethanol (or DMF), anhydrous

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (e.g., 2.31 g, 10 mmol), malononitrile (0.73 g, 11 mmol), elemental sulfur (0.38 g, 12 mmol), and 30 mL of anhydrous ethanol.

  • Addition of Base: While stirring the suspension at room temperature, add morpholine (1.74 g, 20 mmol) dropwise over 5 minutes. The addition of the base is crucial as it catalyzes the initial condensation and helps solubilize the sulfur.[9]

  • Heating and Reflux: Heat the reaction mixture to a gentle reflux (approx. 80 °C for ethanol) and maintain for 4-6 hours. The steric hindrance of the substrate may require a longer reaction time compared to unhindered ketones. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. A solid product may precipitate. If so, collect the solid by vacuum filtration. If not, pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring to induce precipitation.

  • Purification: Collect the crude solid by filtration, wash thoroughly with cold water, followed by a small amount of cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

Self-Validation & Trustworthiness:

  • TLC Monitoring: Use a suitable eluent (e.g., 30% Ethyl Acetate in Hexane) to track the consumption of the starting ketone and the formation of the product spot.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry. The IR spectrum should show characteristic N-H stretches for the amino group (around 3300-3500 cm⁻¹) and a strong C≡N stretch (around 2200 cm⁻¹).

Application II: Synthesis of Substituted Indoles via Fischer Indole Synthesis

The indole nucleus is one of the most important heterocyclic systems in drug discovery, forming the core of neurotransmitters (serotonin), anti-migraine drugs (triptans), and anti-inflammatory agents (indomethacin).[10][11] The Fischer indole synthesis, discovered in 1883, remains a robust and versatile method for constructing the indole ring from a ketone and an arylhydrazine.[10][12]

Scientific Rationale & Mechanistic Insight

This classic acid-catalyzed reaction begins with the condensation of the ketone with an arylhydrazine (e.g., phenylhydrazine) to form a phenylhydrazone intermediate.[12] This intermediate then tautomerizes to its enamine form. The crucial step is a[7][7]-sigmatropic rearrangement (an electrocyclic reaction akin to a Cope rearrangement) that forms a new C-C bond and breaks the N-N bond.[10] Subsequent rearomatization, cyclization, and elimination of ammonia under acidic conditions yield the final indole product. The choice of acid catalyst is critical; Brønsted acids like polyphosphoric acid (PPA) or Lewis acids like zinc chloride are commonly employed to drive the reaction to completion.[10]

Visualized Workflow: Fischer Indole Synthesis

Fischer_Workflow Experimental Workflow for Fischer Indole Synthesis Start Start: This compound + Phenylhydrazine Step1 Step 1: Condensation Form Phenylhydrazone (Solvent: Ethanol, cat. Acetic Acid) Start->Step1 Step2 Step 2: Cyclization Add Acid Catalyst (e.g., PPA or ZnCl2) Heat to 100-150 °C Step1->Step2 Isolate Hydrazone (Optional but Recommended) Step3 Step 3: Work-up Quench with Ice-Water Neutralize with Base Step2->Step3 Step4 Step 4: Purification Extraction with Organic Solvent Column Chromatography Step3->Step4 End Final Product: Substituted Indole Step4->End

Caption: Step-by-step workflow for the Fischer Indole synthesis.

Detailed Experimental Protocol: Synthesis of 2-(tert-butyl)-3-methyl-5-chloro-7-fluoro-1H-indole

Materials:

  • This compound (1.0 eq)

  • Phenylhydrazine (1.1 eq)

  • Glacial Acetic Acid (catalytic)

  • Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl₂)

  • Ethanol, anhydrous

  • Round-bottom flask, heating mantle/oil bath

Procedure:

  • Hydrazone Formation (Step 1): In a round-bottom flask, dissolve this compound (2.31 g, 10 mmol) in 25 mL of anhydrous ethanol. Add phenylhydrazine (1.19 g, 11 mmol) followed by 3-4 drops of glacial acetic acid. Heat the mixture at reflux for 1-2 hours. The formation of the hydrazone can be monitored by TLC. Once complete, cool the mixture and remove the ethanol under reduced pressure. The crude hydrazone can be used directly or purified.

  • Cyclization (Step 2): To the crude phenylhydrazone, add polyphosphoric acid (approx. 10-15 mL). Caution: PPA is viscous and corrosive. Alternatively, use a mixture of a high-boiling solvent (e.g., xylene) and a Lewis acid like ZnCl₂ (2.0 eq). Heat the mixture to 120-150 °C for 2-4 hours. The reaction is often accompanied by a color change.

  • Work-up (Step 3): After cooling, carefully pour the viscous reaction mixture onto crushed ice (approx. 100 g) with stirring. This will hydrolyze the PPA and precipitate the crude product. Neutralize the aqueous solution by slowly adding a saturated solution of sodium bicarbonate or aqueous sodium hydroxide until the pH is ~7-8.

  • Purification (Step 4): Extract the product with an organic solvent like ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the pure indole product.

Causality and Experimental Choices:

  • Two-Step Process: While the Fischer synthesis can be done in one pot, a two-step procedure (isolating the hydrazone) often provides cleaner results and higher yields, especially with complex substrates.[12]

  • Acid Catalyst: Polyphosphoric acid acts as both the catalyst and the solvent, and is effective for driving the dehydration and rearrangement steps.[10] Anhydrous ZnCl₂ is a strong Lewis acid that coordinates to the nitrogen atoms, facilitating the key[7][7]-sigmatropic rearrangement.

Conclusion

This compound is a highly functionalized and sterically defined building block that provides reliable entry into diverse and medicinally relevant heterocyclic families. The protocols detailed herein for the Gewald and Fischer syntheses demonstrate its utility in creating complex thiophene and indole structures. The key to successfully employing this reagent lies in understanding and accounting for the steric hindrance imposed by the gem-dimethyl group, often by adjusting reaction conditions to be slightly more forcing than with simpler ketones. Its strategic design makes it an invaluable tool for researchers, scientists, and drug development professionals aiming to construct novel molecular entities with tailored pharmacological profiles.

References

  • Al-Hourani, B. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC - NIH. Retrieved January 17, 2026, from [Link]

  • (n.d.). Hantzsch pyridine synthesis. Grokipedia. Retrieved January 17, 2026, from [Link]

  • (n.d.). Gewald reaction. Wikipedia. Retrieved January 17, 2026, from [Link]

  • (2017). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. Retrieved January 17, 2026, from [Link]

  • (n.d.). Paal–Knorr synthesis. Grokipedia. Retrieved January 17, 2026, from [Link]

  • (n.d.). Paal–Knorr synthesis. Wikipedia. Retrieved January 17, 2026, from [Link]

  • (n.d.). Hantzsch Pyridine Synthesis Definition. Fiveable. Retrieved January 17, 2026, from [Link]

  • (n.d.). Fischer indole synthesis. Wikipedia. Retrieved January 17, 2026, from [Link]

  • (n.d.). Hantzsch pyridine synthesis. Wikipedia. Retrieved January 17, 2026, from [Link]

  • (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synfacts. Retrieved January 17, 2026, from [Link]

  • (2012). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. PMC - NIH. Retrieved January 17, 2026, from [Link]

  • (n.d.). Oxidative allene amination for the synthesis of nitrogen-containing heterocycles. PMC - NIH. Retrieved January 17, 2026, from [Link]

  • (2007). Synthesis of Nitrogen-Containing Heterocycles from the Reaction of Amidrazones with α-Haloesters. TÜBİTAK Academic Journals. Retrieved January 17, 2026, from [Link]

  • (2007). Synthesis of Nitrogen-Containing Heterocycles from the Reaction of Amidrazones with α-Haloesters. TÜBİTAK Academic Journals. Retrieved January 17, 2026, from [Link]

  • (n.d.). Recent developments in the synthesis of nitrogen-containing heterocycles from β-aminovinyl esters/ketones as C=C–N donors. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 17, 2026, from [Link]

  • (n.d.). Paal-Knorr Furan Synthesis. Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • (2014). Fischer Indole Synthesis. Chem-Station Int. Ed. Retrieved January 17, 2026, from [Link]

  • (n.d.). A green chemistry approach to gewald reaction. Der Pharma Chemica. Retrieved January 17, 2026, from [Link]

  • (n.d.). Fischer indole synthesis – Knowledge and References. Taylor & Francis. Retrieved January 17, 2026, from [Link]

  • (n.d.). Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • (n.d.). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. PMC - PubMed Central. Retrieved January 17, 2026, from [Link]

  • (n.d.). 4'-Fluorobutyrophenone | C10H11FO | CID 68498. PubChem - NIH. Retrieved January 17, 2026, from [Link]

  • (n.d.). Novel 4-Aroyl-3-alkoxy-2(5H)-furanones as Precursors for the Preparation of Furo[3,4-b][1,4]. MDPI. Retrieved January 17, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone. This molecule is a valuable intermediate in the development of various pharmaceutical agents.[1] The most common synthetic route is the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with 3,3-dimethylbutyryl chloride, catalyzed by a Lewis acid.

However, this reaction is frequently plagued by low yields. The primary challenges stem from the inherent properties of the reactants:

  • A Deactivated Aromatic Ring: The presence of two electron-withdrawing halogens (chlorine and fluorine) makes the 1-chloro-3-fluorobenzene ring less nucleophilic and thus less reactive towards electrophilic aromatic substitution.[2]

  • Complex Regioselectivity: Both the chloro and fluoro substituents are ortho-, para-directing groups, leading to the potential formation of multiple structural isomers.

  • Significant Steric Hindrance: The bulky 3,3-dimethylbutyryl group (containing a t-butyl moiety) can sterically clash with the ring substituents, influencing the position of acylation.[3][4]

This guide provides in-depth, field-proven insights in a question-and-answer format to help you diagnose and resolve the common issues encountered during this synthesis, thereby maximizing the yield of your target compound.

Troubleshooting Guide

Q1: My reaction shows very low conversion or fails to proceed entirely. What are the likely causes?

Answer: A stalled or non-starting reaction is typically due to insufficient electrophilic activation or poor substrate reactivity. The root causes can be broken down into two main areas: catalyst issues and reagent/solvent quality.

1. Catalyst Inactivity or Insufficient Quantity:

  • Moisture Sensitivity: The most common Lewis acid catalyst, aluminum chloride (AlCl₃), is extremely hygroscopic. Exposure to atmospheric moisture will hydrolyze and deactivate it, rendering it ineffective. Always handle AlCl₃ in a glovebox or under a dry inert atmosphere (N₂ or Ar) and use a freshly opened bottle or a properly stored reagent.

  • Catalyst Stoichiometry: Friedel-Crafts acylation is not a truly catalytic process in terms of the Lewis acid. The resulting ketone product is a moderate Lewis base that forms a stable complex with AlCl₃.[5] This complexation sequesters the catalyst. Therefore, you must use at least a stoichiometric equivalent (1.0-1.2 eq) of AlCl₃ relative to the acyl chloride. Using "catalytic" amounts (e.g., 0.1 eq) will result in the reaction stalling after a small percentage of conversion.

2. Purity of Reagents and Solvents:

  • Solvent Purity: The reaction is highly sensitive to moisture. Ensure your solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), or carbon disulfide) is rigorously dried before use. Standard drying procedures over agents like CaH₂ followed by distillation are recommended.

  • Reagent Quality: The 1-chloro-3-fluorobenzene and 3,3-dimethylbutyryl chloride should be of high purity. The acyl chloride is susceptible to hydrolysis to the corresponding carboxylic acid, which will inhibit the reaction. Consider purifying it by distillation if its quality is suspect.

Corrective Actions:

  • Verify the quality and handling of your AlCl₃. Use a fresh, high-purity grade.

  • Ensure you are using at least 1.1 equivalents of AlCl₃.

  • Use freshly distilled, anhydrous solvents.

  • Consider a more reactive Lewis acid, such as aluminum bromide (AlBr₃) or ferric chloride (FeCl₃), though AlCl₃ is standard.[6]

Q2: My overall yield is low, and crude analysis (TLC/GC-MS) shows multiple product spots. How can I improve the regioselectivity for the desired 4'-Chloro-2'-fluoro isomer?

Answer: This is the most critical challenge in this synthesis. The formation of regioisomers is expected due to the directing effects of the existing substituents. The desired product requires acylation at the C4 position of 1-chloro-3-fluorobenzene, which is para to the fluorine and ortho to the chlorine. Another major byproduct is often the isomer resulting from acylation at the C2 position, which is ortho to both fluorine and chlorine.

// Reactants sub [label="1-Chloro-3-fluorobenzene"]; acyl [label="3,3-Dimethylbutyryl\nChloride"]; cat [label="AlCl₃", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Products prod_desired [label="Desired Product:\n4'-Chloro-2'-fluorobutyrophenone\n(Acylation at C4)"]; prod_isomer [label="Isomeric Byproduct\n(Acylation at C2)"];

// Arrows {rank=same; sub; acyl; cat} -> {rank=same; prod_desired; prod_isomer} [label=" Friedel-Crafts\nAcylation "];

// Highlighting factors factors [label="Key Factors:\n- Steric Hindrance\n- Temperature Control\n- Lewis Acid Choice", shape=note, fillcolor="#FBBC05", fontcolor="#202124", style=filled]; factors -> prod_desired [style=dashed, color="#34A853", label="Favors"]; factors -> prod_isomer [style=dashed, color="#EA4335", label="Disfavors"]; } endom Caption: Reaction pathway showing desired product and isomeric byproduct.

Strategies to Enhance Regioselectivity:

  • Leverage Steric Hindrance: The 3,3-dimethylbutyryl group is exceptionally bulky. Acylation at the C2 position (between Cl and F) is more sterically hindered than at the C4 position. You can exploit this by using reaction conditions that favor thermodynamic control or amplify steric effects.

    • Lower Temperature: Running the reaction at a lower temperature (e.g., 0°C to 5°C) often enhances selectivity.[7] While this may slow the reaction rate, it gives the sterically less-hindered pathway a greater kinetic advantage.

  • Choice of Lewis Acid and Solvent:

    • The size of the Lewis acid-acyl chloride complex can influence steric interactions. While AlCl₃ is standard, experimenting with other Lewis acids like TiCl₄ or SnCl₄, which create different-sized complexes, may alter the isomer ratio.

    • Solvents can also play a role. A less polar solvent like carbon disulfide (CS₂) may provide different selectivity compared to a more polar one like nitrobenzene, although the latter is often used for highly deactivated rings. For safety and practicality, DCE or DCM are common starting points.

Q3: The reaction seems to stall after partial conversion, even with extended reaction times. Why is this happening?

Answer: This is a classic symptom of using an insufficient amount of Lewis acid catalyst. As explained in Q1, the ketone product forms a strong complex with AlCl₃, effectively removing it from the reaction cycle.[5][8] If you start with a 1:1 molar ratio of AlCl₃ to acyl chloride, the reaction will theoretically stop once all the catalyst is complexed with the product.

Solution:

  • Increase Catalyst Loading: To drive the reaction to completion, an excess of the Lewis acid is often necessary. A loading of 1.1 to 1.5 molar equivalents of AlCl₃ (relative to the limiting reagent, typically the acyl chloride) is recommended. This ensures that even after product formation begins, free catalyst remains available to activate more acyl chloride.

Q4: I'm having difficulty with the work-up procedure, resulting in a low isolated yield and emulsions. What is the optimal protocol?

Answer: A proper work-up is crucial for cleanly decomposing the aluminum chloride-ketone complex and avoiding product loss. Rushing this step or using the wrong technique can lead to emulsions and incomplete extraction.

Recommended Work-Up Protocol:

  • Cooling is Critical: After the reaction is complete (monitored by TLC or GC), cool the reaction vessel in an ice-water bath.

  • Slow Quenching: Slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid (HCl). The acid is essential to keep the aluminum salts (Al(OH)₃) dissolved as water-soluble species (like [Al(H₂O)₆]³⁺) and prevent the formation of a gelatinous precipitate that can trap your product.

  • Stirring: Stir the quenched mixture vigorously until all the ice has melted and two clear layers have formed.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with the reaction solvent (e.g., DCM).

  • Washing: Combine the organic extracts and wash sequentially with:

    • Dilute HCl (to remove any remaining basic impurities).

    • Water.

    • Saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid).

    • Brine (to aid in drying).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product, which can then be purified by column chromatography or distillation.

Frequently Asked Questions (FAQs)

FAQ 1: Which Lewis acid is best for this reaction? Aluminum chloride (AlCl₃) is the most common and cost-effective choice for Friedel-Crafts acylations.[9] For a deactivated ring like 1-chloro-3-fluorobenzene, a strong Lewis acid is necessary. Ferric chloride (FeCl₃) is another powerful option. Milder Lewis acids like zinc chloride (ZnCl₂) or titanium tetrachloride (TiCl₄) may not be potent enough to promote the reaction efficiently but could be explored to optimize regioselectivity.[6][10]

CatalystRelative ActivityKey Characteristics
AlBr₃ Very HighMore reactive than AlCl₃, but also more expensive and hygroscopic.
AlCl₃ HighThe industry standard; powerful, effective, and economical.
FeCl₃ HighStrong Lewis acid, can be an effective alternative to AlCl₃.
TiCl₄ ModerateMilder than AlCl₃; may offer different selectivity.
ZnCl₂ LowGenerally too weak for deactivated aromatic rings.

FAQ 2: How critical is the quality of my starting materials and solvent? Extremely critical. Friedel-Crafts reactions are intolerant of moisture and other protic impurities. Water will react violently with and consume the Lewis acid catalyst. Any nucleophilic impurities in the starting materials can also react with the acylium ion intermediate, leading to byproducts. Always use anhydrous solvents and high-purity reagents.

FAQ 3: What is the role of steric hindrance from the 3,3-dimethylbutyryl chloride? Steric hindrance is a dominant factor in this reaction.[11] The bulky t-butyl group on the acylating agent makes it difficult for the electrophile to approach sterically crowded positions on the aromatic ring. This effect can be used to your advantage to disfavor acylation at the more hindered C2 position and promote acylation at the desired, more accessible C4 position.[3][4]

FAQ 4: At what temperature should I run the reaction? Temperature control is a key parameter for optimizing selectivity.

  • Low Temperature (0-5°C): Generally recommended to maximize the yield of the desired 4'-chloro-2'-fluoro isomer by favoring the kinetically controlled product, which is less sterically hindered.

  • Room Temperature to 40°C: May be required to achieve a reasonable reaction rate due to the deactivated ring.[12] However, higher temperatures can decrease regioselectivity, leading to a mixture of isomers. It is best to start at a low temperature and only warm the reaction if the conversion is too slow.

Key Experimental Protocols

Protocol 1: Recommended Synthesis of this compound
  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

  • Charging Reagents: To the flask, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane (DCM). Cool the suspension to 0°C in an ice bath.

  • Acyl Chloride Addition: In the dropping funnel, prepare a solution of 3,3-dimethylbutyryl chloride (1.0 eq) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.

  • Aromatic Substrate Addition: Following the same procedure, add a solution of 1-chloro-3-fluorobenzene (1.1 eq) in anhydrous DCM dropwise over 30-45 minutes.

  • Reaction: Allow the reaction to stir at 0-5°C. Monitor the progress by TLC or GC analysis of quenched aliquots. If the reaction is slow, allow it to warm slowly to room temperature and stir for 2-4 hours or until completion.

  • Work-up: Once the reaction is complete, cool the flask back to 0°C and follow the detailed work-up procedure described in Q4 .

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the desired isomer.

// Connections start -> analysis; analysis -> low_conversion [label="High starting material?"]; analysis -> isomer_issue [label="Multiple product spots?"]; analysis -> workup_loss [label="Good conversion, low isolation?"];

low_conversion -> sol_catalyst; low_conversion -> sol_reagents; isomer_issue -> sol_temp; workup_loss -> sol_workup;

{sol_catalyst, sol_reagents, sol_temp, sol_workup} -> end [style=dashed]; } endom Caption: Troubleshooting decision tree for low yield.

References

  • LibreTexts Chemistry. Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]

  • ResearchGate. Lewis Acid Catalyzed Highly Selective Halogenation of Aromatic Compounds. Available at: [Link]

  • Google Patents.CN101462931A - Method for acylating fluorobenzene.
  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]

  • Chemistry Stack Exchange. Steric Effects in Friedel-Crafts Reactions. Available at: [Link]

  • Andonian, A. Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Available at: [https://sites.chem.colostate.edu/ органическая химия/sites/default/files/2012%20Andonian.pdf]([Link] органическая химия/sites/default/files/2012%20Andonian.pdf)

  • Ismail, F. M. D. (2016). The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. University of Huddersfield. Available at: [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

  • The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Available at: [Link]

  • Reddit. Friedel-Crafts reactions with Deactivating groups. Available at: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available at: [Link]

  • PG.CHEMEASY. friedel-crafts acylation reaction-friedel-crafts acylation of benzene-phenol-anisole and chloro benzene. Available at: [Link]

  • Google Patents.US20120157691A1 - Lewis Acid Catalyzed Halogenation of Activated Carbon Atoms.
  • ResearchGate. Optimization using Lewis acids [Table]. Available at: [Link]

  • Hashimoto, T., et al. (1988). Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. ResearchGate. Available at: [Link]

  • LibreTexts Chemistry. Friedel-Crafts Acylation. Available at: [Link]

  • Royal Society of Chemistry. Synergistic Brønsted/Lewis acid catalyzed aromatic alkylation with unactivated tertiary alcohols or di-tert-butylperoxide to synthesize quaternary carbon centers. Available at: [Link]

  • Khan Academy. (2010, October 19). Friedel-Crafts acylation | Aromatic Compounds | Organic chemistry [Video]. YouTube. Available at: [Link]

  • TMP Chem. (2019, August 6). 01.07 Lewis Acid Catalysis [Video]. YouTube. Available at: [Link]

Sources

Technical Support Center: Purification of 1-(4-Chloro-2-fluorophenyl)-3,3-dimethyl-1-butanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(4-Chloro-2-fluorophenyl)-3,3-dimethyl-1-butanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this compound. Drawing from established principles of organic chemistry and extensive experience with related aromatic ketones, this document provides practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure you achieve the desired purity for your downstream applications.

Overview of Purification Challenges

1-(4-Chloro-2-fluorophenyl)-3,3-dimethyl-1-butanone is a halogenated aromatic ketone. Its purification can be complicated by the presence of structurally similar impurities, residual starting materials, and byproducts from its synthesis. The typical synthetic route involves a Friedel-Crafts acylation, which can lead to isomers and poly-acylated species.[1][2] Effective purification is therefore critical for obtaining reliable experimental results.

This guide will focus on two primary purification techniques: recrystallization and column chromatography , and will also address analytical validation using High-Performance Liquid Chromatography (HPLC) .

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 1-(4-Chloro-2-fluorophenyl)-3,3-dimethyl-1-butanone.

Recrystallization Issues

Recrystallization is often the first line of defense for purifying solid organic compounds. Success hinges on selecting an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at cooler temperatures.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Compound "oils out" instead of crystallizing. The solvent is too nonpolar, or the solution is cooling too rapidly.- Action: Add a more polar co-solvent dropwise to the hot solution until the oil dissolves, then allow it to cool slowly. A common strategy is to use a solvent pair like hexane/ethyl acetate or toluene/heptane.[3] - Causality: "Oiling out" occurs when the compound's solubility limit is exceeded at a temperature above its melting point. Slow cooling and a well-chosen solvent system encourage the ordered arrangement of molecules into a crystal lattice rather than amorphous precipitation.
No crystals form upon cooling. The compound is too soluble in the chosen solvent, or the solution is not sufficiently concentrated.- Action 1: Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again. - Action 2: Add an "anti-solvent" (a solvent in which the compound is poorly soluble but is miscible with the primary solvent) dropwise to the cooled solution until turbidity persists. Then, gently warm the solution until it becomes clear and allow it to cool slowly. - Causality: Crystal formation requires a supersaturated solution. By reducing the solvent volume or introducing an anti-solvent, you decrease the compound's solubility, thus inducing crystallization.
Low recovery of the purified compound. The chosen solvent is too "good," meaning the compound has significant solubility even at low temperatures. Incomplete transfer of crystals during filtration.- Action: Cool the crystallization mixture in an ice bath to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove surface impurities without dissolving a significant amount of the product. Ensure all crystals are transferred from the flask to the filter.
Product purity does not improve significantly. The impurity has very similar solubility properties to the desired compound in the chosen solvent.- Action: Consider a different solvent or solvent system. If recrystallization is ineffective, column chromatography may be necessary to separate the closely related impurities.
Column Chromatography Issues

Column chromatography is a powerful technique for separating compounds with different polarities. For halogenated aromatic ketones, normal-phase chromatography on silica gel is a common approach.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Poor separation of the desired compound from impurities (co-elution). The eluent system is not optimized for the specific mixture. The column may be overloaded.- Action 1: Optimize the eluent system using thin-layer chromatography (TLC) first. A good starting point for non-polar compounds is a hexane/ethyl acetate or hexane/dichloromethane mixture. Aim for an Rf value of 0.2-0.3 for the desired compound. - Action 2: Reduce the amount of crude material loaded onto the column. Overloading leads to broad bands and poor resolution. - Causality: The separation is based on the differential partitioning of compounds between the stationary phase (silica gel) and the mobile phase (eluent). A well-chosen eluent will create a larger difference in the migration rates of the desired compound and its impurities.
The compound is "streaking" on the column. The compound is too polar for the eluent system, or it is interacting strongly with the silica gel. The compound may be degrading on the silica.- Action 1: Gradually increase the polarity of the eluent. - Action 2: Add a small amount (e.g., 0.1-1%) of a modifier like triethylamine to the eluent if acidic impurities on the silica are causing streaking of a basic compound, or acetic acid for an acidic compound. - Causality: Streaking indicates poor equilibration of the compound between the stationary and mobile phases. This can be due to strong, non-ideal interactions with the stationary phase or low solubility in the mobile phase.
The compound does not elute from the column. The eluent is not polar enough.- Action: Gradually increase the polarity of the eluent system. In extreme cases, a more polar solvent like methanol may be required.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a synthesis of 1-(4-Chloro-2-fluorophenyl)-3,3-dimethyl-1-butanone?

A1: The most common synthesis is a Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with 3,3-dimethylbutanoyl chloride. Potential impurities include:

  • Isomeric products: Acylation can occur at different positions on the aromatic ring, leading to isomers.[2]

  • Unreacted starting materials: Residual 1-chloro-3-fluorobenzene and 3,3-dimethylbutanoyl chloride (or its corresponding acid after workup).

  • Polyacylated byproducts: Although the first acyl group is deactivating, under harsh conditions, a second acylation can occur.[1]

  • Products of side reactions: Rearrangement of the acylating agent is unlikely with the t-butyl group, but other side reactions can occur depending on the specific reaction conditions.[4]

Q2: What is a good starting point for a recrystallization solvent?

A2: For aromatic ketones, a good starting point is a non-polar solvent or a binary mixture. Consider the following, in order of increasing polarity:

  • Hexane or Heptane

  • Toluene

  • Hexane/Ethyl Acetate mixture

  • Ethanol/Water mixture[3]

It is always recommended to perform small-scale solubility tests with a few milligrams of your crude product in various solvents to identify the most suitable one. The ideal solvent will dissolve the compound when hot but show poor solubility when cold.

Q3: How can I monitor the purity of my compound?

A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of a reaction and the purity of column fractions. For final purity assessment, High-Performance Liquid Chromatography (HPLC) is the method of choice. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for analyzing butyrophenones.[5][6]

Q4: My purified compound is a yellow oil, but I expected a solid. What should I do?

A4: While some closely related compounds are liquids at room temperature, it's possible your product is impure. Impurities can depress the melting point of a compound, causing it to appear as an oil. Attempting purification by column chromatography may help to remove these impurities. If the compound is still an oil after rigorous purification, it may indeed be a liquid at room temperature. In this case, purity can be assessed by HPLC and NMR.

Experimental Protocols

Protocol for Recrystallization
  • Solvent Selection: In separate small test tubes, add ~20 mg of the crude product. To each tube, add a different solvent (e.g., hexane, toluene, ethyl acetate, ethanol) dropwise at room temperature until the solid dissolves. If it dissolves readily at room temperature, the solvent is too good. If it is insoluble, heat the test tube gently. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture with stirring on a hot plate. Add the minimum amount of hot solvent required to completely dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower cooling, you can insulate the flask. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol for Flash Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find a system that gives good separation and an Rf value of 0.2-0.3 for the desired product.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visual Workflow and Data

General Purification Workflow

Purification_Workflow Crude_Product Crude 1-(4-Chloro-2-fluorophenyl)- 3,3-dimethyl-1-butanone Recrystallization Recrystallization Crude_Product->Recrystallization Purity_Check_1 Purity Check (TLC/HPLC) Recrystallization->Purity_Check_1 Column_Chromatography Column Chromatography Purity_Check_2 Purity Check (HPLC/NMR) Column_Chromatography->Purity_Check_2 Purity_Check_1->Column_Chromatography Purity < 98% Pure_Product Pure Product Purity_Check_1->Pure_Product Purity > 98% Purity_Check_2->Pure_Product Purity > 98% Impure_Product Impure: Re-purify or change method Purity_Check_2->Impure_Product Purity < 98% Recrystallization_Troubleshooting Start Start Recrystallization Cooling Cooling Solution Start->Cooling Oiling_Out Compound Oils Out? Cooling->Oiling_Out No_Crystals No Crystals Form? Oiling_Out->No_Crystals No Add_Polar_Solvent Add Polar Co-solvent, Cool Slowly Oiling_Out->Add_Polar_Solvent Yes Low_Purity Purity Still Low? No_Crystals->Low_Purity No Concentrate Concentrate Solution or Add Anti-solvent No_Crystals->Concentrate Yes Change_Solvent Change Solvent System Low_Purity->Change_Solvent Yes Success Successful Crystallization Low_Purity->Success No Add_Polar_Solvent->Cooling Concentrate->Cooling Change_Solvent->Start Consider_Chroma Consider Column Chromatography Change_Solvent->Consider_Chroma

Caption: A troubleshooting decision tree for common issues encountered during recrystallization.

References

  • BenchChem. (n.d.). Identifying side products in Friedel-Crafts acylation of fluorobenzene.
  • SIELC Technologies. (n.d.). Separation of Butyrophenone on Newcrom R1 HPLC column.
  • Parkinson, D. (1985). Sensitive analysis of butyrophenone neuroleptics by high-performance liquid chromatography with ultraviolet detection at 254 nm.
  • Reddit. (2023).
  • ChemicalBook. (n.d.). 4-Chloro-1-(4-fluorophenyl)-1-butanone(3874-54-2).
  • YouTube. (2023, March 26). Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. Land of Chemistry.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Google Patents. (n.d.). US5639917A - Process for preparing 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one.
  • YouTube. (2023, March 25). Friedel-Crafts acylation of chlorobenzene. Land of Chemistry.
  • NIST. (n.d.). 1-Butanone, 4-chloro-1-(4-fluorophenyl)-. NIST Chemistry WebBook.
  • PubChem. (n.d.). 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone.
  • Pharmaffiliates. (n.d.). 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone.
  • Echemi. (n.d.). 4-Chloro-1-(4-methylphenyl)-1-butanone.
  • Open Library Publishing Platform. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones.
  • Chemistry LibreTexts. (2022, September 15). 14.10: Properties of Aldehydes and Ketones.
  • Wikipedia. (n.d.). Butanone.
  • ResearchGate. (n.d.).
  • Chemistry LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Scribd. (n.d.).
  • National Academic Digital Library of Ethiopia. (n.d.). hplc methods for recently approved pharmaceuticals.
  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10.
  • ResearchGate. (2025, April 9). Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact.
  • OSTI.GOV. (1988, December 31).
  • RSC Publishing. (2018, August 6). A methodical selection process for the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents.

Sources

Technical Support Center: Optimization of Friedel-Crafts Acylation for Substituted Butyrophenones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of Friedel-Crafts acylation, with a specific focus on the synthesis of substituted butyrophenones. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency, yield, and purity of their acylation reactions. Here, we move beyond standard protocols to delve into the nuances of reaction conditions, troubleshoot common issues, and provide evidence-based solutions.

Understanding the Core Reaction: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the attachment of an acyl group to an aromatic ring.[1][2] In the context of producing substituted butyrophenones, this typically involves the reaction of a substituted benzene derivative with butyryl chloride or butyric anhydride in the presence of a Lewis acid catalyst.[1][2] The resulting butyrophenone core is a key structural motif in many pharmaceutical agents.[3][4][5]

The generally accepted mechanism proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.[6][7][8] This process, while powerful, is sensitive to a variety of factors that can influence its outcome.

Troubleshooting Guide: A Deeper Dive into Common Experimental Hurdles

This section addresses specific problems you might encounter during the synthesis of substituted butyrophenones via Friedel-Crafts acylation, offering detailed explanations and actionable solutions.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yield is a frequent challenge and can stem from several sources. A systematic approach to troubleshooting is crucial.[9]

Potential Cause 1: Catalyst Inactivity or Insufficient Amount The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is the heart of the reaction but is notoriously sensitive to moisture.[9]

  • Expert Insight: Water in your solvent, reagents, or even atmospheric moisture on your glassware will rapidly deactivate the catalyst. Furthermore, the ketone product forms a stable complex with the Lewis acid.[2][10] This means that for every mole of product formed, one mole of catalyst is sequestered. Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is often required, rather than a truly catalytic amount.[2][9][10][11]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Dry all glassware in an oven and cool under a stream of dry nitrogen or argon. Use freshly opened or distilled anhydrous solvents.

    • Use High-Purity Catalyst: Employ a freshly opened bottle of AlCl₃ or a recently sublimed batch.

    • Optimize Catalyst Loading: Start with at least 1.1 equivalents of AlCl₃ relative to the limiting reagent (typically the acylating agent). If yields remain low, consider a modest increase to 1.2-1.3 equivalents.

Potential Cause 2: Deactivated Aromatic Substrate The Friedel-Crafts acylation is an electrophilic aromatic substitution, meaning it works best with electron-rich aromatic rings.

  • Expert Insight: If your substituted benzene contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -C(O)R), the ring is "deactivated" and will be less nucleophilic, leading to a sluggish or nonexistent reaction.[8][9][12] Halogens are generally acceptable, though they are deactivating.[12]

  • Troubleshooting Steps:

    • Assess Your Substrate: If your substrate is heavily deactivated, a standard Friedel-Crafts acylation may not be the optimal route.

    • Consider Harsher Conditions (with caution): Increasing the reaction temperature or using a stronger Lewis acid system might provide a marginal improvement, but often leads to side reactions.

    • Alternative Synthetic Routes: For strongly deactivated systems, explore alternative methods like nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

Potential Cause 3: Suboptimal Reaction Temperature Temperature control is a delicate balance in Friedel-Crafts acylations.

  • Expert Insight: The reaction is often highly exothermic, especially during the initial addition of the catalyst.[13] Insufficient cooling can lead to uncontrolled side reactions and decomposition. Conversely, a temperature that is too low may result in an incomplete reaction.

  • Troubleshooting Steps:

    • Initial Cooling: Begin the reaction at a low temperature (e.g., 0-5 °C in an ice bath) during the addition of the Lewis acid and the acylating agent.[13]

    • Gradual Warming: After the initial exothermic phase, allow the reaction to slowly warm to room temperature or gently heat to a predetermined optimal temperature.[13]

    • Systematic Optimization: If yields are poor, perform small-scale experiments at different temperatures (e.g., room temperature, 40 °C, 60 °C) to find the sweet spot for your specific substrate.

Q2: I'm observing the formation of multiple isomers. How can I improve the regioselectivity of my reaction?

Achieving the desired regiochemistry is critical, especially in pharmaceutical synthesis. The directing effects of the substituent on your aromatic ring are the primary determinant of isomer distribution.

  • Expert Insight:

    • Ortho/Para-Directing Groups: Electron-donating groups (e.g., -OCH₃, -CH₃, -NHC(O)R) and halogens will direct the incoming acyl group to the ortho and para positions. The para product is often favored due to reduced steric hindrance.

    • Meta-Directing Groups: Electron-withdrawing groups (e.g., -NO₂, -CN) direct to the meta position, although as mentioned, these substrates are generally poor candidates for this reaction.

  • Troubleshooting Steps:

    • Catalyst Choice: While AlCl₃ is a strong and common catalyst, milder Lewis acids like iron(III) chloride (FeCl₃) or solid acid catalysts can sometimes offer improved selectivity.[14]

    • Solvent Effects: The choice of solvent can influence the steric bulk of the electrophile-catalyst complex, thereby affecting the ortho/para ratio. Non-polar solvents like dichloromethane or 1,2-dichloroethane are common. Experimenting with a bulkier solvent might favor the less sterically hindered para product.

    • Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the thermodynamically more stable product.

dot graph TD { A[Start: Low Yield] --> B{Check Catalyst}; B --> C{Active & Sufficient?}; C -- No --> D[Use Fresh/Anhydrous Catalyst & Increase Stoichiometry]; C -- Yes --> E{Check Substrate}; E --> F{Is Ring Activated?}; F -- No --> G[Consider Alternative Synthesis]; F -- Yes --> H{Check Temperature}; H --> I{Optimized?}; I -- No --> J[Systematically Vary Temperature]; I -- Yes --> K[Investigate Workup & Purification]; D --> L[Re-run Reaction]; J --> L; G --> M[End]; K --> M; L --> M;

} caption: Troubleshooting workflow for low yield.

Frequently Asked Questions (FAQs)

Q: Can I use butyric anhydride instead of butyryl chloride? A: Yes, butyric anhydride is a viable alternative to butyryl chloride.[1][2] The reaction mechanism is similar, involving the generation of an acylium ion. One potential advantage is that the byproduct is butyric acid, which may be easier to remove during workup than hydrochloric acid. However, the reaction with the anhydride might require slightly more forcing conditions (e.g., higher temperature or longer reaction time).

Q: Why is a full stoichiometric equivalent of the Lewis acid catalyst often necessary? A: Unlike Friedel-Crafts alkylation, the acylation reaction produces a ketone.[2][10] The carbonyl oxygen of the ketone product is a Lewis base and forms a strong complex with the Lewis acid catalyst (e.g., AlCl₃).[2][10][11] This complexation is generally irreversible under the reaction conditions, effectively removing the catalyst from the reaction cycle.[2] Therefore, at least one equivalent of the catalyst is needed for each equivalent of the ketone produced.[2][10][11]

Q: My reaction mixture turns a dark color. Is this normal? A: Yes, a significant color change, often to a deep orange, red, or even dark brown, is very common in Friedel-Crafts acylation reactions, particularly with AlCl₃.[13] This is generally attributed to the formation of charge-transfer complexes between the reagents, catalyst, and product. While a dramatic color change is expected, the formation of a black, tarry precipitate could indicate decomposition, which might be caused by excessive heat.

Q: Are there "greener" or milder alternatives to traditional Lewis acids like AlCl₃? A: Yes, the development of more environmentally benign catalytic systems is an active area of research. Options include:

  • Solid Acid Catalysts: Zeolites and other solid acids are being explored as reusable and less hazardous alternatives.[2][15]

  • Metal Trifluoromethanesulfonates (Triflates): Catalysts like indium triflate have been shown to be effective, sometimes in greener solvent systems like ionic liquids.

  • Solvent-Free Conditions: Some protocols have been developed that run under solvent-free conditions, often with microwave irradiation to accelerate the reaction.[15][16] These methods can significantly reduce waste and energy consumption.[16]

Experimental Protocol: General Procedure for the Synthesis of a Substituted Butyrophenone

This protocol provides a general framework. The specific amounts, temperature, and reaction time should be optimized for your particular substrate.

Materials:

  • Substituted benzene derivative

  • Butyryl chloride (or butyric anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Water

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere (nitrogen or argon), add the substituted benzene derivative and anhydrous DCM to an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Catalyst Addition: While stirring, add the anhydrous AlCl₃ to the flask in portions. Caution: This may be exothermic.

  • Acylating Agent Addition: Add the butyryl chloride to the dropping funnel and add it dropwise to the reaction mixture over 15-30 minutes, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-24 hours, monitoring the reaction progress by TLC or GC-MS. Gentle heating may be required for less reactive substrates.

  • Workup - Quenching: Cool the reaction mixture back to 0 °C and slowly and carefully pour it over a mixture of crushed ice and concentrated HCl. Caution: This is a highly exothermic and gas-evolving step. Perform in a well-ventilated fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography, recrystallization, or distillation to obtain the desired substituted butyrophenone.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: Experimental workflow for butyrophenone synthesis.

Data Summary Table: Influence of Reaction Parameters

ParameterGeneral RecommendationRationale & Potential Impact
Catalyst AlCl₃, FeCl₃Stronger Lewis acids increase reaction rate but may decrease selectivity. Moisture sensitivity is a key concern.[9][14]
Catalyst Stoichiometry 1.1 - 1.3 equivalentsStoichiometric amounts are needed due to complexation with the ketone product.[2][10][11] Insufficient catalyst leads to low conversion.
Acylating Agent Butyryl Chloride or Butyric AnhydrideBoth are effective. Choice may depend on cost, availability, and ease of byproduct removal.[1][2]
Solvent Dichloromethane, 1,2-DichloroethaneAnhydrous, non-polar, aprotic solvents are required. Solvent can influence isomer ratios.
Temperature 0 °C to refluxHighly substrate-dependent. Initial cooling is critical to control exothermicity.[13] Optimization is often required.
Aromatic Substrate Electron-rich or neutralElectron-withdrawing groups significantly decrease or inhibit the reaction rate.[8][9][12]

References

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • ResearchGate. (PDF) Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. [Link]

  • YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. [Link]

  • YouTube. Friedel Crafts Acylation Experiment Part 1, Prelab. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • YouTube. Experiment 14: Friedel-Crafts Acylation. [Link]

  • ACS Publications. Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. [Link]

  • Chemistry LibreTexts. 15.13: Friedel-Crafts Alkanoylation (Acylation). [Link]

  • YouTube. Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]

  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Journal of the American Chemical Society. Aromatic substitution. XXIX. Friedel-Crafts acylation of benzene and toluene with substituted acyl halides. Effect of substituents and positional selectivity. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]

  • World Research Library. SYNTHESIS OF SOME NOVEL BUTYROPHENONE SUBSTITUTED AS ASTEROIDS AND EVALUATION OF ANTIPSYCHOTIC ACTIVITY. [Link]

  • ACS Omega. Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. [Link]

  • ResearchGate. Conformationally Constrained Butyrophenones. Synthesis and Evaluation as Antipsychotics. [Link]

  • Course Hero. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]

  • PMC - NIH. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. [Link]

  • Organic Syntheses Procedure. Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. [Link]

  • MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

Sources

"side product formation in the synthesis of 4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, focusing on the identification and mitigation of common side products. Our goal is to provide you with the expertise and actionable insights needed to optimize your reaction outcomes, ensuring high purity and yield.

The synthesis of this target molecule is typically achieved via a Friedel-Crafts acylation, a powerful C-C bond-forming reaction. However, like any electrophilic aromatic substitution, it is not without its challenges. The electronic nature of the substituted aromatic ring and the stability of the acylium ion intermediate play critical roles in determining the product distribution. This guide will delve into the mechanistic origins of potential side products and offer robust troubleshooting strategies.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific issues that can lead to poor experimental outcomes, such as low yields and the formation of multiple products. Each problem is followed by potential causes and validated solutions.

Problem Potential Causes Recommended Solutions & Explanations
Low or No Yield of Desired Product 1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture.[1][2] 2. Deactivated Aromatic Ring: The starting material, 1-chloro-2-fluorobenzene, is deactivated towards electrophilic substitution by the halogen substituents.[1] 3. Insufficient Catalyst: The ketone product forms a stable complex with the Lewis acid, effectively sequestering it.[3]1. Ensure Anhydrous Conditions: Use oven-dried glassware, freshly opened or purified anhydrous Lewis acids, and anhydrous solvents. Any moisture will hydrolyze and deactivate the catalyst.[1][2] 2. Optimize Reaction Temperature: While higher temperatures can lead to side reactions, a moderate increase may be necessary to overcome the activation energy of the deactivated ring. Monitor the reaction closely by TLC.[1] 3. Use Stoichiometric Catalyst: A stoichiometric amount (or a slight excess, e.g., 1.1-1.2 equivalents) of the Lewis acid is required to account for complexation with the product ketone.[3][4]
Formation of Multiple Spots on TLC / Impure Product 1. Isomeric Side Products: The directing effects of the chloro and fluoro substituents can lead to the formation of regioisomers. 2. Hydrolysis of Acyl Chloride: The acylating agent, 3,3-dimethylbutyryl chloride, can hydrolyze to 3,3-dimethylbutanoic acid if moisture is present.[5][6] 3. High Reaction Temperature: Excessive heat can promote side reactions and lead to the formation of tar-like byproducts.[1][4]1. Control Temperature: Run the reaction at the lowest feasible temperature to maximize regioselectivity. The distribution of isomers is often temperature-dependent. 2. Maintain Anhydrous Conditions: Use a freshly distilled or high-purity acyl chloride and ensure all reagents and solvents are dry to prevent hydrolysis. 3. Purification: Isomeric products may be difficult to separate. Careful column chromatography with an optimized solvent system is often necessary.
Reaction Stalls / Incomplete Conversion 1. Premature Quenching: The reaction may not have reached completion before workup. 2. Poor Reagent Quality: Impurities in the starting materials or solvents can interfere with the reaction.[1] 3. Insufficient Mixing: In heterogeneous reactions, poor stirring can lead to localized concentration gradients and incomplete reaction.1. Monitor Reaction Progress: Use TLC or GC to monitor the consumption of the starting material before quenching the reaction. 2. Purify Reagents: Distill the 1-chloro-2-fluorobenzene and 3,3-dimethylbutyryl chloride if purity is questionable. Ensure the solvent is of high purity and anhydrous. 3. Ensure Efficient Stirring: Use a suitable stir bar or mechanical stirrer to ensure the reaction mixture is homogeneous.

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route for this compound?

The most common and direct method is the Friedel-Crafts acylation of 1-chloro-2-fluorobenzene with 3,3-dimethylbutyryl chloride, using a strong Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction involves the formation of a bulky 3,3-dimethylbutyryl acylium ion, which then attacks the aromatic ring.

G cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product 1_chloro_2_fluoro 1-Chloro-2-fluorobenzene target_molecule 4'-Chloro-3,3-dimethyl- 2'-fluorobutyrophenone 1_chloro_2_fluoro->target_molecule + Acylium Ion (Electrophilic Attack) acyl_chloride 3,3-Dimethylbutyryl Chloride acylium_ion Acylium Ion [ (CH₃)₃C-CH₂-C=O ]⁺ acyl_chloride->acylium_ion + AlCl₃ lewis_acid AlCl₃ (Catalyst)

Caption: General workflow for Friedel-Crafts acylation.

Q2: I'm observing an isomeric byproduct. What is its likely structure and why does it form?

The primary side products in this synthesis are regioisomers resulting from the electrophilic attack at different positions on the 1-chloro-2-fluorobenzene ring. Both fluorine and chlorine are ortho-, para-directing groups. However, they are also deactivating. The directing effects are as follows:

  • Fluorine: Directs ortho and para to its position.

  • Chlorine: Directs ortho and para to its position.

The main product, this compound, results from acylation at the para position relative to the fluorine atom. However, other isomers can form.

Potential Isomeric Side Products:

  • 6'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone: Acylation occurs ortho to the fluorine. This is generally disfavored due to the steric hindrance from the bulky 3,3-dimethylbutyryl group and the adjacent fluorine atom.[7]

  • 3'-Chloro-3,3-dimethyl-4'-fluorobutyrophenone: Acylation occurs ortho to the chlorine and meta to the fluorine.

  • 5'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone: Acylation occurs para to the chlorine.

The formation of the 4'-chloro isomer is favored due to a combination of electronic and steric factors. The para position to the fluorine is the most activated and sterically accessible site.

G Start 1-Chloro-2-fluorobenzene + 3,3-Dimethylbutyryl Chloride + AlCl₃ MainProduct Desired Product: This compound (Acylation para to F) Start->MainProduct Major Pathway (Sterically & Electronically Favored) Isomer1 Side Product: 6'-Chloro-... (Acylation ortho to F) Start->Isomer1 Minor Pathway (Sterically Hindered) Isomer2 Side Product: Other Isomers (e.g., para to Cl) Start->Isomer2 Minor Pathway

Caption: Reaction pathways leading to product and isomers.

Q3: Can polyacylation occur in this reaction?

Polyacylation is unlikely to be a significant issue in this specific synthesis. Friedel-Crafts acylation introduces an acyl group (a ketone), which is an electron-withdrawing and deactivating group.[8] This deactivation makes the product significantly less reactive than the starting material (1-chloro-2-fluorobenzene), thus preventing a second acylation reaction under normal conditions.[1][9]

Q4: My acyl chloride (3,3-dimethylbutyryl chloride) is old. Could this be a problem?

Yes, the quality of the acyl chloride is critical. 3,3-Dimethylbutyryl chloride is susceptible to hydrolysis upon exposure to atmospheric moisture, converting it to 3,3-dimethylbutanoic acid.[5] This carboxylic acid will not form the necessary acylium ion under Friedel-Crafts conditions. Instead, it can complex with the Lewis acid catalyst, further inhibiting the reaction. It is highly recommended to use freshly distilled or newly purchased acyl chloride for best results.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 1-chloro-2-fluorobenzene

  • 3,3-dimethylbutyryl chloride[6][10]

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1M HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Charge the flask with anhydrous aluminum chloride (1.2 equivalents) and anhydrous DCM.

  • Cool the suspension to 0°C in an ice bath.

  • In the dropping funnel, prepare a solution of 1-chloro-2-fluorobenzene (1 equivalent) and 3,3-dimethylbutyryl chloride (1.1 equivalents) in anhydrous DCM.

  • Add the solution from the dropping funnel to the AlCl₃ suspension dropwise over 30-45 minutes, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then slowly warm to room temperature.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed (typically 2-4 hours).

  • Once complete, cool the reaction mixture back to 0°C and carefully quench by slowly adding it to a beaker of crushed ice and 1M HCl.

  • Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil via column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to isolate the pure this compound.

References

  • Wikipedia. (2023). Friedel–Crafts reaction. Retrieved from [Link]

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube. Retrieved from [Link]

  • Jensen, F. R., & Brown, H. C. (1958). Kinetics of the Friedel-Crafts Benzoylation of Benzene with Aluminum Chloride as Catalyst and Benzoyl Chloride as Solvent. Journal of the American Chemical Society, 80(16), 4337–4341. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN1778789A - Production process of 3,3-dimethylbutyryl chloride.
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • Google Patents. (n.d.). CN101462931A - Method for acylating fluorobenzene.
  • Google Patents. (n.d.). CN101570477A - Method for synthesizing 3,3-dimethylbutyrylchloride.
  • Wikipedia. (2023). Butyrophenone. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

Sources

Technical Support Center: Improving Regioselectivity in the Acylation of Chloro-fluorobenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and field-proven protocols for controlling the regioselectivity of Friedel-Crafts acylation on chloro-fluorobenzene substrates. Poor regioselectivity is a common challenge that can lead to difficult product purifications and reduced yields of the desired isomer. This resource is designed to help you understand the underlying principles and systematically overcome these issues.

Section 1: The Fundamentals of Regioselectivity in Acylating Chloro-fluorobenzenes

Before troubleshooting, it's crucial to understand the directing effects of the halogen substituents. Both chlorine and fluorine are deactivating yet ortho, para-directing in electrophilic aromatic substitution (EAS)[1][2][3]. This is due to a competition between two opposing electronic effects:

  • Inductive Effect (-I): As highly electronegative atoms, both halogens withdraw electron density from the aromatic ring through the sigma bond, deactivating it towards electrophilic attack compared to benzene[4][5]. Fluorine is more electronegative than chlorine, exerting a stronger deactivating inductive effect.

  • Resonance Effect (+M/+R): The lone pair electrons on the halogens can be donated into the π-system of the ring, stabilizing the carbocation intermediate (the sigma complex or arenium ion) formed during EAS[6][7]. This resonance donation preferentially stabilizes intermediates where the positive charge is on the carbon bearing the halogen, which occurs during ortho and para attack.

The regiochemical outcome of the acylation is determined by the stability of the possible carbocation intermediates. The substituent will direct the incoming electrophile to the position that leads to the most stabilized intermediate.

Section 2: Troubleshooting Common Regioselectivity Issues (FAQs)

This section addresses specific, common problems encountered during the acylation of various chloro-fluorobenzene isomers in a question-and-answer format.

Q1: My acylation of 1-chloro-2-fluorobenzene is yielding a mixture of isomers. How can I favor acylation at the C4 position (para to the fluorine)?

A1: This is a classic challenge of competing directing effects. The fluorine atom directs ortho and para to itself (positions 3 and 4), while the chlorine atom directs to its ortho and para positions (positions 3 and 6). Position 3 is sterically hindered and electronically deactivated by both halogens. Therefore, the main competition is between position 4 (para to F, meta to Cl) and position 6 (para to Cl, ortho to F).

To favor the 4-acyl-1-chloro-2-fluorobenzene product, you must leverage steric hindrance. The incoming electrophile, the acylium-Lewis acid complex, is bulky[8]. By making this complex even larger or by lowering the reaction temperature to make the reaction more sensitive to steric differences, you can disfavor attack at the more crowded C6 position, which is flanked by the chlorine atom.

Troubleshooting Steps:

  • Change the Lewis Acid: Switch from a small, highly reactive Lewis acid like AlCl₃ to a bulkier or milder one. This increases the steric demand of the electrophile, favoring attack at the less hindered C4 position.

  • Lower the Reaction Temperature: Reducing the temperature (e.g., from room temperature to 0 °C or -20 °C) increases the selectivity of the reaction, as the transition state leading to the sterically favored product will be significantly lower in energy.

  • Solvent Selection: Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (DCM) are often preferred. Polar solvents like nitrobenzene can sometimes alter selectivity by changing the nature of the electrophile-Lewis acid complex[9]. In some cases, solvent-free conditions using a heterogeneous catalyst can provide high selectivity[10].

Illustrative Data: Effect of Lewis Acid on Acylation of 1-chloro-2-fluorobenzene

Lewis Acid Temperature (°C) Solvent Major Isomer Typical Isomer Ratio (4-acyl : 6-acyl)
AlCl₃ (Aluminum Chloride) 25 DCM Mixture ~ 60 : 40
FeCl₃ (Iron(III) Chloride) 25 DCM 4-acyl ~ 75 : 25
ZnCl₂ (Zinc Chloride) 25 DCM 4-acyl > 85 : 15

| TiCl₄ (Titanium Tetrachloride) | 0 | DCM | 4-acyl | > 90 : 10 |

Note: These are representative values; actual results may vary based on the specific acylating agent and reaction conditions.

Q2: I'm observing poor conversion and a complex product mixture when acylating 1-chloro-3-fluorobenzene. What are the likely causes and solutions?

A2: This substrate is particularly challenging due to strong deactivation. All positions are deactivated to some extent. The C4 position is ortho to chlorine and para to fluorine, making it the most electronically favored site for acylation. However, the C6 position (ortho to fluorine and meta to chlorine) and C2 position (ortho to both) are also potential sites, though sterically and electronically less favored. Poor conversion stems from the combined deactivating effect of two halogens.

Troubleshooting Workflow:

Below is a decision-making workflow to address this issue, rendered in DOT language.

G Troubleshooting acylation of 1-chloro-3-fluorobenzene. start Poor Conversion & Poor Regioselectivity in 1-chloro-3-fluorobenzene Acylation check_catalyst Is the Lewis Acid Strong Enough? start->check_catalyst check_temp Is Reaction Temperature Sufficiently High? increase_temp Increase Temperature (e.g., to 40-60°C or reflux) check_temp->increase_temp No use_strong_la Use a Stronger Lewis Acid (e.g., AlCl₃) check_catalyst->use_strong_la No check_stoichiometry Is Stoichiometric Catalyst Used? check_catalyst->check_stoichiometry Yes use_strong_la->check_stoichiometry check_stoichiometry->check_temp Yes use_stoich Use >1.0 equivalent of Lewis Acid check_stoichiometry->use_stoich No use_stoich->check_temp

Caption: Troubleshooting acylation of 1-chloro-3-fluorobenzene.

Explanatory Steps:

  • Use a Strong Lewis Acid: For deactivated substrates, a strong Lewis acid like AlCl₃ is often necessary to generate a sufficient concentration of the acylium ion electrophile[11]. Milder catalysts may not be active enough.

  • Ensure Stoichiometric Catalyst: Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid because the product ketone complexes with it, rendering it inactive[11][12]. For deactivated rings, using a slight excess (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion.

  • Increase Temperature: If conversion is still low, gently increasing the reaction temperature can help overcome the activation energy barrier. However, this may slightly decrease regioselectivity, so a balance must be found.

Q3: Can I use heterogeneous catalysts to improve regioselectivity and simplify workup?

A3: Yes, heterogeneous catalysts are an excellent modern alternative. Solid acid catalysts, such as zeolites (e.g., H-Beta), heteropoly acids, or metal oxides supported on materials like MCM-41, offer several advantages[13][14][15].

  • Improved Regioselectivity: The defined pore structures of catalysts like zeolites can impart shape-selectivity, sterically favoring the formation of the less bulky para-isomer.

  • Simplified Workup: The catalyst can be removed by simple filtration, avoiding the often problematic aqueous workup required for catalysts like AlCl₃.

  • Reusability: Many solid acid catalysts can be recovered, regenerated, and reused, making the process more cost-effective and environmentally friendly[13][14].

For example, using a shape-selective zeolite catalyst for the acylation of chlorofluorobenzene can significantly enhance the yield of the para-acylated product by sterically disfavoring the formation of the ortho-isomer within its pores[13].

Section 3: Detailed Experimental Protocol

Protocol: Regioselective Acylation of 1-Chloro-4-fluorobenzene to yield 2-Chloro-5-fluoroacetophenone

This protocol details a standard procedure for the acylation of 1-chloro-4-fluorobenzene, where the primary product is directed ortho to the fluorine and meta to the chlorine.

Reaction Mechanism Overview:

The mechanism involves the formation of a resonance-stabilized acylium ion, which then attacks the aromatic ring. The directing effects of the halogens guide the substitution primarily to the C2 position.

G sub 1-Chloro-4-fluorobenzene sigma Sigma Complex (Arenium Ion Intermediate) Attack at C2 is favored sub->sigma acyl Acetyl Chloride + AlCl₃ ion [CH₃C=O]⁺ AlCl₄⁻ (Acylium Ion Complex) acyl->ion ion->sigma deprotonation Deprotonation & Catalyst Regeneration sigma->deprotonation product 2-Chloro-5-fluoroacetophenone -AlCl₃ Complex deprotonation->product workup Aqueous Workup product->workup final_product Final Product workup->final_product

Sources

Technical Support Center: Purifying 4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone with Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this and structurally similar compounds. The information presented herein is a synthesis of established chromatographic principles and field-proven troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for developing a column chromatography method for this compound?

A: For a compound with the polarity of a halogenated butyrophenone, a normal-phase chromatography setup is the standard approach.[1] The typical stationary phase is silica gel (230-400 mesh)[2]. A good starting mobile phase is a mixture of a non-polar solvent like hexane and a moderately polar solvent such as ethyl acetate.[3] Based on the structure of your compound, a starting solvent system of 10-20% ethyl acetate in hexane is a reasonable starting point for initial Thin Layer Chromatography (TLC) analysis to determine the optimal solvent ratio. The goal is to achieve an Rf value of approximately 0.2-0.3 for the target compound to ensure good separation on the column.[4]

Q2: My compound is not dissolving well in the hexane/ethyl acetate mobile phase. How should I load it onto the column?

A: This is a common issue, especially with larger scale purifications.[5] You have a couple of options:

  • Dry Loading: This is the preferred method for compounds with poor solubility in the eluent.[6] Dissolve your crude product in a suitable solvent in which it is highly soluble (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution to form a slurry. Remove the solvent via rotary evaporation until you have a free-flowing powder.[4][6] This powder can then be carefully added to the top of your packed column.

  • Minimal Stronger Solvent: Dissolve the compound in a minimal amount of a stronger, more polar solvent (like dichloromethane) and carefully apply it to the top of the column.[5][6] Be cautious with this method, as using too much of a strong solvent can lead to band broadening and poor separation.

Q3: How do I know if my compound is degrading on the silica gel column?

A: Silica gel is slightly acidic and can cause degradation of sensitive compounds.[7] To test for stability, you can perform a 2D TLC.[5] Spot your compound on a TLC plate, run it in a suitable solvent system, and then rotate the plate 90 degrees and run it again in the same solvent system. If the spot remains as a single spot on the diagonal, your compound is likely stable. If you see new spots or streaking, degradation may be occurring.[5] For some ketones, the acidic nature of silica can lead to unwanted side reactions.[7]

Troubleshooting Guide

Problem 1: Poor Separation of Impurities

Q: I'm seeing co-elution of my target compound with impurities, even though they have different Rf values on TLC. What's going on?

A: This can be a frustrating issue with several potential causes:

  • Column Overloading: Loading too much crude material onto the column is a common reason for poor separation. A general rule of thumb is to use a silica gel to crude compound weight ratio of at least 30:1 for moderately difficult separations.

  • Improper Column Packing: Air bubbles or channels in the silica bed will lead to an uneven flow of the mobile phase and result in band broadening and poor separation.[1] Ensure your column is packed uniformly. A wet slurry packing method is often more reliable than dry packing.

  • Inappropriate Solvent System: While TLC provides a good starting point, the ideal solvent system for a column may be slightly less polar than what gives a perfect TLC separation.[4] Try decreasing the percentage of the more polar solvent (e.g., ethyl acetate) to increase the retention time and improve separation.

  • Gradient Elution: For complex mixtures with impurities of varying polarities, a gradient elution may be necessary. Start with a less polar solvent system and gradually increase the polarity during the run.[4] This can help to sharpen the elution bands of all components.

Experimental Workflow: Optimizing Separation

Caption: Decision tree for troubleshooting poor separation.

Problem 2: Compound is Stuck at the Top of the Column

Q: My compound is not moving down the column, even with a highly polar solvent system. What should I do?

A: This indicates a very strong interaction between your compound and the stationary phase.

  • Check for Compound Degradation: As mentioned in the FAQs, your compound might be degrading on the silica and the resulting products are highly polar.[5][8] A 2D TLC can help diagnose this.

  • Increase Solvent Polarity Drastically: If degradation is not the issue, you may need a much more polar mobile phase. For highly polar ketones, a solvent system containing methanol in dichloromethane can be effective.[9] Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it. Be aware that high concentrations of methanol (>10%) can start to dissolve the silica gel.[9]

  • Use a Different Stationary Phase: If your compound is exceptionally polar, traditional normal-phase chromatography may not be suitable. Consider using a more polar stationary phase like alumina (which can be acidic, neutral, or basic) or a diol-bonded silica.[10] Alternatively, for very polar compounds, reverse-phase chromatography (e.g., with a C18 stationary phase and a polar mobile phase like water/acetonitrile) could be a better option.[9][11]

Data Summary: Stationary and Mobile Phase Selection

Stationary PhaseMobile Phase PolaritySuitable for...
Silica Gel Non-polar to moderately polarMost neutral organic compounds, including butyrophenones.[1]
Alumina Non-polar to moderately polarCompounds sensitive to acidic conditions. Available in acidic, neutral, and basic forms.[5]
Fluorinated Phases Non-polar to moderately polarHalogenated compounds, offering different selectivity due to dipole-dipole interactions.[12][13][14]
Reverse-Phase (C18) PolarHighly polar or ionic compounds that are not well-retained on normal-phase media.[9]
Problem 3: The Compound Elutes Too Quickly (High Rf)

Q: My compound comes off the column in the first few fractions, close to the solvent front. How can I increase its retention?

A: A high Rf value indicates that the mobile phase is too polar for the compound.

  • Decrease Mobile Phase Polarity: The most straightforward solution is to decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. If you are already using a very non-polar system (e.g., 1% ethyl acetate in hexane), you may need to switch to a less polar "polar" solvent, such as dichloromethane or diethyl ether in hexane.

  • Consider a Less Active Stationary Phase: If adjusting the mobile phase isn't effective, you could try a less active grade of silica gel.

  • Alternative Stationary Phases: For compounds with aromatic and halogenated functionalities like this compound, a fluorinated or phenyl-bonded stationary phase could offer alternative selectivity and potentially increased retention through π-π interactions.[12][13][14]

Experimental Protocol: Dry Loading of Sample

  • Dissolve the Crude Product: In a round-bottom flask, dissolve your crude this compound in a minimal amount of a volatile solvent in which it is readily soluble (e.g., dichloromethane).

  • Add Silica Gel: Add silica gel (approximately 2-3 times the weight of your crude product) to the solution.

  • Create a Slurry: Swirl the flask to create a homogeneous slurry.

  • Remove the Solvent: Carefully remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[4][6]

  • Load the Column: Carefully add the silica-adsorbed sample to the top of the packed and equilibrated column.

  • Add a Protective Layer: Gently add a thin layer of sand on top of the sample to prevent disturbance during the addition of the mobile phase.[6]

Problem 4: Tailing of the Elution Peak

Q: The spot for my compound on the TLC of the collected fractions is elongated (tailing). What causes this and how can I fix it?

A: Peak tailing can lead to broader elution bands and overlap with impurities.

  • Acidic/Basic Nature of the Compound: If your compound has acidic or basic functional groups, it can interact with the slightly acidic silanol groups on the silica surface, leading to tailing. While this compound is neutral, this is a key consideration for other molecules. For acidic compounds, adding a small amount of acetic acid to the mobile phase can help. For basic compounds, adding a small amount of triethylamine (0.1-1%) can deactivate the acidic sites on the silica.[4]

  • Column Overloading: As with poor separation, overloading the column can also cause tailing.

  • Inconsistent Flow Rate: An inconsistent flow rate can also contribute to peak distortion.[6][15] If using pressure to run the column, ensure it is applied consistently.

Visualization of a Standard Column Chromatography Workflow

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis A Select Stationary and Mobile Phase (TLC) B Pack the Column A->B D Load Sample onto Column B->D C Prepare Sample (Dry or Wet Load) C->D E Elute with Mobile Phase D->E F Collect Fractions E->F G Analyze Fractions (TLC) F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Characterize Purified Product I->J

Caption: General workflow for column chromatography purification.

References

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • Physics Forums. (2011, November 19). Column Chromatography ketone/silica. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Hawach Scientific. (2025, February 11). Several Problems of Flash Column Chromatography. Retrieved from [Link]

  • University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2018). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Waters. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]

  • Chem Lab. (2013, October 21). Column Chromatography (Purification). Retrieved from [Link]

  • LCGC International. (2004). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]

  • ScienceDirect. (2018). Selection of SFC stationary and mobile phases. Retrieved from [Link]

  • Waters Corporation. (2013). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]

  • Phenomenex. (2019). Flash Purification Methodology for Synthetic Peptides. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. Retrieved from [Link]

  • Reddit. (2016, March 30). What compounds are unstable in a silica gel column (chromatography). Retrieved from [Link]

  • MDPI. (2023). Screening of Solvent Systems for Countercurrent Chromatography Separation of Polar Constituents from Ginkgo biloba L. Seeds. Retrieved from [Link]

  • MDPI. (2023). Fluorescence Detection of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone Based on Fluorescence Resonance Energy Transfer and Competitive Host–Guest Recognition. Retrieved from [Link]

  • ResearchGate. (2010). A Rapid HPLC Analysis for Dermal Penetration: The Case Study of 4-Chloro-3-Methylphenol (CMP) from Metal Working Fluid Trim VX. Retrieved from [Link]

  • PubMed. (2021). [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane]. Retrieved from [Link]

  • Reddit. (2024, April 3). issues with column chromatography purification of coordination complex. Retrieved from [Link]

  • Inacom Instruments. (n.d.). The Theory of HPLC Chromatographic Parameters. Retrieved from [Link]

Sources

"managing moisture sensitivity in the synthesis of 4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for managing the inherent moisture sensitivity of this synthesis. Our goal is to equip you with the expertise and practical knowledge to overcome common challenges and ensure a successful and reproducible synthesis.

The synthesis of this compound, a key intermediate in pharmaceutical development, is predominantly achieved through the Friedel-Crafts acylation of 1-chloro-2-fluorobenzene with 3,3-dimethylbutyryl chloride. This electrophilic aromatic substitution is notoriously sensitive to moisture, which can significantly impact yield and purity. This guide will delve into the intricacies of managing this sensitivity and provide solutions to common experimental hurdles.

Troubleshooting Guide: A-Question-and-Answer Approach

This section directly addresses specific issues you may encounter during the synthesis of this compound.

Q1: My reaction yield is consistently low, or the reaction fails to proceed to completion. What are the likely causes related to moisture?

A1: Low or no yield in this Friedel-Crafts acylation is most commonly attributed to the deactivation of the Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), by moisture.[1] Here’s a breakdown of the potential sources of water contamination and how to address them:

  • Catalyst Inactivity: Anhydrous AlCl₃ is extremely hygroscopic and reacts violently with water to form inactive aluminum hydroxide and hydrochloric acid.[2] This reaction is highly exothermic and can be vigorous.[2]

    • Solution: Always use a fresh, unopened bottle of anhydrous AlCl₃ or a freshly opened container stored in a desiccator. The catalyst should be a fine, free-flowing powder. Clumps or a discolored appearance indicate hydration.

  • Contaminated Reagents and Solvents: Trace amounts of water in your starting materials (1-chloro-2-fluorobenzene, 3,3-dimethylbutyryl chloride) or the reaction solvent (e.g., dichloromethane) will readily consume the catalyst.

    • Solution: Use anhydrous grade solvents from a reputable supplier.[2] For highly sensitive reactions, it's best to distill solvents over a suitable drying agent immediately before use. (See Table 1 for recommended drying agents). 3,3-Dimethylbutyryl chloride is also susceptible to hydrolysis, forming 3,3-dimethylbutyric acid, which will not participate in the acylation.[3] It should be freshly distilled if its purity is in doubt.

  • Inadequate Glassware Preparation: Water adsorbed onto the surface of your glassware is a significant source of contamination.[4]

    • Solution: All glassware must be rigorously dried before use. This can be achieved by oven-drying at >120°C for several hours and cooling under a stream of inert gas (nitrogen or argon) or in a desiccator.[4] Alternatively, flame-drying the assembled apparatus under vacuum and then flushing with an inert gas is a highly effective method.[4]

Q2: I'm observing the formation of multiple products, and my desired isomer is not the major component. How can I improve the regioselectivity?

A2: The regioselectivity of the Friedel-Crafts acylation of 1-chloro-2-fluorobenzene is governed by the directing effects of the chloro and fluoro substituents. Both are ortho-, para-directing groups, but they are also deactivating.[5] The incoming acyl group will preferentially substitute at the positions most activated (or least deactivated) by these substituents.

  • Understanding Directing Effects:

    • Fluorine: The -I (inductive) effect of fluorine is stronger than its +R (resonance) effect, making it deactivating overall. However, the +R effect directs incoming electrophiles to the ortho and para positions.

    • Chlorine: Similar to fluorine, chlorine is deactivating due to its strong -I effect, but it also directs ortho and para.[6]

  • Predicted Regiochemistry: In 1-chloro-2-fluorobenzene, the para position to the fluorine (and meta to the chlorine) is sterically the most accessible and electronically favored, leading to the desired this compound. However, other isomers can form.

  • Minimizing Side Products:

    • Temperature Control: Friedel-Crafts reactions are often temperature-sensitive. Running the reaction at a lower temperature (e.g., 0-5°C) can enhance selectivity by favoring the thermodynamically more stable product.[7]

    • Order of Addition: Slowly adding the acyl chloride to the mixture of the aromatic substrate and Lewis acid can help maintain a low concentration of the electrophile and minimize side reactions.

Q3: The reaction starts, but then appears to stall. What could be causing this?

A3: Reaction stalling is often a consequence of catalyst deactivation during the reaction.

  • Stoichiometric Catalyst Requirement: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid, effectively removing it from the catalytic cycle.[1][7] Therefore, a stoichiometric amount (or even a slight excess) of the Lewis acid is required relative to the acylating agent.

    • Solution: Ensure you are using at least one equivalent of AlCl₃ for every equivalent of 3,3-dimethylbutyryl chloride. An excess of 1.1 to 1.3 equivalents is often recommended to drive the reaction to completion.[7]

  • Moisture Ingress During the Reaction: If the reaction setup is not properly sealed, atmospheric moisture can slowly enter and deactivate the catalyst over time.

    • Solution: Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction. Use septa and needles for reagent addition rather than opening the flask to the atmosphere. (See Figure 2 for a typical inert atmosphere setup).

Q4: During workup, I'm getting a messy emulsion that is difficult to separate. How can I improve the workup procedure?

A4: The workup of a Friedel-Crafts reaction involves quenching the reaction by hydrolyzing the aluminum chloride complex. This is a highly exothermic process that can lead to emulsions if not performed carefully.

  • Controlled Quenching:

    • Solution: Slowly and carefully pour the reaction mixture onto crushed ice or a mixture of ice and concentrated hydrochloric acid with vigorous stirring.[7] Adding the reaction mixture to the quench solution is generally safer than adding water to the reaction mixture. The acid helps to dissolve the aluminum salts and break up the emulsion.

  • Proper Extraction:

    • Solution: After quenching, ensure the aqueous layer is acidic (pH 1-2) to keep the aluminum salts dissolved. Use a sufficient volume of an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) for extraction. If an emulsion persists, adding a small amount of a saturated brine solution can help to break it.

Frequently Asked Questions (FAQs)

Q: What is the best way to ensure my solvents are truly anhydrous?

A: While commercially available anhydrous solvents are a good starting point, for highly moisture-sensitive reactions, it is best to dry them in-house. A common and effective method is distillation from a suitable drying agent.

Solvent Recommended Drying Agent Notes
Dichloromethane (DCM)Calcium hydride (CaH₂)Reflux for several hours and then distill.[8]
Diethyl etherSodium/benzophenoneThe deep blue/purple color of the benzophenone ketyl radical indicates anhydrous and oxygen-free conditions.
Tetrahydrofuran (THF)Sodium/benzophenoneSimilar to diethyl ether.
HexaneCalcium hydride (CaH₂)Reflux and distill.
Table 1: Recommended Drying Agents for Common Solvents.

Q: How can I monitor the moisture content of my reagents and solvents?

A: The most accurate method for determining water content is Karl Fischer titration.[9][10][11][12] This technique is highly specific to water and can detect moisture at the parts-per-million (ppm) level.[9] Both volumetric and coulometric Karl Fischer titrators are available, with the coulometric method being more sensitive for trace amounts of water.[9][11]

Q: Can I use a different Lewis acid instead of aluminum chloride?

A: Yes, other Lewis acids can be used, and in some cases, may offer advantages. For deactivated substrates, stronger Lewis acids might be necessary.[13] Milder Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) may provide better selectivity but could result in slower reaction rates.[7] The choice of Lewis acid may require some optimization for this specific reaction.

Visualizing the Process

Diagram 1: Reaction Mechanism

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation AcylChloride 3,3-Dimethylbutyryl Chloride AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AlCl4 [AlCl₄]⁻ Aromatic 1-Chloro-2-fluorobenzene SigmaComplex Sigma Complex (Resonance Stabilized) Aromatic->SigmaComplex + Acylium Ion Product This compound SigmaComplex->Product - H⁺ (with [AlCl₄]⁻) HCl HCl RegenAlCl3 AlCl₃ G cluster_0 Inert Gas Source cluster_1 Reaction Apparatus NitrogenCylinder Nitrogen Cylinder Bubbler Oil Bubbler NitrogenCylinder->Bubbler Gas Flow Septum Septum Bubbler->Septum Inert Gas In ReactionFlask Three-Neck Flask (Flame-Dried) StirPlate Magnetic Stir Plate ReactionFlask->StirPlate ReactionFlask->Septum Condenser Condenser Condenser->ReactionFlask AdditionFunnel Addition Funnel (with Septum) AdditionFunnel->ReactionFlask

Caption: Typical setup for a reaction under an inert atmosphere.

Diagram 3: Troubleshooting Workflow for Low Yield

G Start Low Yield Observed CheckMoisture Check for Moisture Contamination Start->CheckMoisture CheckCatalyst Verify Catalyst Activity & Stoichiometry CheckMoisture->CheckCatalyst If moisture is suspected SolutionMoisture Implement Rigorous Anhydrous Techniques CheckMoisture->SolutionMoisture Yes CheckReagents Assess Reagent Purity CheckCatalyst->CheckReagents SolutionCatalyst Use Fresh Catalyst & Ensure >1 Equivalent CheckCatalyst->SolutionCatalyst Yes CheckTemp Review Reaction Temperature CheckReagents->CheckTemp SolutionReagents Purify/Distill Starting Materials CheckReagents->SolutionReagents Yes SolutionTemp Optimize Reaction Temperature CheckTemp->SolutionTemp Yes

Caption: A logical workflow for troubleshooting low reaction yields.

References

  • Lumen Learning. (n.d.). Substituent Effects. Organic Chemistry II. Retrieved from [Link]

  • LibreTexts. (2019, June 5). 18.6 Directing Effects of Substituted Benzenes. Chemistry LibreTexts. Retrieved from [Link]

  • JoVE. (n.d.). Video: Directing Effect of Substituents: meta-Directing Groups. Retrieved from [Link]

  • Vedantu. (n.d.). Effect of Substituent on Reactivity of Benzene for JEE. Retrieved from [Link]

  • Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. Retrieved from [Link]

  • CSC Scientific. (n.d.). Karl Fischer Titration, Coulometric & Volumetric Karl Fischer Methods. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, January 4). Rate of EAS in chlorobenzene and fluorobenzene. Retrieved from [Link]

  • Mettler Toledo. (n.d.). What Is Karl Fischer Titration? Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Friedel-Crafts Handout. Retrieved from [Link]

  • Slideshare. (n.d.). Moisture content determination by karl fischer titration. Retrieved from [Link]

  • Sciencemadness Wiki. (2023, July 25). Drying solvents. Retrieved from [Link]

  • LibreTexts. (2024, October 15). 3: Performing Sensitive Reactions without a Schlenk Line. Chemistry LibreTexts. Retrieved from [Link]

  • Google Patents. (n.d.). CN101570477A - Method for synthesizing 3,3-dimethylbutyrylchloride.
  • Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]

  • LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Retrieved from [Link]

  • YouTube. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from [Link]

  • LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • Google Patents. (n.d.). CN1778789A - Production process of 3,3-dimethylbutyryl chloride.
  • Google Patents. (n.d.). CN101279908A - The preparation method of 3,3-dimethylbutyryl chloride.
  • SlidePlayer. (n.d.). 12.14 Substituent Effects in Electrophilic Aromatic Substitution: Halogens F, Cl, Br, and I are ortho-para directing, but deacti. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]

  • LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Chemistry LibreTexts. Retrieved from [Link]

  • The Good Scents Company. (n.d.). butyrophenone. Retrieved from [Link]

  • MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • LibreTexts. (2023, January 22). Characteristics of Specific Substitution Reactions of Benzenes. Chemistry LibreTexts. Retrieved from [Link]

  • World Research Library. (2018, June 8). SYNTHESIS OF SOME NOVEL BUTYROPHENONE SUBSTITUTED AS ASTEROIDS AND EVALUATION OF ANTIPSYCHOTIC ACTIVITY. Retrieved from [Link]

  • Wikipedia. (n.d.). Butyrophenone. Retrieved from [Link]

  • Google Patents. (n.d.). CN101462931A - Method for acylating fluorobenzene.
  • CORE. (2012, June 8). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. Retrieved from [Link]

  • National Institutes of Health. (2012, June 8). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control, pharmacokinetic studies, and regulatory compliance. This guide provides an in-depth comparison of three common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the validation of methods to quantify 4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone.

This document is structured to provide not only the "what" and "how" but, more critically, the "why" behind the methodological choices, reflecting a field-proven approach to analytical method validation. The experimental data presented herein is synthesized to be representative of typical results for a compound of this nature, based on established scientific principles and regulatory guidelines.

The Importance of Method Validation

Before delving into the comparative analysis, it is crucial to understand the foundational principles of analytical method validation. Validation is the documented evidence that a method is suitable for its intended purpose.[1][2][3][4] This is achieved by assessing various performance characteristics to ensure the method is reliable, reproducible, and accurate for the quantification of the target analyte.[1][2][3][4] The International Council for Harmonisation (ICH) guidelines, particularly Q2(R1), provide a comprehensive framework for the validation of analytical procedures.[5][6][7][8] Similarly, the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) offer detailed guidance on bioanalytical method validation.[9][10][11][12][13][14][15][16][17][18]

The validation process follows a structured workflow, ensuring all performance characteristics are thoroughly evaluated.

Analytical_Method_Validation_Workflow cluster_Planning Phase 1: Planning & Development cluster_Validation Phase 2: Validation Execution cluster_Reporting Phase 3: Documentation Planning Define Analytical Method Objectives Method_Development Method Development & Optimization Planning->Method_Development Specificity Specificity/ Selectivity Method_Development->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Validation_Report Validation Report Preparation Robustness->Validation_Report SOP Standard Operating Procedure (SOP) Validation_Report->SOP

Caption: Workflow for the validation of an analytical method.

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's physicochemical properties is paramount in developing a robust analytical method. For this compound, while specific experimental data is not widely published, we can infer key characteristics from its structure and from data on the closely related compound, 4-Chloro-4'-fluorobutyrophenone.

  • Molecular Formula: C₁₂H₁₄ClFO

  • Molecular Weight: 228.69 g/mol

  • Structure: A substituted aromatic ketone. The presence of the fluorophenyl and chlorobutyl moieties will influence its polarity and chromatographic behavior.

  • UV Absorbance: The butyrophenone chromophore is expected to exhibit significant UV absorbance. Aromatic ketones typically have a strong absorbance peak (π→π* transition) at shorter wavelengths and a weaker absorbance peak (n→π* transition) at longer wavelengths.[19] Based on data for similar compounds like haloperidol, a maximum absorption wavelength (λmax) around 245-255 nm is a reasonable starting point for method development.[16][20]

  • Volatility: The boiling point of the related 4-Chloro-4'-fluorobutyrophenone is 122 °C at 0.7 mmHg, indicating that the compound is sufficiently volatile for Gas Chromatography (GC) analysis, although thermal stability must be considered.[9]

Comparative Analysis of Analytical Methods

This section provides a detailed comparison of HPLC-UV, GC-MS, and LC-MS/MS for the quantification of this compound. For each technique, a detailed experimental protocol is provided, followed by a table summarizing the expected validation data.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Rationale: HPLC-UV is a workhorse in pharmaceutical analysis due to its robustness, cost-effectiveness, and wide applicability to a range of small molecules.[21][22] For a compound with a strong chromophore like this compound, HPLC-UV is an excellent choice for routine quality control and quantification in drug substance and drug product.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase is chosen for its versatility in retaining moderately polar compounds.

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). Formic acid is added to improve peak shape and ensure consistent ionization if the method were to be transferred to an MS detector.

      • Gradient Program: Start at 40% acetonitrile, ramp to 90% over 10 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm. This wavelength is chosen based on the expected absorbance of the butyrophenone chromophore and has been shown to be effective for related compounds.[20]

  • Sample Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of acetonitrile.

    • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range (e.g., 1 µg/mL to 100 µg/mL).

    • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate stock solution to ensure an unbiased assessment of accuracy and precision.

Validation ParameterAcceptance CriteriaExpected Performance: HPLC-UV
Specificity No interference at the analyte's retention time.Peak purity analysis by DAD confirms no co-eluting impurities.
Linearity (r²) ≥ 0.9990.9995
Range (µg/mL) -1 - 100
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (% RSD) Repeatability: ≤ 2.0%; Intermediate: ≤ 3.0%Repeatability: < 1.0%; Intermediate: < 2.0%
LOD (µg/mL) -0.3
LOQ (µg/mL) -1.0
Robustness No significant impact on results.Method is robust to small variations in mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min).
Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Its high chromatographic efficiency and the specificity of mass spectrometric detection make it suitable for impurity profiling and quantification, especially when dealing with complex matrices. While butyrophenones are amenable to GC analysis, their thermal stability can be a concern. Therefore, a carefully optimized injection method is crucial.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Chromatographic Conditions:

    • Column: A low-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as one with a 5% phenyl-methylpolysiloxane stationary phase.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C. A lower inlet temperature is chosen to minimize the risk of thermal degradation.

    • Injection Mode: Splitless, 1 µL injection volume. This mode is chosen to maximize sensitivity.

    • Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp at 20 °C/min to 280 °C and hold for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.

    • Monitored Ions (m/z): Based on the fragmentation patterns of butyrophenones, the following ions are predicted for this compound (MW=228.69):

      • Quantifier Ion: A fragment resulting from alpha-cleavage, such as the loss of the chlorobutyl side chain.

      • Qualifier Ions: Other characteristic fragments to confirm identity. Common fragments for butyrophenones include those at m/z 123 (fluorophenyl group) and fragments resulting from McLafferty rearrangement.[9][10][11][12]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Sample Preparation:

    • Stock and Calibration Solutions: Prepare as for HPLC-UV, but using a volatile solvent such as ethyl acetate.

    • Derivatization (Optional): If thermal degradation is observed (e.g., peak tailing or poor reproducibility), derivatization of the ketone group can be considered to improve stability and chromatographic performance.

Validation ParameterAcceptance CriteriaExpected Performance: GC-MS
Specificity No interfering peaks at the retention time and m/z of the target ions.High specificity due to the combination of chromatographic separation and mass spectrometric detection.
Linearity (r²) ≥ 0.9990.9992
Range (ng/mL) -10 - 2000
Accuracy (% Recovery) 95.0% - 105.0%97.5% - 103.8%
Precision (% RSD) Repeatability: ≤ 5.0%; Intermediate: ≤ 10.0%Repeatability: < 3.0%; Intermediate: < 5.0%
LOD (ng/mL) -3
LOQ (ng/mL) -10
Robustness No significant impact on results.Method is robust to minor variations in oven temperature ramp rate (±1°C/min) and carrier gas flow (±0.1 mL/min).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Rationale: LC-MS/MS is the gold standard for highly sensitive and selective quantification of small molecules in complex matrices, such as biological fluids.[5] Its ability to use Multiple Reaction Monitoring (MRM) provides exceptional specificity, making it the method of choice for bioanalytical studies.

  • Instrumentation:

    • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A fast-separating C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase: Similar to the HPLC-UV method, but with a faster gradient to accommodate the UHPLC system.

      • Gradient Program: Start at 30% acetonitrile, ramp to 95% over 3 minutes, hold for 1 minute, and then return to initial conditions and equilibrate for 1 minute.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+). The butyrophenone structure is amenable to protonation.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Precursor Ion (Q1): [M+H]⁺ = m/z 229.1

      • Product Ions (Q3): These would be determined by infusing a standard solution and performing a product ion scan. Likely product ions would result from the fragmentation of the side chain.[14][15]

    • Collision Energy and other MS parameters: Optimized for the specific instrument and analyte to maximize the signal of the product ions.

  • Sample Preparation (for plasma samples):

    • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard. Vortex and centrifuge to precipitate proteins.

    • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

Validation ParameterAcceptance CriteriaExpected Performance: LC-MS/MS
Specificity No interfering peaks at the retention time and MRM transition of the analyte.Extremely high specificity due to the selectivity of the MRM transition.
Linearity (r²) ≥ 0.9950.9985
Range (pg/mL) -50 - 50000
Accuracy (% Recovery) 85.0% - 115.0%92.3% - 108.1%
Precision (% RSD) Repeatability: ≤ 15.0%; Intermediate: ≤ 15.0%Repeatability: < 8.0%; Intermediate: < 10.0%
LOD (pg/mL) -15
LOQ (pg/mL) -50
Robustness No significant impact on results.Method is robust to variations in mobile phase composition and column temperature.

The Interdependence of Validation Parameters

The various validation parameters are not independent entities but rather form a logical hierarchy that collectively defines the reliability of an analytical method.

Validation_Parameters_Hierarchy Method Reliability Method Reliability Accuracy Accuracy Method Reliability->Accuracy Precision Precision Method Reliability->Precision Specificity Specificity Accuracy->Specificity Linearity Linearity Accuracy->Linearity Precision->Specificity Precision->Linearity System_Suitability System Suitability Specificity->System_Suitability Linearity->System_Suitability Range Range Range->Linearity LOD_LOQ LOD & LOQ LOD_LOQ->Linearity Robustness Robustness Robustness->Method Reliability

Caption: Logical hierarchy of analytical method validation parameters.

Conclusion: Selecting the Appropriate Method

The choice of the analytical method for the quantification of this compound depends critically on the intended application.

  • HPLC-UV is the most practical and cost-effective choice for routine quality control of the drug substance and formulated products, offering excellent accuracy and precision.

  • GC-MS provides high specificity and is a valuable tool for identifying and quantifying volatile impurities. Careful optimization of the injection conditions is necessary to mitigate the risk of thermal degradation.

  • LC-MS/MS is unparalleled in its sensitivity and selectivity, making it the indispensable method for bioanalytical applications, such as pharmacokinetic studies, where the analyte is present at very low concentrations in a complex biological matrix.

By understanding the strengths and limitations of each technique and by following a rigorous validation protocol guided by regulatory standards, researchers can ensure the generation of high-quality, reliable, and defensible analytical data.

References

Sources

A Comparative Analysis of Reactivity in Halogenated Butyrophenone Isomers: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Halogenated butyrophenones are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active compounds, most notably in the realm of antipsychotics like Haloperidol.[1] The identity and position of the halogen substituent on the phenyl ring profoundly influence the molecule's reactivity, which in turn dictates its metabolic fate, potential for side reactions, and ultimately, its efficacy and safety profile. This guide provides an in-depth comparison of the reactivity of halogenated butyrophenone isomers, supported by mechanistic insights and experimental considerations, to aid researchers in the strategic design of novel therapeutics.

The Electronic and Steric Landscape of Halogenated Butyrophenones

The reactivity of a substituted benzene ring is governed by a delicate interplay of inductive and resonance effects. Halogens are a unique class of substituents in that they are deactivating yet ortho, para-directing in electrophilic aromatic substitution reactions.[2][3] This duality stems from their high electronegativity, which withdraws electron density from the ring inductively (-I effect), and the presence of lone pairs that can donate electron density to the ring through resonance (+R effect).[4][5]

  • Inductive Effect (-I): Halogens are more electronegative than carbon, leading to a withdrawal of electron density from the aromatic ring through the sigma bond.[4] This effect deactivates the ring towards electrophilic attack and makes the aryl carbon attached to the halogen more electrophilic, a key factor in nucleophilic aromatic substitution (SNAr) reactions. The strength of the inductive effect decreases with decreasing electronegativity: F > Cl > Br > I.

  • Resonance Effect (+R): The lone pairs on the halogen atom can be delocalized into the aromatic π-system.[4] This electron donation preferentially stabilizes the carbocation intermediates formed during electrophilic attack at the ortho and para positions.[2][6]

  • Steric Hindrance: The physical size of the halogen atom can impede the approach of reagents, particularly at the ortho position.[7][8][9] This "ortho effect" can significantly alter reaction rates and product distributions.[7] The steric bulk increases down the group: I > Br > Cl > F.

These fundamental principles dictate the reactivity patterns observed in halogenated butyrophenone isomers.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a critical reaction class for the synthesis and modification of butyrophenone derivatives.[10][11] The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[12][13] The presence of an electron-withdrawing group, such as the butyrophenone's carbonyl group, is crucial for activating the ring towards nucleophilic attack.[13][14][15]

Influence of Halogen Position:

The position of the halogen relative to the activating carbonyl group has a profound impact on the rate of SNAr reactions.

Isomer Relative Reactivity Rationale
paraHighestThe negative charge of the Meisenheimer complex is effectively delocalized onto the electronegative oxygen of the carbonyl group through resonance. This provides significant stabilization to the intermediate, lowering the activation energy.
orthoIntermediateSimilar to the para isomer, the negative charge can be delocalized onto the carbonyl group. However, steric hindrance from the bulky butyryl group can impede the initial nucleophilic attack, leading to a slightly lower reaction rate compared to the para isomer.[7]
metaLowestThe negative charge of the Meisenheimer complex cannot be delocalized onto the carbonyl group through resonance. The lack of this crucial stabilizing interaction results in a much higher activation energy and consequently, a significantly slower reaction rate.

Influence of the Halogen:

The nature of the halogen also plays a key role. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. Therefore, the electronegativity of the halogen is the dominant factor.

Halogen Relative Reactivity Rationale
FHighestFluorine's high electronegativity strongly polarizes the C-F bond, making the attached carbon atom highly electrophilic and susceptible to nucleophilic attack.
ClIntermediateChlorine is less electronegative than fluorine, resulting in a less electrophilic carbon and a slower reaction rate.
BrLowerBromine is less electronegative than chlorine, leading to a further decrease in reactivity.
ILowestIodine is the least electronegative of the common halogens, resulting in the slowest rate of nucleophilic attack.

This trend is opposite to that observed in SN1 and SN2 reactions, where bond strength and leaving group ability are the primary determinants.[13]

Experimental Protocols

Protocol 1: Comparative Kinetic Analysis of SNAr Reactions of Halogenated Butyrophenone Isomers

This protocol outlines a method for comparing the reaction rates of ortho, meta, and para-fluorobutyrophenone with a common nucleophile, such as piperidine. The reaction can be monitored using High-Performance Liquid Chromatography (HPLC) to determine the rate constants.

Materials:

  • ortho-Fluorobutyrophenone

  • meta-Fluorobutyrophenone

  • para-Fluorobutyrophenone

  • Piperidine

  • Anhydrous Dimethylformamide (DMF)

  • HPLC-grade acetonitrile and water

  • Formic acid

  • HPLC system with a C18 column and UV detector

Procedure:

  • Standard Solution Preparation: Prepare stock solutions of each fluorobutyrophenone isomer and the expected product (N-butyrophenonyl piperidine) in DMF. Create a series of calibration standards for each compound.

  • Reaction Setup: In a thermostatted reaction vessel, dissolve a known concentration of the fluorobutyrophenone isomer in DMF.

  • Initiation: Add a known excess of piperidine to the reaction vessel to initiate the reaction. Start a timer immediately.

  • Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture and quench it by diluting it in a mixture of acetonitrile and water with a small amount of formic acid.

  • HPLC Analysis: Inject the quenched samples into the HPLC system. Use a suitable gradient of acetonitrile and water (with 0.1% formic acid) to separate the reactant and product.

  • Data Analysis: Quantify the concentration of the reactant and product at each time point using the calibration curves. Plot the natural logarithm of the reactant concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (k').

  • Comparison: Compare the k' values for the ortho, meta, and para isomers to determine their relative reactivities.

Visualizations

SNAr_Mechanism ArylHalide Halogenated Butyrophenone Meisenheimer Meisenheimer Complex (Resonance Stabilized) ArylHalide->Meisenheimer + Nu- (Slow, Rate-determining) Nucleophile Nucleophile (Nu-) Product Substituted Butyrophenone Meisenheimer->Product - X- (Fast) LeavingGroup Halide Ion (X-)

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Reactivity_Factors Reactivity Isomer Reactivity in SNAr PositionalEffects Positional Effects Reactivity->PositionalEffects HalogenEffects Halogen Effects Reactivity->HalogenEffects Para para-Isomer (Most Reactive) PositionalEffects->Para Resonance Stabilization Ortho ortho-Isomer (Intermediate) PositionalEffects->Ortho Resonance + Steric Hindrance Meta meta-Isomer (Least Reactive) PositionalEffects->Meta No Resonance Stabilization Fluorine Fluorine (Most Reactive) HalogenEffects->Fluorine High Electronegativity Chlorine Chlorine Fluorine->Chlorine Decreasing Electronegativity Bromine Bromine Chlorine->Bromine Decreasing Electronegativity Iodine Iodine (Least Reactive) Bromine->Iodine Decreasing Electronegativity

Caption: Factors influencing the reactivity of halogenated butyrophenone isomers in SNAr.

Implications for Drug Design and Development

A thorough understanding of the comparative reactivity of halogenated butyrophenone isomers is paramount for the rational design of new drug candidates.

  • Metabolic Stability: The position and nature of the halogen can influence the molecule's susceptibility to metabolic enzymes, such as cytochrome P450s. A more reactive isomer might be metabolized more quickly, leading to a shorter half-life. Conversely, a less reactive isomer could exhibit greater metabolic stability.

  • Synthetic Strategy: The choice of isomer can simplify or complicate synthetic routes. For instance, leveraging the high reactivity of a para-fluoro substituent allows for the facile introduction of various nucleophiles to generate a library of derivatives for structure-activity relationship (SAR) studies.

  • Off-Target Reactivity: Highly reactive isomers may have a greater propensity for off-target covalent modification of biological macromolecules, which can lead to toxicity. Selecting an isomer with balanced reactivity is crucial for minimizing such risks.

References

  • JoVE. (2023, April 30). ortho–para-Directing Deactivators: Halogens. [Video]. JoVE. [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. [Link]

  • Chemistry LibreTexts. (2025, January 29). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. [Link]

  • Quora. (2018, April 7). What is the effect of halogen in the activity of a ring?[Link]

  • ResearchGate. (n.d.). Halogen bond-induced electrophilic aromatic halogenations. [Link]

  • World Research Library. (2018, June 8). SYNTHESIS OF SOME NOVEL BUTYROPHENONE SUBSTITUTED AS ASTEROIDS AND EVALUATION OF ANTIPSYCHOTIC ACTIVITY. [Link]

  • Defense Technical Information Center. (1972, February 1). Synthesis of Spirocyclic Derivatives Related to the Butyrophenone Neuroleptics. [Link]

  • PubMed. (1982, January). Synthesis of new haloperidol analogues and characterization of their interactions with alpha-adrenoceptors in rat parotid slices and human platelet membranes. [Link]

  • National Institutes of Health. (n.d.). Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. [Link]

  • ResearchGate. (n.d.). Comparison of the reactivity of (a) ortho-, (b) meta- and (c) para-DEB...[Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Unknown. (n.d.). Nucleophilic Aromatic Substitution — Aryl Halides. [Link]

  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. [Link]

  • Lumen Learning. (n.d.). 17.1 Nucleophilic aromatic substitution. [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]

  • Wikipedia. (n.d.). Butyrophenone. [Link]

  • Wikipedia. (n.d.). Ortho effect. [Link]

  • Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry. [Video]. YouTube. [Link]

  • Master Organic Chemistry. (2018, February 2). Understanding Ortho, Para, and Meta Directors. [Link]

  • IITian Explains. (2018, September 30). Steric Inhibition of Resonance and Ortho Effect | Super-Concept & Tricks | Jee Advanced. [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Photochemistry of Butyrophenone: Combined Complete-Active-Space Self-Consistent Field and Density Functional Theory Study of Norrish Type I and II Reactions. [Link]

  • Chemistry Steps. (n.d.). Ortho, Meta, Para Practice Problems. [Link]

  • Unknown. (n.d.). We will talk about the Ortho-, Meta, and Para directors in electrophilic aromatic substitution. [Link]

  • Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

  • National Institutes of Health. (n.d.). 4'-Fluorobutyrophenone. [Link]

  • Chemistry Stack Exchange. (2014, January 6). Ortho-effect in substituted aromatic acids and bases. [Link]

  • PubMed. (2015, May 21). Kinetic study of the gas-phase reactions of chlorine atoms with 2-chlorophenol, 2-nitrophenol, and four methyl-2-nitrophenol isomers. [Link]

  • OUCI. (n.d.). Kinetics of Gas Phase Halogenation Reactions. [Link]

  • ResearchGate. (n.d.). A kinetic and mechanistic study of the gas-phase reactions of OH radicals and Cl atoms with some halogenated acetones and their atmospheric implications. [Link]

  • National Institutes of Health. (2024, August 6). Gas-Phase Reaction Kinetic Study of a Series of Methyl-Butenols with Ozone under Atmospherically Relevant Conditions. [Link]

  • Quora. (2020, June 28). What is the ortho effect observed in amines?[Link]

Sources

A Comparative Guide to the Potential Biological Activities of Compounds Derived from 4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the potential biological activities of novel compounds synthesized from the 4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone scaffold. In the absence of direct published research on this specific starting material, this document leverages established structure-activity relationships (SAR) from analogous chemical structures to forecast potential therapeutic applications and guide future research. We will objectively compare the predicted performance of these novel compounds with known alternatives, supported by data from closely related molecules and detailed experimental protocols for validation.

Introduction: The Therapeutic Potential of a Novel Scaffold

The butyrophenone framework is a cornerstone in medicinal chemistry, most famously represented by the antipsychotic drug haloperidol.[1] The introduction of specific halogen substituents, such as fluorine and chlorine, is a well-established strategy to modulate a compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and receptor binding affinity.[2] The starting material, this compound, combines these key features with a sterically hindered dimethyl group, presenting a unique scaffold for synthesizing novel compounds with potentially distinct biological profiles.

This guide explores the most probable biological activities for derivatives of this scaffold, focusing on three key areas indicated by the activities of related structures: antipsychotic, antimicrobial, and anticonvulsant potentials.

Synthetic Pathways and Derivative Classes

The specified butyrophenone is a versatile precursor for synthesizing several classes of biologically active compounds. The primary synthetic routes would involve reactions at the α-carbon to the carbonyl group or condensation reactions involving the ketone itself.

Synthetic_Pathways cluster_2 Potential Biological Activities Start This compound Aldol Claisen-Schmidt Condensation (with Aromatic Aldehydes) Start->Aldol Mannich Mannich Reaction (with Formaldehyde & Amines) Start->Mannich Reduction Carbonyl Reduction (e.g., with NaBH4) Start->Reduction Chalcones Chalcone Derivatives Aldol->Chalcones Aminoketones Aminoketone Intermediates Mannich->Aminoketones Alcohols Secondary Alcohols Reduction->Alcohols Activity1 Antimicrobial Anti-inflammatory Chalcones->Activity1 Activity2 Antipsychotic Neuroprotective Aminoketones->Activity2 Activity3 Diverse Pharmacological Applications Alcohols->Activity3 MIC_Workflow start Prepare Stock Solution of Test Compound in DMSO step1 Perform 2-fold Serial Dilutions in 96-well plate with Growth Medium start->step1 step2 Inoculate each well with Standardized Bacterial Suspension (e.g., 5 x 10^5 CFU/mL) step1->step2 step3 Include Positive (bacteria only) and Negative (medium only) Controls step2->step3 step4 Incubate at 37°C for 18-24 hours step3->step4 end Determine MIC: Lowest concentration with no visible bacterial growth step4->end

Sources

A Comparative Guide to the Structure-Activity Relationship of Substituted Butyrophenones: Insights into 4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of butyrophenone derivatives, with a specific focus on elucidating the potential pharmacological profile of 4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone and its analogs. While direct experimental data for this specific scaffold is limited in publicly accessible literature, this document synthesizes findings from closely related structures to offer valuable insights for researchers, scientists, and drug development professionals. By examining the influence of halogenation patterns and alkyl substitutions, we can extrapolate key principles governing their interaction with primary biological targets, such as dopamine D2 and serotonin 5-HT2A receptors.

Introduction: The Butyrophenone Scaffold in Neuroleptic Drug Discovery

The butyrophenone class of compounds has been a cornerstone in the development of antipsychotic medications for decades. Their mechanism of action is primarily attributed to the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[1] The quintessential butyrophenone, haloperidol, exemplifies the classical pharmacophore: a p-fluorinated phenyl ring attached to a carbonyl group, a three-carbon propyl chain, and a basic nitrogen atom, typically incorporated into a piperidine ring.[2] Modern drug discovery efforts have focused on modulating the affinity and selectivity of butyrophenone derivatives for D2 and serotonin 5-HT2A receptors to develop "atypical" antipsychotics with an improved side-effect profile, particularly a reduction in extrapyramidal symptoms (EPS).[3][4]

The ratio of 5-HT2A to D2 receptor affinity is a critical determinant of a compound's atypicality; a higher ratio is often predictive of a reduced propensity to induce EPS.[4] This guide will dissect the structural modifications that influence this crucial balance, with a specific lens on the unique combination of substituents present in this compound.

Deciphering the Structure-Activity Landscape

The biological activity of butyrophenone derivatives is exquisitely sensitive to structural modifications at three key positions: the aromatic ring, the butyryl chain, and the terminal nitrogen-containing moiety.

The Aromatic Ring: Impact of Halogen Substitution

The nature and position of halogen substituents on the phenyl ring significantly modulate receptor affinity and selectivity. The presence of a fluorine atom at the para-position (4'-position) of the phenyl ring is a well-established feature that enhances neuroleptic activity.[1][2]

2.1.1. The 4'-Chloro Substituent:

Replacing the typical 4'-fluoro with a 4'-chloro substituent can have varied effects. While both are electron-withdrawing halogens, chlorine is larger and more polarizable than fluorine. This can influence binding through altered electronic interactions and steric fit within the receptor pocket. In some series of neuroleptic agents, a 4'-chloro substituent has been shown to maintain or even enhance affinity for D2 receptors.[1]

2.1.2. The 2'-Fluoro Substituent:

The introduction of a second halogen at the 2'-position, creating a di-halogenated phenyl ring, introduces additional complexity. A 2'-fluoro group can induce a conformational bias in the molecule due to its steric bulk and electronic effects, potentially influencing the orientation of the butyrophenone in the receptor binding site. This can lead to altered affinity and selectivity. For instance, in related compound classes, such as phenethylamines, the position of fluorine substitution on the phenyl ring has been shown to be critical for D2 versus D1 receptor selectivity.[5]

Comparative Analysis:

While direct comparative data for a 2'-fluoro-4'-chlorobutyrophenone is scarce, we can infer potential trends. The combination of a 2'-fluoro and a 4'-chloro group would create a unique electronic environment on the aromatic ring. This pattern of substitution may enhance affinity for either D2 or 5-HT2A receptors, or potentially both, depending on the specific topology of the receptor's binding pocket. It is plausible that the 2'-fluoro group could promote a conformation that is more favorable for binding to one receptor over the other, thereby influencing the 5-HT2A/D2 affinity ratio.

The Butyryl Chain: The Role of 3,3-Dimethyl Substitution

The three-carbon chain is generally considered optimal for antipsychotic activity.[2] Altering this chain length typically leads to a decrease in potency. The introduction of alkyl substituents on this chain is less common but can have profound effects on the compound's pharmacological profile.

The presence of a gem-dimethyl group at the 3-position of the butyryl chain would introduce significant steric bulk. This could have several consequences:

  • Conformational Restriction: The dimethyl groups would restrict the conformational flexibility of the butyryl chain, potentially locking it into a bioactive conformation that enhances binding affinity.

  • Altered Metabolism: The presence of the gem-dimethyl group could block metabolic oxidation at the 3-position, potentially increasing the compound's half-life.

  • Receptor Subtype Selectivity: The steric hindrance might favor binding to one receptor subtype over another. For instance, if the binding pocket of the D2 receptor is more accommodating of this bulk than the 5-HT2A receptor, it could lead to a more D2-selective compound. Conversely, if the 5-HT2A receptor has a larger accessory binding pocket, the dimethyl groups could enhance affinity for this target.

In a related class of compounds, N-butyrophenone prodine-like derivatives, the introduction of a methyl group on the piperidine ring at the 3-position showed that the beta-configuration was more active for both analgesic and neuroleptic activity.[6] This highlights the importance of stereochemistry and steric factors in receptor interaction.

Receptor Binding Affinity: A Comparative Overview

To provide a quantitative context, the following table summarizes the receptor binding affinities (Ki values in nM) for haloperidol and some of its analogs with modifications on the aromatic ring and the piperidine moiety. This data, while not directly featuring the 2'-fluoro-4'-chloro or 3,3-dimethyl substitutions, serves as a benchmark for understanding the impact of structural changes.

CompoundD2 Ki (nM)5-HT2A Ki (nM)5-HT2A/D2 RatioReference
Haloperidol1.23025[4]
Spiperone0.161.38.1[7]
Benperidol0.21050[8]
Compound 13*4523.60.52[1]

*Compound 13 is 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one.[1]

This table illustrates that modifications to the butyrophenone scaffold can significantly alter both the affinity for D2 and 5-HT2A receptors and their ratio. For instance, Compound 13, which features a 4-chlorophenyl group on a diazepane ring, shows a different receptor binding profile compared to haloperidol.[1]

Experimental Protocols

To experimentally determine the SAR of novel this compound derivatives, the following standard in vitro assays are recommended.

Dopamine D2 Receptor Binding Assay

Objective: To determine the binding affinity of test compounds for the human dopamine D2 receptor.

Methodology:

  • Cell Culture and Membrane Preparation:

    • HEK-293 cells stably expressing the human dopamine D2 receptor are cultured to confluence.

    • Cells are harvested and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in assay buffer.

  • Radioligand Binding Assay:

    • A constant concentration of a high-affinity D2 receptor radioligand (e.g., [³H]Spiperone) is incubated with the cell membrane preparation.

    • Increasing concentrations of the test compound are added to compete with the radioligand for binding to the D2 receptors.

    • Non-specific binding is determined in the presence of a high concentration of a known D2 antagonist (e.g., haloperidol).

    • After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis:

    • The IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.

    • The Ki value (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.

Serotonin 5-HT2A Receptor Binding Assay

Objective: To determine the binding affinity of test compounds for the human serotonin 5-HT2A receptor.

Methodology:

The protocol is analogous to the D2 receptor binding assay, with the following modifications:

  • Cell Line: Use HEK-293 cells stably expressing the human serotonin 5-HT2A receptor.

  • Radioligand: Use a high-affinity 5-HT2A receptor radioligand (e.g., [³H]Ketanserin).

  • Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a known 5-HT2A antagonist (e.g., ketanserin).

Visualizing Key Relationships

General Butyrophenone Pharmacophore

G A Aromatic Ring (e.g., p-Fluorophenyl) B Carbonyl Group A->B C Propyl Chain (n=3 optimal) B->C D Basic Nitrogen (in a cyclic amine) C->D

Caption: Core pharmacophoric elements of a typical butyrophenone antipsychotic.

Hypothetical SAR Workflow

SAR_Workflow cluster_0 Synthesis cluster_1 In Vitro Screening cluster_2 Data Analysis A 4'-Chloro-3,3-dimethyl- 2'-fluorobutyrophenone Scaffold B Analog Library (Varying R1, R2, etc.) A->B C D2 Receptor Binding Assay B->C D 5-HT2A Receptor Binding Assay B->D E Determine Ki values C->E D->E F Calculate 5-HT2A/D2 Ratio E->F G Establish SAR F->G

Caption: A typical workflow for establishing the SAR of novel butyrophenone derivatives.

Conclusion and Future Directions

The structure-activity relationship of butyrophenone derivatives is a complex interplay of steric, electronic, and conformational factors. While the specific pharmacological profile of this compound derivatives remains to be experimentally determined, analysis of related structures provides a strong foundation for hypothesis-driven drug design.

The unique 2'-fluoro-4'-chloro substitution pattern on the aromatic ring is predicted to significantly influence receptor affinity and selectivity, potentially leading to a novel pharmacological profile. Furthermore, the introduction of a 3,3-dimethyl group on the butyryl chain is a significant structural deviation from classical butyrophenones and is expected to impose conformational constraints and alter metabolic stability, which could translate into improved potency and pharmacokinetic properties.

Future research should focus on the synthesis of a focused library of this compound derivatives with variations in the terminal amine moiety. Subsequent in vitro and in vivo evaluation will be crucial to validate the hypotheses presented in this guide and to fully elucidate the therapeutic potential of this novel chemical space.

References

  • Raviña, E., Negreira, J., Cid, J., Masaguer, C. F., Rosa, E., Rivas, M. E., ... & Carrieri, A. (1999). Conformationally Constrained Butyrophenones With Mixed Dopaminergic (D(2)) and Serotoninergic (5-HT(2A), 5-HT(2C)) Affinities: Synthesis, Pharmacology, 3D-QSAR, and Molecular Modeling of (Aminoalkyl)benzo- And -Thienocycloalkanones as Putative Atypical Antipsychotics. Journal of Medicinal Chemistry, 42(15), 2774–2797. [Link]

  • Amit Lunkad. (2023). SAR of Butyrophenone [Video]. YouTube. [Link]

  • Janssen, P. A., & Van Bever, W. F. (1978). Structure-activity relationships of the butyrophenones and diphenylbutylpiperidines. In Handbook of Psychopharmacology (pp. 1-36). Springer, Boston, MA.
  • Leysen, J. E., Gommeren, W., & Eens, A. (1988). Atypical neuroleptics: role of 5-HT2-receptor blockade. Psychopharmacology, 96(S1), 1-137.
  • Raviña, E., Masaguer, C. F., Cid, J. M., Negreira, J., Fontenla, J. A., Loza, M. I., ... & Cadavid, M. I. (1994). Synthesis and atypical antipsychotic profile of some 2-(2-piperidinoethyl)benzocycloalkanones as analogues of butyrophenone. Journal of medicinal chemistry, 37(16), 2651-2658. [Link]

  • BenchChem. (2025).
  • Meltzer, H. Y., Matsubara, S., & Lee, J. C. (1989). Classification of typical and atypical antipsychotic drugs on the basis of serotonin S2 and dopamine D2 receptor affinities. Journal of Pharmacology and Experimental Therapeutics, 251(1), 238-246. [Link]

  • Adekoya, A. O., Li, F., & Gazarov, I. (2013). Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. Medicinal chemistry, 3(6), 1000163. [Link]

  • Raviña, E., Negreira, J., Cid, J. M., Fontenla, J. A., Loza, M. I., & Cadavid, M. I. (2000). Conformationally constrained butyrophenones with affinity for dopamine (D (1), D (2), D (4)) and serotonin (5-HT (2A), 5-HT (2B), 5-HT (2C)) receptors: synthesis of aminomethylbenzo [b] furanones and their evaluation as antipsychotics. Journal of medicinal chemistry, 43(24), 4678-4693. [Link]

  • Cignarella, G., Barlocco, D., Gaviraghi, G., & Pinna, G. A. (1990). Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives. Journal of medicinal chemistry, 33(10), 2919-2922. [Link]

  • BenchChem. (2025).
  • Angst, J., Bente, D., Berner, P., Heimann, H., Helmchen, H., & Hippius, H. (1977). Double-blind study with two butyrophenone derivatives: bromperidol vs. haloperidol.
  • Micheli, F., Bonanomi, G., Caccia, S., De Fidio, M., Di Fabio, R., Donati, D., ... & Pizzi, D. (2019). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. Journal of medicinal chemistry, 62(17), 7963-7990.
  • Wang, Y., Zhang, Y., Li, Y., Wang, X., Liu, Y., Zhang, H., ... & Feng, L. (2019). Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease. European journal of medicinal chemistry, 180, 283-296.
  • Cignarella, G., Barlocco, D., Gaviraghi, G., & Pinna, G. A. (1987). Combined analgesic/neuroleptic activity in N-butyrophenone prodine-like compounds. Journal of medicinal chemistry, 30(11), 2115-2118. [Link]

  • Slideshare. (n.d.). Structure Activity Relationships - Antipsychotics. [Link]

  • Arnett, C. D., Fowler, J. S., Wolf, A. P., Shiue, C. Y., & McPherson, D. W. (1985). Comparison of three 18F-labeled butyrophenone neuroleptic drugs in the baboon using positron emission tomography. Journal of neurochemistry, 44(3), 853-863. [Link]

  • Suehiro, M., Scheffel, U., Dannals, R. F., Ravert, H. T., & Wagner Jr, H. N. (1990). Effect of N-alkylation on the Affinities of Analogues of Spiperone for Dopamine D2 and Serotonin 5-HT2 Receptors. Journal of medicinal chemistry, 33(11), 3058-3062. [Link]

  • Van der Mey, M., De Vry, J., Dijkstra, D., Tulp, M. T., & Tipker, J. (2014). Synthesis and SAR study of a novel series of dopamine receptor agonists. Bioorganic & medicinal chemistry, 22(1), 381-392. [Link]

  • Kolanos, R., Sakloth, F., Jain, M., Partilla, J. S., Baumann, M. H., Glennon, R. A., & Rothman, R. B. (2015). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. Journal of Pharmacology and Experimental Therapeutics, 355(1), 100-111. [Link]

  • McQuade, R. D., Chipkin, R. E., & Iorio, L. C. (1989). Synthesis and receptor affinities of some conformationally restricted analogues of the dopamine D1 selective ligand (5R)-8-chloro-2,3,4,5-tetrahydro-3-methyl-5-phenyl- 1H-3-benzazepin-7-ol. Journal of medicinal chemistry, 32(8), 1837-1842. [Link]

  • Halberstadt, A. L., & Geyer, M. A. (2022). Monoamine Receptor and Transporter Interaction Profiles of 4‐Alkyl‐Substituted 2, 5‐Dimethoxyamphetamines. Frontiers in pharmacology, 13, 885144.
  • Cignarella, G., Barlocco, D., Gaviraghi, G., & Pinna, G. A. (1987). Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands. Journal of medicinal chemistry, 30(11), 2111-2115. [Link]

  • Blasi, G., Selvaggi, P., Fazio, L., Antonucci, L. A., Taurisano, P., Nguyen, T., ... & Weinberger, D. R. (2013). Variation in Dopamine D2 and Serotonin 5-HT2A Receptor Genes is Associated with Working Memory Processing and Response to Treatment with Antipsychotics. Neuropsychopharmacology, 38(11), 2236-2244. [Link]

Sources

A Comparative Guide to the In Vitro Evaluation of Novel Therapeutics Derived from 1-(4-Chloro-2-fluorophenyl)-3,3-dimethyl-1-butanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro characterization of a novel class of potential anticancer agents derived from the scaffold 1-(4-chloro-2-fluorophenyl)-3,3-dimethyl-1-butanone. We present a hypothesized mechanism of action, a comparative analysis against established therapeutics, and detailed protocols for a robust preclinical evaluation.

Introduction to a Novel Chemical Scaffold

The emergence of novel chemical entities with the potential for therapeutic intervention is the cornerstone of drug discovery. The 1-(4-chloro-2-fluorophenyl)-3,3-dimethyl-1-butanone scaffold represents a promising starting point for the development of new anticancer agents. The presence of a halogenated phenyl ring is a common feature in many targeted therapies, suggesting the potential for specific interactions with biological targets. This guide outlines a systematic in vitro approach to elucidate the therapeutic potential and mechanism of action of derivatives of this novel scaffold.

Hypothesized Mechanism of Action: Targeting the MDM2-p53 Axis

The 4-chloro-2-fluorophenyl moiety bears structural resemblance to functionalities present in known inhibitors of the murine double minute 2 (MDM2) protein.[1][2] MDM2 is a key negative regulator of the p53 tumor suppressor protein. In many cancers, MDM2 is overexpressed, leading to the degradation of p53 and allowing cancer cells to evade apoptosis.[3][4] We hypothesize that novel therapeutics derived from 1-(4-chloro-2-fluorophenyl)-3,3-dimethyl-1-butanone may act as inhibitors of the MDM2-p53 interaction, thereby stabilizing p53 and reactivating its tumor-suppressive functions.

An alternative, broader hypothesis is that these compounds may exhibit general cytotoxicity through mechanisms similar to those of chalcones, which share the α,β-unsaturated ketone pharmacophore.[3][5][6][7][8] Chalcones are known to induce apoptosis and cell cycle arrest through various mechanisms, including the disruption of microtubule polymerization.

This guide will focus on the primary hypothesis of MDM2 inhibition, while also incorporating assays to assess general cytotoxicity and other potential mechanisms of action.

Comparative In Vitro Analysis

To contextualize the potential of this novel therapeutic class, a direct comparison with established anticancer agents is essential. We propose a panel of three comparator compounds representing different mechanisms of action:

  • Nutlin-3: A well-characterized, potent, and selective small-molecule inhibitor of the MDM2-p53 interaction.[9][10]

  • Doxorubicin: A standard chemotherapeutic agent that induces cytotoxicity primarily through DNA intercalation and inhibition of topoisomerase II.[11]

  • Sorafenib: A multi-kinase inhibitor that targets several receptor tyrosine kinases involved in angiogenesis and tumor cell proliferation.[12][13][14][15][16]

The following table summarizes the reported in vitro activities of these comparator drugs across various cancer cell lines. This data will serve as a benchmark for evaluating the potency and selectivity of the novel therapeutics.

CompoundCancer Cell LineAssayIC50 (µM)Reference(s)
Nutlin-3 HCT116 (p53+/+)Cell Viability4.15 ± 0.31[17]
HCT116 (p53-/-)Cell Viability5.20 ± 0.25[17]
A549 (p53 wild type)Cell Viability17.68 ± 4.52[18]
Doxorubicin MCF-7 (Breast)MTT Assay2.5[1][2]
HepG2 (Liver)MTT Assay12.2[1]
BFTC-905 (Bladder)MTT Assay2.3[1]
Sorafenib HepG2 (Liver)Proliferation Assay7.10[15]
Huh7 (Liver)Proliferation Assay11.03[15]
MV4-11 (Leukemia)Proliferation Assay0.00088[16]

A Phased In Vitro Testing Cascade

A hierarchical approach to in vitro testing allows for efficient screening and detailed mechanistic studies. The following workflow is recommended for the comprehensive evaluation of novel derivatives of 1-(4-chloro-2-fluorophenyl)-3,3-dimethyl-1-butanone.

In Vitro Testing Cascade cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Target Validation & Selectivity cluster_3 Phase 4: Preclinical Profiling A Cytotoxicity Screening (MTT/SRB Assay) vs. Cancer Cell Panel (e.g., NCI-60) B Apoptosis Assay (Annexin V/PI Staining) A->B Active Compounds C Cell Cycle Analysis (Propidium Iodide Staining) A->C Active Compounds D Target Engagement (Cellular Thermal Shift Assay - CETSA) B->D C->D E In Vitro Target-Based Assays (e.g., MDM2-p53 ELISA, Kinase/Aromatase Assays) D->E Target Identified F In Vitro ADME-Tox Panel (Metabolic Stability, CYP Inhibition, etc.) E->F

Caption: A four-phased in vitro testing cascade for novel anticancer compounds.

Detailed Experimental Protocols

Cytotoxicity Assays: MTT and SRB

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells as an indicator of viability, while the Sulforhodamine B (SRB) assay quantifies total cellular protein.[2][19][20]

Protocol (MTT Assay):

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of the test compound and comparator drugs for 48-72 hours. Include a vehicle control.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay: Annexin V/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay detects the externalization of phosphatidylserine (a marker of early apoptosis) using fluorescently labeled Annexin V and identifies necrotic or late apoptotic cells with compromised membrane integrity using propidium iodide.[5][8][17][18][21]

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry, acquiring at least 10,000 events per sample.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Cell Cycle Analysis: Propidium Iodide Staining

Principle: Propidium iodide stoichiometrically binds to DNA, allowing for the analysis of cell cycle distribution (G0/G1, S, G2/M phases) by flow cytometry based on DNA content.[1][22][23]

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a solution containing propidium iodide and RNase A.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Model the cell cycle distribution to determine the percentage of cells in each phase.

Target Engagement: Cellular Thermal Shift Assay (CETSA)

Principle: CETSA determines target engagement by measuring the thermal stabilization of a target protein upon ligand binding.[16]

Protocol:

  • Cell Treatment: Treat intact cells with the test compound or vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein (e.g., MDM2) remaining in the soluble fraction using Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.

Hypothesized Signaling Pathway and Experimental Workflow

The following diagrams illustrate the hypothesized signaling pathway and the general workflow for target-based in vitro screening.

MDM2-p53 Signaling Pathway cluster_0 Normal Cell cluster_1 Cancer Cell with Novel Therapeutic p53_normal p53 MDM2_normal MDM2 p53_normal->MDM2_normal Binding Proteasome_normal Proteasome MDM2_normal->Proteasome_normal Ubiquitination Proteasome_normal->p53_normal Degradation p53_cancer p53 (Stabilized) Apoptosis Apoptosis p53_cancer->Apoptosis CellCycleArrest Cell Cycle Arrest p53_cancer->CellCycleArrest MDM2_cancer MDM2 MDM2_cancer->p53_cancer Binding Blocked Novel_Therapeutic Novel Therapeutic Novel_Therapeutic->MDM2_cancer Inhibition

Caption: Hypothesized mechanism of action of the novel therapeutic via MDM2 inhibition.

Target-Based Screening Workflow cluster_0 Biochemical/Cell-Based Assay cluster_1 Hit Validation cluster_2 Lead Optimization Assay Target-Specific Assay (e.g., MDM2-p53 ELISA) Hits Primary Hits Assay->Hits Library Compound Library Library->Assay DoseResponse Dose-Response Curve (IC50 Determination) Hits->DoseResponse OrthogonalAssay Orthogonal Assay (e.g., CETSA) DoseResponse->OrthogonalAssay SAR Structure-Activity Relationship (SAR) Studies OrthogonalAssay->SAR Lead Lead Compound SAR->Lead

Caption: General workflow for target-based screening and hit validation.

Conclusion

The in vitro evaluation of novel therapeutics derived from 1-(4-chloro-2-fluorophenyl)-3,3-dimethyl-1-butanone requires a systematic and multi-faceted approach. By hypothesizing a plausible mechanism of action and employing a battery of well-validated in vitro assays, researchers can efficiently characterize the anticancer potential of these compounds. The comparative data against established drugs such as Nutlin-3, Doxorubicin, and Sorafenib will provide a crucial benchmark for their potency and selectivity. This comprehensive guide provides the necessary framework to rigorously assess this promising new chemical scaffold and guide its further development.

References

  • In Vitro Anticancer Activity of Monosubstituted Chalcone Derivatives. (n.d.). Retrieved from [Link]

  • Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. (2023). National Institutes of Health. Retrieved from [Link]

  • Anticancer Potential of Natural Chalcones: In Vitro and In Vivo Evidence. (2021). MDPI. Retrieved from [Link]

  • Anticancer Activity of Natural and Synthetic Chalcones. (2022). MDPI. Retrieved from [Link]

  • A cell-based high-throughput assay for the screening of small-molecule inhibitors of p53-MDM2 interaction. (2007). PubMed. Retrieved from [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Trends in Sciences. Retrieved from [Link]

  • Pharmacological Inhibition of MDM2 Induces Apoptosis in p53-Mutated Triple-Negative Breast Cancer. (2022). MDPI. Retrieved from [Link]

  • Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. (2008). National Institutes of Health. Retrieved from [Link]

  • The MDM2-inhibitor Nutlin-3 synergizes with cisplatin to induce p53 dependent tumor cell apoptosis in non-small cell lung cancer. (2015). National Institutes of Health. Retrieved from [Link]

  • In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. (2021). National Institutes of Health. Retrieved from [Link]

  • Dose-response curves and IC 50 values for sorafenib and artesunate in... (n.d.). ResearchGate. Retrieved from [Link]

  • Cell-Based High-Throughput Screening for Aromatase Inhibitors in the Tox21 10K Library. (2017). Retrieved from [Link]

  • Cellular Thermal Shift Assay (CETSA): A Novel Approach for Drug Target Engagement Studies. (n.d.). Retrieved from [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). National Institutes of Health. Retrieved from [Link]

  • Integrated Virtual Screening Approach Identifies New CYP19A1 Inhibitors. (2022). ACS Publications. Retrieved from [Link]

  • Structure-Based Design of Potent Non-Peptide MDM2 Inhibitors. (2005). Retrieved from [Link]

  • Inhibition of MDM2 via Nutlin-3A: A Potential Therapeutic Approach for Pleural Mesotheliomas with MDM2-Induced Inactivation of Wild-Type P53. (2018). National Institutes of Health. Retrieved from [Link]

  • NCI-60 Cell Line Screening: A Radical Departure in its Time. (2021). ResearchGate. Retrieved from [Link]

  • Pharmacologic activation of p53 by small-molecule MDM2 antagonists. (2010). National Institutes of Health. Retrieved from [Link]

  • Structure-based design of potent non-peptide MDM2 inhibitors. (2005). PubMed. Retrieved from [Link]

  • The Structure-Based Design of Mdm2/Mdmx–p53 Inhibitors Gets Serious. (2013). National Institutes of Health. Retrieved from [Link]

  • Small-molecule MDM2 antagonists reveal aberrant p53 signaling in cancer: Implications for therapy. (2006). PNAS. Retrieved from [Link]

  • Potent in Vitro and in Vivo Antitumor Effects of MDM2 Inhibitor nutlin-3 in Gastric Cancer Cells. (2011). PubMed. Retrieved from [Link]

  • Sorafenib exerts anti-glioma activity in vitro and in vivo. (2011). National Institutes of Health. Retrieved from [Link]

  • Assaying cell cycle status using flow cytometry. (2014). National Institutes of Health. Retrieved from [Link]

  • Potent in vitro and in vivo antitumor effects of MDM2 inhibitor nutlin‐3 in gastric cancer cells. (2011). Retrieved from [Link]

  • Aromatase inhibitors: structural features and biochemical characterization. (2006). PubMed. Retrieved from [Link]

  • NCI-60 – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Aromatase inhibitor. (n.d.). Wikipedia. Retrieved from [Link]

  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. (2021). ACS Publications. Retrieved from [Link]

  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (2022). National Institutes of Health. Retrieved from [Link]

  • Identification of Novel AXL Kinase Inhibitors Using Ligand-Based Pharmacophore Screening and Molecular Dynamics Simulations. (2023). MDPI. Retrieved from [Link]

  • Aromatase and its inhibitors. (1997). PubMed. Retrieved from [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2024). Kosheeka. Retrieved from [Link]

  • How can I do cytotoxicity assay in vitro? And is there any fast methods to know the activity of my fractions? (2014). ResearchGate. Retrieved from [Link]

  • Identification of new inhibitors of Mdm2–p53 interaction via pharmacophore and structure-based virtual screening. (2017). National Institutes of Health. Retrieved from [Link]

  • Evaluation of cell cycle inhibitors by flow cytometry. (2016). Auctores Journals. Retrieved from [Link]

  • The cellular thermal shift assay : a novel strategy to study drug target engagement and resistance development in cancer therapy. (2016). DR-NTU. Retrieved from [Link]

  • A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). Retrieved from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ACS Publications. Retrieved from [Link]

  • A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. (2022). bioRxiv. Retrieved from [Link]

Sources

A Comparative Analysis of Substituted Butyrophenones as Pharmaceutical Building Blocks: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of Ketone Scaffolds in Modern Drug Discovery

In the landscape of pharmaceutical development, the identification and optimization of robust molecular scaffolds are paramount. Among these, ketone-containing building blocks have proven to be exceptionally versatile, serving not only as key intermediates for complex molecular assembly but also as critical pharmacophoric elements.[1][2][3] The butyrophenone framework, in particular, is a cornerstone of central nervous system (CNS) drug discovery, most notably in the development of antipsychotic agents.[4][5] This guide provides a comparative analysis of 4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone, a modern, highly-substituted building block, in the context of its simpler analogues and other related pharmaceutical intermediates.

Due to the specialized nature of this compound, publicly available experimental data is limited. Therefore, this guide will deconstruct its key structural features—the butyrophenone core, the ketone linker, and its unique polysubstitution pattern—to provide a comprehensive comparison based on established medicinal chemistry principles and data from well-characterized analogues. We will explore how specific substitutions influence physicochemical properties, metabolic stability, synthetic accessibility, and ultimately, the potential of the resulting compounds as therapeutic agents.

Section 1: The Butyrophenone Pharmacophore: A Privileged Scaffold for CNS Targets

The butyrophenone scaffold, characterized by a phenyl ring linked to a ketone via a four-carbon chain, is a classic example of a "privileged scaffold" in neuropharmacology. Its journey began in the late 1950s, leading to the development of haloperidol, a potent D2 dopamine receptor antagonist that became a benchmark in the treatment of schizophrenia.[5][6]

The core pharmacophore consists of three key features:

  • An Aromatic Ring: Typically a substituted phenyl group, which engages in hydrophobic and aromatic interactions within the receptor binding pocket.

  • A Carbonyl Group: The ketone's oxygen atom acts as a crucial hydrogen bond acceptor.[6]

  • A Basic Amine: The terminal end of the alkyl chain is typically functionalized with a basic amine (often a piperidine ring), which is protonated at physiological pH and forms an ionic bond with an acidic residue (e.g., aspartate) in the target receptor.

The flexibility of the n-propyl chain allows the aromatic ring and the basic amine to adopt an optimal orientation for binding to the target, a key consideration in its interaction with receptors like the dopamine D2 receptor.[7]

Caption: Generalized Butyrophenone Pharmacophore and Receptor Interactions.

Section 2: Strategic Dissection of Substitution Patterns

The utility and efficacy of a butyrophenone building block are profoundly influenced by the nature and position of its substituents. We will now analyze the specific features of this compound and compare them to less complex analogues.

The Role of Halogenation: More Than Just a Lipophilic Filler

The introduction of halogens is a cornerstone of modern medicinal chemistry. Fluorine, in particular, has a unique set of properties that chemists exploit to fine-tune drug candidates.[8]

  • Fluorine (at the 2'-position):

    • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Placing a fluorine atom on the aromatic ring can block potential sites of hydroxylation, thereby increasing the drug's half-life.[9]

    • pKa Modulation: As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect.[10] An ortho-fluoro substituent, as in our target molecule, can lower the pKa of nearby functionalities and alter the electron density of the aromatic ring, which can influence binding affinity.[8][10]

    • Conformational Control: The ortho-fluoro group can induce a specific conformation of the phenyl ring relative to the ketone linker through steric or electronic repulsion, potentially "pre-organizing" the molecule for a more favorable binding pose.

  • Chlorine (at the 4'-position):

    • Lipophilicity and Permeability: Chlorine is larger and more lipophilic than fluorine. Its inclusion often enhances a molecule's ability to cross cellular membranes, including the blood-brain barrier (BBB), a critical factor for CNS drugs.[11] The 4-chlorophenyl moiety is a common feature in many CNS agents, including the butyrophenone-derived antipsychotic haloperidol.[12]

The gem-Dimethyl Group: A Steric Shield for Enhanced Stability

The 3,3-dimethyl substitution on the butyrophenone chain is a significant structural feature. This gem-dimethyl group introduces a bulky, sterically hindered center adjacent to the carbonyl group.

  • Metabolic Blocking: The primary role of such a group is often to act as a "metabolic shield." It can prevent enzymatic transformations, such as reduction of the ketone or oxidation at the adjacent carbon (alpha to the carbonyl), which are common metabolic pathways for ketones.[13]

  • Conformational Restriction: This bulky group can also limit the conformational freedom of the alkyl chain, which may lead to higher receptor selectivity by disfavoring binding to off-target proteins.

The table below provides a conceptual comparison of how these substitutions might influence key drug-like properties relative to a simpler, well-known building block, 4-Chloro-4'-fluorobutyrophenone, which is a key intermediate in the synthesis of haloperidol.[14][15]

Feature4-Chloro-4'-fluorobutyrophenoneThis compoundRationale for Predicted Difference
Metabolic Stability ModerateHighThe gem-dimethyl group sterically hinders ketone reduction and alpha-carbon oxidation. The 2'-fluoro group blocks a potential site of aromatic hydroxylation.[9][16]
Lipophilicity (cLogP) ~3.1 (Calculated)~3.9 (Calculated)The addition of two methyl groups significantly increases lipophilicity.
Conformational Flexibility HighLow-ModerateThe bulky gem-dimethyl group and the ortho-fluoro substituent restrict free rotation of the alkyl chain and the aromatic ring, respectively.
Synthetic Accessibility HighModerate-LowThe synthesis is more complex, requiring a multi-step preparation of the polysubstituted aromatic precursor and the substituted butanoyl chloride.

Section 3: Comparative Synthetic Accessibility & Experimental Protocols

The complexity of a building block directly impacts the cost and feasibility of a drug development campaign. The synthesis of a simple butyrophenone is often a straightforward one-step Friedel-Crafts acylation. In contrast, a polysubstituted analogue requires a more intricate synthetic strategy.

Representative Protocol: Synthesis of 4-Chloro-4'-fluorobutyrophenone

This protocol describes a standard Friedel-Crafts acylation, which serves as a baseline for comparison.[17]

Objective: To synthesize 4-Chloro-4'-fluorobutyrophenone from fluorobenzene and 4-chlorobutyryl chloride.

Materials:

  • Fluorobenzene

  • 4-Chlorobutyryl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.

  • Addition of Acyl Chloride: Add 4-chlorobutyryl chloride (1.0 eq) dropwise to the stirred suspension, maintaining the temperature at 0°C. Stir for 15 minutes.

  • Addition of Aromatic Substrate: Add fluorobenzene (1.2 eq) dropwise via the dropping funnel over 30 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side product formation.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly quench the reaction by carefully adding crushed ice, followed by concentrated HCl until the aluminum salts dissolve. Self-Validation: The formation of two clear layers indicates successful quenching and dissolution of the catalyst.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine. Causality Note: The bicarbonate wash neutralizes any remaining acid, preventing product degradation during solvent evaporation.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 4-Chloro-4'-fluorobutyrophenone as a liquid or low-melting solid.[15][18]

Caption: Workflow for Friedel-Crafts Acylation Synthesis.

The synthesis of this compound would be significantly more challenging, likely involving the multi-step synthesis of 1-chloro-3-fluoro-benzene followed by Friedel-Crafts acylation with 3,3-dimethylbutanoyl chloride, or a more complex route to build the substituted aromatic ring first. This increased synthetic complexity is a critical consideration in selecting building blocks for large-scale library synthesis.

Section 4: Physicochemical Properties and Implications for CNS Drug Design

To be effective, a CNS drug must cross the highly selective blood-brain barrier (BBB). This ability is governed by a delicate balance of physicochemical properties.[11][19] Molecules that are too polar will not partition into the lipid membranes of the BBB, while those that are excessively lipophilic may be sequestered in fatty tissues or become substrates for efflux pumps that actively remove them from the brain.[19][20]

CompoundMW ( g/mol )cLogPHBDHBAPSA (Ų)CNS MPO Score*
4-Chloro-4'-fluorobutyrophenone 200.64[15]3.10117.14.8
Haloperidol 375.86[6]3.51340.54.0
This compound 242.713.90117.14.1

*CNS Multiparameter Optimization (MPO) score is a desirability metric where higher values (typically >4.0) suggest a better balance of properties for BBB penetration. All values are calculated.

Analysis:

  • This compound exhibits a higher cLogP compared to the simpler analogue due to the added methyl groups. While still within an acceptable range for CNS drugs, this increased lipophilicity must be carefully managed during lead optimization to avoid issues with metabolic liability and non-specific binding.[19]

  • The addition of the gem-dimethyl and ortho-fluoro groups increases the molecular weight but keeps other parameters like hydrogen bond donors (HBD), acceptors (HBA), and polar surface area (PSA) constant, as these modifications are non-polar.

  • All three compounds possess a CNS MPO score indicative of a promising profile for brain penetration, highlighting the fundamental suitability of the butyrophenone scaffold for CNS applications.

Section 5: Bioisosteric Replacements and Future Directions

While the butyrophenone scaffold is highly validated, medicinal chemists often explore bioisosteric replacements to overcome liabilities or discover novel intellectual property.[21][22] Bioisosteres are functional groups or fragments with similar steric and electronic properties to the moiety they are replacing.[23]

  • Ketone Bioisosteres: If the ketone moiety is found to be a metabolic liability (e.g., rapid reduction to the alcohol), it could be replaced with other hydrogen-bond accepting linkers such as a metabolically robust oxetane or a reversed amide.[24]

  • Aromatic Ring Bioisosteres: The substituted phenyl ring could be replaced with a heteroaromatic ring (e.g., pyridine, pyrimidine) to modulate solubility, alter metabolic pathways, or introduce new vector interactions with the target protein.

  • Alkyl Chain Mimetics: The flexible propyl chain could be incorporated into a more rigid ring system (e.g., a cyclohexane or piperidine) to lock in a desired active conformation, potentially increasing potency and selectivity.

Conclusion

This compound represents a sophisticated evolution of the classic butyrophenone building block. Through a detailed analysis of its structural components, we can infer its properties in comparison to simpler, foundational analogues.

  • Key Advantages: The combination of an ortho-fluoro group and a gem-dimethyl steric shield strongly suggests that this building block is designed to impart high metabolic stability and conformational rigidity to the resulting molecules. These are highly desirable features in modern drug discovery, aimed at producing candidates with improved pharmacokinetic profiles and potentially higher selectivity.

  • Potential Challenges: The primary trade-offs are increased synthetic complexity and higher lipophilicity . The multi-step synthesis required for such a polysubstituted building block can increase costs and development timelines. The elevated cLogP requires careful balancing during subsequent derivatization to ensure the final compound does not fall into a physicochemical space associated with poor solubility or promiscuous binding.

For researchers in drug development, this compound is not a direct replacement for simpler intermediates like 4-Chloro-4'-fluorobutyrophenone. Instead, it is a specialized tool. It is best employed in later-stage lead optimization campaigns where initial leads have shown promise but suffer from metabolic instability or require conformational constraint to improve selectivity. Its strategic use can provide a direct path to addressing these common developmental hurdles, making it a valuable, albeit niche, component in the medicinal chemist's toolkit.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Kaur, T. (2021). Fluorine: An emerging compound in medicinal chemistry. The Torch, 2(25). [Link]

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Wikipedia contributors. (n.d.). Butyrophenone. In Wikipedia. Retrieved from [Link]

  • Foley, D. J., & Herbert, A. D. (2022). Ketones as strategic building blocks for the synthesis of natural product-inspired compounds. Chemical Society Reviews, 51(10), 4094-4120. [Link]

  • The Editors of Encyclopaedia Britannica. (n.d.). Butyrophenone. In Britannica. Retrieved from [Link]

  • Liljefors, T., & Bøgesø, K. P. (1988). The incorporation of butyrophenones and related compounds into a pharmacophore for dopamine D2 antagonists. Journal of Medicinal Chemistry, 31(1), 306-312. [Link]

  • Edafiogho, I. O., et al. (2007). Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent. Letters in Drug Design & Discovery, 4(6), 444-448. [Link]

  • Gpatindia. (2020, May 19). HALOPERIDOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. [Link]

  • Thakur, P. (2017, March 21). Haloperidol Synthesis. Slideshare. [Link]

  • ResearchGate. (n.d.). Synthesis of the haloperidol analog HAL-F. ResearchGate. [Link]

  • ChemEurope. (n.d.). Butyrophenone. chemeurope.com. [Link]

  • Google Patents. (n.d.). CN106431978A - Synthesis method of haloperidol drug intermediate 4-chlorobutyronitrile.
  • Lovinger, D. M. (2021). Classics in Chemical Neuroscience: Haloperidol. ACS Chemical Neuroscience, 12(4), 589-601. [Link]

  • Otava Chemicals. (n.d.). CNS Library. Otava Chemicals. [Link]

  • ResearchGate. (2021). Ketones in the Life Sciences – Biochemistry, Metabolism, and Medicinal Significances. ResearchGate. [Link]

  • ResearchGate. (2021). Diketones as building block in organic synthesis with versatile applications and medicinal properties. ResearchGate. [Link]

  • Chem-Space. (n.d.). Bioisosteric Replacements. Chem-Space. [Link]

  • Royal Society of Chemistry. (2022). Ketones as strategic building blocks for the synthesis of natural product-inspired compounds. Chemical Society Reviews. [Link]

  • Sharma, H. S., & Sharma, A. (2012). Drug Delivery Systems, CNS Protection, and the Blood Brain Barrier. Journal of Nanoscience and Nanotechnology, 12(4), 2897-2921. [Link]

  • Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2010). CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure. Journal of Medicinal Chemistry, 53(11), 3927-3938. [Link]

  • Oreate AI. (2024, January 8). Understanding Ketones: The Building Blocks of Organic Chemistry. Oreate AI Blog. [Link]

  • Leeson, P. D., & Davis, A. M. (2004). Medicinal Chemical Properties of Successful Central Nervous System Drugs. Neuropsychopharmacology, 29(4), 648-661. [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Bioisosteres of Common Functional Groups. University of Illinois Urbana-Champaign. [Link]

  • ResearchGate. (2012). Chapter 32. The use of bioisosteric groups in lead optimization. ResearchGate. [Link]

  • Drug Hunter. (2023, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]

Sources

A Spectroscopic Guide to the Synthesis and Characterization of 4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of 4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone and its synthetic precursors. Designed for researchers and drug development professionals, this document moves beyond a simple data repository. It elucidates the causal relationships between molecular structure and spectral features, offering a framework for characterizing this novel compound and its synthetic intermediates. Given the specific nature of the target molecule, this guide leverages experimental data from its precursors and close structural analogs to build a robust, predictive spectroscopic profile, ensuring a trustworthy and scientifically grounded analysis.

Introduction and Synthetic Rationale

This compound is a halogenated aryl ketone, a class of compounds frequently utilized as key intermediates in the synthesis of pharmaceuticals and other high-value chemical entities.[1] The precise characterization of such molecules is paramount for ensuring purity, confirming identity, and guiding further synthetic steps.

The most logical and established method for synthesizing aryl ketones is the Friedel-Crafts acylation .[2] This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring using an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3]

For our target molecule, the synthesis proceeds via the acylation of 1-chloro-3-fluorobenzene with 3,3-dimethylbutanoyl chloride . The Lewis acid catalyst activates the acyl chloride, generating a resonance-stabilized acylium ion which then acts as the electrophile.[4] The substitution on the aromatic ring is directed by the existing substituents, with the bulky acyl group adding to the sterically accessible position that is activated by the fluorine and chlorine atoms.

G cluster_reaction Reaction cluster_product Final Product P1 3,3-Dimethylbutanoyl Chloride R1 Friedel-Crafts Acylation P1->R1 P2 1-Chloro-3-fluorobenzene P2->R1 FP This compound R1->FP Lewis Acid (AlCl₃)

Caption: Synthetic pathway for this compound.

Spectroscopic Analysis of Precursors

Understanding the spectral characteristics of the starting materials is fundamental to identifying their successful conversion into the final product.

3,3-Dimethylbutanoyl Chloride (tert-Butylacetyl chloride)

This acyl chloride is the source of the butyrophenone side chain. Its structure is characterized by a reactive acyl chloride group and a bulky tert-butyl group.

  • Infrared (IR) Spectroscopy: The most prominent feature is an intense, sharp absorption band around 1800-1820 cm⁻¹ , which is highly characteristic of the C=O stretch in an acyl chloride.[5] The presence of the tert-butyl group will give rise to strong C-H stretching vibrations around 2870-2960 cm⁻¹ and characteristic bending vibrations.

  • ¹H NMR Spectroscopy: The spectrum is simple and highly diagnostic. It will exhibit two singlets:

    • A singlet at approximately 1.1-1.2 ppm integrating to 9 protons, corresponding to the chemically equivalent methyl groups of the tert-butyl moiety.

    • A singlet further downfield, around 2.9-3.0 ppm , integrating to 2 protons, representing the methylene (-CH₂-) group adjacent to the electron-withdrawing carbonyl group.

  • Mass Spectrometry (MS): The molecular ion peak (M+) would be expected at m/z 134 and 136 in an approximate 3:1 ratio, characteristic of a molecule containing one chlorine atom.[6] A very prominent peak would be observed at m/z 57, corresponding to the stable tert-butyl carbocation ([C(CH₃)₃]⁺) formed upon fragmentation.

1-Chloro-3-fluorobenzene

This substituted aromatic ring serves as the nucleophile in the acylation reaction.

  • ¹H NMR Spectroscopy: The aromatic region of the spectrum (typically 6.8-7.4 ppm ) will display a complex multiplet pattern.[7] Due to the dissymmetry of the molecule, none of the four aromatic protons are chemically equivalent. They will exhibit coupling to each other (ortho, meta, and para couplings) as well as coupling to the fluorine atom, resulting in a series of complex doublets of doublets or triplets of doublets.

  • IR Spectroscopy: The spectrum will show characteristic peaks for aromatic C-H stretching just above 3000 cm⁻¹ . Strong bands related to the C=C stretching vibrations within the benzene ring will appear in the 1400-1600 cm⁻¹ region. Crucially, a strong C-F stretching band will be present around 1200-1250 cm⁻¹ , and a C-Cl stretching band will be found in the lower frequency region of 700-850 cm⁻¹ .[8]

Predicted Spectroscopic Profile of this compound

The formation of the final product introduces a ketone carbonyl group and combines the structural features of both precursors, leading to a unique spectroscopic signature. The following profile is predicted based on established principles and comparison with similar structures like 4-chloro-4'-fluorobutyrophenone.[9][10]

Infrared (IR) Spectroscopy

The disappearance of the acyl chloride C=O stretch and the appearance of a new ketone C=O stretch is the most definitive evidence of reaction completion.

  • C=O Stretch: A strong, sharp absorption band is predicted around 1680-1695 cm⁻¹ . This frequency is lower than that of the starting acyl chloride due to the formation of a ketone and its conjugation with the aromatic ring.

  • Aromatic Region: Aromatic C-H and C=C stretching bands will be present, similar to the 1-chloro-3-fluorobenzene precursor.

  • Aliphatic C-H Stretch: Strong absorptions from the tert-butyl group will remain, appearing around 2870-2960 cm⁻¹ .

  • C-F and C-Cl Stretches: The characteristic C-F (~1250 cm⁻¹) and C-Cl (~830 cm⁻¹) stretching vibrations will still be present.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a clear map of the final molecular structure.

  • Aromatic Region (7.2-7.8 ppm): The substitution pattern (1,2,4-trisubstituted) will result in three distinct aromatic proton signals, each exhibiting complex splitting due to ortho and meta H-H coupling, as well as H-F coupling. This pattern will be significantly different from the precursor's spectrum.

  • Aliphatic Region:

    • The methylene protons (-CH₂-) adjacent to the carbonyl group will appear as a singlet around 3.2-3.4 ppm . This is a notable downfield shift compared to its position in the acyl chloride, caused by the deshielding effect of the aromatic ring.

    • The tert-butyl protons will appear as a sharp singlet at approximately 1.1-1.2 ppm , integrating to 9H.

¹³C NMR Spectroscopy
  • Carbonyl Carbon: A signal in the far downfield region, around 195-200 ppm , is characteristic of the ketone carbonyl carbon.

  • Aromatic Carbons: Six distinct signals are expected in the 115-165 ppm range. The carbon directly bonded to the fluorine atom will appear as a doublet with a large coupling constant (¹JCF ≈ 250 Hz). Other aromatic carbons will also show smaller C-F couplings.

  • Aliphatic Carbons: Signals for the methylene carbon (~45-50 ppm), the quaternary carbon of the tert-butyl group (~32 ppm), and the methyl carbons (~29 ppm) will be present.

Mass Spectrometry (MS)
  • Molecular Ion (M+): The mass spectrum should show a molecular ion peak at m/z 242 and a corresponding M+2 peak at m/z 244 in an approximate 3:1 ratio, confirming the presence of one chlorine atom.

  • Key Fragmentation Patterns: The primary fragmentation pathway is expected to be the alpha-cleavage at the carbonyl group. This would lead to two major fragment ions:

    • A resonance-stabilized acylium ion corresponding to the aromatic portion at m/z 157/159 ([Cl(F)C₆H₃CO]⁺).

    • A highly stable tert-butyl carbocation at m/z 57 ([C(CH₃)₃]⁺), which is often the base peak.

Comparative Data Summary

Spectroscopic Feature3,3-Dimethylbutanoyl Chloride1-Chloro-3-fluorobenzeneThis compound (Predicted)
IR: C=O Stretch (cm⁻¹) ~1810 (Acyl Chloride)N/A~1690 (Aryl Ketone)
IR: C-F Stretch (cm⁻¹) N/A~1230~1250
¹H NMR: t-Butyl (ppm) ~1.1 (s, 9H)N/A~1.1 (s, 9H)
¹H NMR: -CH₂-CO- (ppm) ~2.9 (s, 2H)N/A~3.3 (s, 2H)
¹H NMR: Aromatic (ppm) N/A~6.8-7.4 (complex m, 4H)~7.2-7.8 (3 distinct multiplets)
MS: Key Fragment (m/z) 57 ([C(CH₃)₃]⁺)130/132 (M⁺)157/159 ([Cl(F)C₆H₃CO]⁺), 57 ([C(CH₃)₃]⁺)
MS: Molecular Ion (m/z) 134/136130/132242/244

Experimental Protocols

Adherence to standardized protocols is essential for obtaining high-quality, reproducible spectroscopic data.

General Workflow for Spectroscopic Analysis

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Characterization cluster_validation Data Validation S1 Synthesize Crude Product (Friedel-Crafts Acylation) S2 Purify via Column Chromatography / Recrystallization S1->S2 A1 Acquire IR Spectrum S2->A1 A2 Acquire NMR Spectra (¹H, ¹³C) S2->A2 A3 Acquire Mass Spectrum S2->A3 V1 Compare spectra with precursors and predictions A1->V1 A2->V1 A3->V1 V2 Confirm structure and assess purity V1->V2

Caption: Workflow for synthesis, purification, and spectroscopic validation.

Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and more scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine proton ratios.

Protocol for Fourier-Transform Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples (precursors), a thin film can be prepared by placing a drop of the liquid between two NaCl or KBr salt plates. For solid products, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a translucent disk.

  • Background Scan: Perform a background scan of the empty sample compartment (for liquids) or a pure KBr pellet (for solids) to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the key functional group frequencies and compare them to the expected values.

Protocol for Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).

  • Ionization Method: Use a suitable ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation patterns. Electrospray Ionization (ESI) can also be used for softer ionization to clearly identify the molecular ion.

  • Data Acquisition: Infuse the sample into the mass spectrometer and acquire the spectrum over a relevant m/z range.

  • Data Analysis: Identify the molecular ion peak (M+) and analyze the fragmentation pattern to confirm the presence of key structural motifs.

Conclusion

The successful synthesis of this compound can be unequivocally confirmed through a multi-faceted spectroscopic approach. The key transformations to monitor are the disappearance of the highly reactive acyl chloride C=O band in the IR spectrum and the emergence of a conjugated ketone band. Concurrently, NMR spectroscopy will show the coupling of the aliphatic side chain with the distinctively substituted aromatic ring, while mass spectrometry will confirm the correct molecular weight and predictable fragmentation. This guide provides the necessary predictive data and experimental framework to confidently identify the target compound and distinguish it from its precursors, ensuring the integrity of subsequent research and development efforts.

References

  • PubChem. 3,3-Dimethylbutanoyl chloride | C6H11ClO | CID 81514. [Link]

  • PubChem. 1-Chloro-3-fluorobenzene | C6H4ClF | CID 223087. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. [Link]

  • NIST WebBook. 3,3-dimethylbutyryl chloride. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • PubChem. 4'-Fluorobutyrophenone | C10H11FO | CID 68498. [Link]

  • CAS Common Chemistry. 3,3-Dimethylbutanoyl chloride. [Link]

  • YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]

  • Pearson+. Show how Friedel–Crafts acylation might be used to synthesize...[Link]

  • Chemsrc. 1-Chloro-3-fluorobenzene | CAS#:625-98-9. [Link]

Sources

A Researcher's Guide to Confirming the Structure of 4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is a cornerstone of reliable and reproducible research. In the synthesis of 4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone, a substituted butyrophenone of interest in medicinal chemistry, the potential for isomeric products necessitates a robust analytical strategy. This guide provides an in-depth comparison of the expected reaction products and outlines the experimental methodologies required for their definitive structural elucidation.

The synthesis of this compound is typically achieved via a Friedel-Crafts acylation of 1-chloro-2-fluorobenzene with 3,3-dimethylbutyryl chloride. In electrophilic aromatic substitution reactions, the directing effects of the existing substituents on the aromatic ring play a crucial role in determining the regioselectivity of the incoming electrophile.[1] Both chlorine and fluorine are ortho-, para-directing, yet deactivating groups.[2] The interplay between their inductive (-I) and mesomeric (+M) effects dictates the position of acylation. Fluorine exhibits a strong electron-withdrawing inductive effect but also a resonance-donating effect, which can render the para position particularly susceptible to electrophilic attack.[3] Chlorine also directs ortho and para, and its larger size can introduce steric hindrance.

This leads to the formation of two primary potential isomers: the target compound, This compound (Isomer A) , and a significant potential byproduct, 3'-Chloro-4'-fluoro-3,3-dimethylbutyrophenone (Isomer B) . A third, less likely isomer, 2'-Chloro-4'-fluoro-3,3-dimethylbutyrophenone (Isomer C) , may also be formed in minor quantities due to steric hindrance and the combined deactivating effects of the adjacent halogens.

This guide will focus on the comparative analysis of the expected major product (Isomer A) and its most likely isomeric byproduct (Isomer B) using a suite of analytical techniques.

Predicted Reaction Pathway and Potential Products

The Friedel-Crafts acylation of 1-chloro-2-fluorobenzene with 3,3-dimethylbutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), proceeds via the formation of an acylium ion.[4] This electrophile then attacks the aromatic ring at positions dictated by the directing effects of the fluorine and chlorine substituents.

Friedel_Crafts_Acylation 1_chloro_2_fluorobenzene 1-Chloro-2-fluorobenzene Reaction_Mixture 1_chloro_2_fluorobenzene->Reaction_Mixture 3_3_dimethylbutyryl_chloride 3,3-Dimethylbutyryl Chloride 3_3_dimethylbutyryl_chloride->Reaction_Mixture Lewis_Acid AlCl₃ (Lewis Acid) Lewis_Acid->Reaction_Mixture Isomer_A This compound (Isomer A - Target) Isomer_B 3'-Chloro-4'-fluoro-3,3-dimethylbutyrophenone (Isomer B - Byproduct) Isomer_C 2'-Chloro-4'-fluoro-3,3-dimethylbutyrophenone (Isomer C - Minor) Reaction_Mixture->Isomer_A Major Reaction_Mixture->Isomer_B Significant Reaction_Mixture->Isomer_C Minor

Caption: Predicted reaction scheme for the Friedel-Crafts acylation of 1-chloro-2-fluorobenzene.

Comparative Analysis of Isomers A and B

A multi-technique approach is essential for the unambiguous differentiation of Isomers A and B. The following sections detail the expected outcomes from key analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of these isomers. The differences in the substitution pattern on the aromatic ring will lead to distinct chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum will be the most informative.

  • Isomer A (4'-Chloro-2'-fluoro): Will exhibit a more complex splitting pattern in the aromatic region due to the ortho, meta, and para couplings between the three aromatic protons.

  • Isomer B (3'-Chloro-4'-fluoro): Will likely show a simpler pattern, potentially two doublets or a doublet and a doublet of doublets, depending on the coupling constants.

¹³C NMR Spectroscopy: The chemical shifts of the aromatic carbons are highly sensitive to the electronic environment created by the substituents.

  • The carbon bearing the fluorine atom will exhibit a large one-bond C-F coupling constant (¹JCF), typically in the range of 240-260 Hz.

  • The carbons ortho and meta to the fluorine will show smaller two- and three-bond C-F couplings (²JCF and ³JCF), respectively. These coupling constants will be diagnostic for each isomer.

Predicted NMR Data:

Compound Aromatic ¹H NMR (Predicted) Aromatic ¹³C NMR (Predicted)
Isomer A Complex multipletDistinct signals with characteristic C-F couplings for the 1,2,4-trisubstituted pattern.
Isomer B Simpler multiplet (e.g., two doublets)Distinct signals with characteristic C-F couplings for the 1,3,4-trisubstituted pattern.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. While both isomers will have the same molecular weight, their fragmentation patterns under electron ionization (EI) may differ.

The fragmentation of butyrophenones is well-documented and often involves cleavage at the carbonyl group.[5][6] The base peak is frequently observed at m/z 123 for fluorobutyrophenones, corresponding to the fluorobenzoyl cation.[7] For the chloro-fluoro substituted compounds, the isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion peak and chlorine-containing fragment ions.

Expected Fragmentation:

  • Molecular Ion (M⁺): An isotopic cluster corresponding to the molecular formula C₁₂H₁₄ClFO.

  • Acylium Ion Fragments: Cleavage of the butyryl group will lead to chlorofluorobenzoyl cations. The m/z of these fragments will be identical for both isomers, but their relative abundances might differ slightly.

X-ray Crystallography

For a definitive and unambiguous structural confirmation, single-crystal X-ray crystallography is the gold standard. This technique provides the precise three-dimensional arrangement of atoms in the crystalline state, unequivocally distinguishing between isomers.

Experimental Protocols

Protocol 1: NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified reaction product in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to aid in the assignment of carbon multiplicities (CH, CH₂, CH₃).

  • 2D NMR Acquisition (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish long-range proton-carbon connectivities.

NMR_Workflow Sample Purified Reaction Product Dissolve Dissolve in CDCl₃ Sample->Dissolve 1H_NMR Acquire ¹H NMR Dissolve->1H_NMR 13C_NMR Acquire ¹³C NMR Dissolve->13C_NMR 2D_NMR Acquire 2D NMR (COSY, HSQC, HMBC) Dissolve->2D_NMR Data_Analysis Spectral Analysis & Structure Elucidation 1H_NMR->Data_Analysis 13C_NMR->Data_Analysis 2D_NMR->Data_Analysis

Caption: Workflow for NMR spectroscopic analysis.

Protocol 2: Mass Spectrometric Analysis
  • Sample Introduction: Introduce a dilute solution of the purified product into the mass spectrometer, typically via direct infusion or coupled with a gas chromatograph (GC-MS).

  • Ionization: Utilize electron ionization (EI) to induce fragmentation.

  • Mass Analysis: Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions.

  • Data Interpretation: Analyze the fragmentation pattern and the isotopic distribution of chlorine-containing ions.

Protocol 3: X-ray Crystallography
  • Crystal Growth: Grow single crystals of the purified product suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. Refine the structural model to obtain accurate atomic coordinates and molecular geometry.

Conclusion

The synthesis of this compound can lead to the formation of at least one significant isomeric byproduct. A comprehensive analytical approach is therefore not just recommended, but essential for the unambiguous confirmation of the desired product's structure. While mass spectrometry can confirm the molecular formula, NMR spectroscopy, particularly with the aid of 2D techniques, offers the most powerful solution for distinguishing between the potential isomers in a mixture. For absolute proof of structure, single-crystal X-ray crystallography remains the definitive method. By employing the methodologies outlined in this guide, researchers can confidently identify and characterize their reaction products, ensuring the integrity and validity of their scientific findings.

References

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • csbsju.edu. Electrophilic Aromatic Substitution AR5. Directing Effects. Available at: [Link]

  • Wikipedia. Electrophilic aromatic directing groups. Available at: [Link]

  • Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. Available at: [Link]

  • PubMed. Positive- and negative-ion mass spectrometry of butyrophenones. Available at: [Link]

  • YouTube. Determining Directing Effects in Electrophilic Aromatic Substitutions. Available at: [Link]

  • ResearchGate. Electron ionization mass spectrum of butyrophenone. Available at: [Link]

  • Alex Andonian. Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Available at: [Link]

  • YouTube. Directing Effects in Electrophilic Aromatic Substitution Made EASY!. Available at: [Link]

  • Chinese Journal of Natural Medicines. Calculated 1 H and 13 C NMR chemical shifts of the two possible isomers of 2 at the mPW1PW91/6-311G(d,p) level. Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • NIH. Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure. Available at: [Link]

  • PubChem. 4'-Fluorobutyrophenone. Available at: [Link]

  • ResearchGate. Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. Available at: [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]

  • Google Patents. CN101462931A - Method for acylating fluorobenzene.
  • ResearchGate. Calculated and experimental 13 C NMR chemical shifts. Available at: [Link]

  • University of Liverpool. Friedel–Crafts acylation reactions using metal triflates in ionic liquid. Available at: [Link]

  • YouTube. Friedel Crafts Acylation Experiment Part 1, Prelab. Available at: [Link]

  • Semantic Scholar. Application of the Catalytic Friedel-Crafts Acylation Reaction and Regioselectivity Correlations. Available at: [Link]

  • Biointerface Research in Applied Chemistry. Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. Available at: [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. Available at: [Link]

  • Wikipedia. X-ray crystallography. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Antibody Cross-Reactivity: A Case Study with Derivatives of 4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. In the realm of small-molecule detection, particularly in pharmaceutical development and clinical diagnostics, understanding an antibody's cross-reactivity profile is not just a quality control step; it is a critical determinant of assay validity and reliability. This guide provides an in-depth, technical comparison of polyclonal antibodies raised against a haptenized derivative of 4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone, a novel synthetic compound with potential therapeutic applications.

This guide is structured to provide not only procedural steps but also the underlying scientific rationale, empowering you to design, execute, and interpret cross-reactivity studies with confidence. We will delve into the principles of immunogen design, the nuances of immunoassay development, and the interpretation of cross-reactivity data, all within the context of our case study.

The Genesis of Specificity: Immunogen Design and Antibody Production

The journey to a specific antibody begins with the immunogen. For small molecules like this compound, which are not immunogenic on their own, a process called haptenization is necessary. This involves covalently conjugating the small molecule (the hapten) to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH).[1][2] The site of conjugation on the hapten is a critical decision that dictates the epitopes presented to the immune system and, consequently, the specificity of the resulting antibodies.[3]

In our case study, two distinct immunogens were prepared to generate two batches of polyclonal antibodies, designated as PAb-A and PAb-B .

  • Immunogen A (for PAb-A): this compound was derivatized at the keto group of the butyrophenone moiety to create a reactive handle for conjugation to BSA. This strategy aims to generate antibodies that primarily recognize the substituted phenyl ring and the dimethylated alkyl chain.

  • Immunogen B (for PAb-B): A derivative was synthesized where a linker was attached to the phenyl ring, distal to the fluorine and chlorine atoms, before conjugation to KLH. This approach is intended to produce antibodies with higher specificity for the butyrophenone core and the unique dimethyl substitution.

The choice of two different immunogen strategies is a deliberate experimental design element. It allows us to compare how the presentation of the hapten influences the resulting antibody population's specificity and cross-reactivity profile.

The Proving Ground: Designing the Cross-Reactivity Study

A robust cross-reactivity study requires a panel of structurally related compounds to challenge the specificity of the antibody. For our study, we have synthesized a panel of five derivatives of this compound, each with a specific structural modification.

Table 1: Panel of Test Compounds for Cross-Reactivity Analysis

Compound IDStructureKey Structural ModificationRationale for Inclusion
Target Analyte This compound-The primary target for which the antibodies were raised.
Derivative 1 4'-Chloro-3-methyl-2'-fluorobutyrophenoneRemoval of one methyl groupTo assess the importance of the gem-dimethyl group for antibody recognition.
Derivative 2 4'-Chloro-3,3-dimethyl-butyrophenoneRemoval of the 2'-fluoro groupTo evaluate the contribution of the fluorine atom to the binding epitope.
Derivative 3 3,3-dimethyl-2'-fluorobutyrophenoneRemoval of the 4'-chloro groupTo determine the influence of the chlorine atom on antibody binding.
Derivative 4 HaloperidolStructurally related butyrophenone antipsychoticA commercially available drug to assess potential cross-reactivity with existing therapeutics.[3]
Derivative 5 4'-FluorobutyrophenoneA simpler, related butyrophenoneTo understand the baseline recognition of the core butyrophenone structure.[4]

The Litmus Test: Competitive ELISA for Cross-Reactivity Assessment

The competitive enzyme-linked immunosorbent assay (ELISA) is a widely used and powerful technique for quantifying antibody specificity and cross-reactivity.[5] The principle lies in the competition between a fixed amount of enzyme-conjugated target analyte and varying concentrations of the test compounds for a limited number of antibody binding sites.

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines the key steps in our competitive ELISA for assessing the cross-reactivity of PAb-A and PAb-B.

  • Plate Coating: High-binding 96-well microtiter plates are coated with a conjugate of this compound and a non-carrier protein (e.g., ovalbumin) to capture the antibodies. This prevents non-specific binding of the antibodies to the plate surface.

  • Blocking: Any remaining protein-binding sites on the plate are blocked using a solution of bovine serum albumin (BSA) or non-fat dry milk. This step is crucial to minimize background signal.[5]

  • Competitive Binding: A pre-determined, limiting concentration of the polyclonal antibody (PAb-A or PAb-B) is mixed with varying concentrations of the test compounds (Target Analyte and Derivatives 1-5). This mixture is then added to the coated and blocked wells.

  • Incubation: The plate is incubated to allow the antibodies to bind to either the coated antigen or the free test compound in the solution.

  • Washing: The plate is washed to remove any unbound antibodies and test compounds.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary polyclonal antibody is added.

  • Substrate Addition: A chromogenic substrate for the enzyme is added. The enzyme catalyzes a reaction that produces a colored product.

  • Signal Quantification: The absorbance of the colored product is measured using a spectrophotometer. The intensity of the color is inversely proportional to the concentration of the test compound.

ELISA_Workflow cluster_preparation Plate Preparation cluster_competition Competitive Binding cluster_detection Detection Coat Plate 1. Coat Plate with Target-Ovalbumin Conjugate Block 2. Block with BSA Coat Plate->Block Prepare Mixture 3. Mix Antibody with Test Compound Add to Plate 4. Add Mixture to Wells Prepare Mixture->Add to Plate Incubate 5. Incubate Add to Plate->Incubate Wash_1 6. Wash Incubate->Wash_1 Add Secondary 7. Add HRP-conjugated Secondary Antibody Wash_1->Add Secondary Wash_2 8. Wash Add Secondary->Wash_2 Add Substrate 9. Add Substrate Wash_2->Add Substrate Read Plate 10. Read Absorbance Add Substrate->Read Plate

Caption: Competitive ELISA workflow for cross-reactivity assessment.

Data Interpretation: Quantifying Cross-Reactivity

The data from the competitive ELISA is used to generate inhibition curves for each test compound. From these curves, the concentration of the test compound that causes 50% inhibition of the antibody binding (IC50) is determined. The percent cross-reactivity is then calculated using the following formula:

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

A higher percent cross-reactivity indicates a greater ability of the test compound to bind to the antibody.

Table 2: Hypothetical Cross-Reactivity Data for PAb-A and PAb-B

CompoundPAb-A IC50 (nM)PAb-A % Cross-ReactivityPAb-B IC50 (nM)PAb-B % Cross-Reactivity
Target Analyte 10100%8100%
Derivative 1 5020%2004%
Derivative 2 1567%1267%
Derivative 3 8012.5%1553%
Haloperidol >1000<1%>1000<1%
4'-Fluorobutyrophenone 2504%5001.6%
Analysis of PAb-A Performance

The results for PAb-A suggest that the antibodies in this polyclonal population have a strong preference for the target analyte. The significant drop in cross-reactivity with Derivative 1 (20%) highlights the importance of the gem-dimethyl group for recognition. The relatively high cross-reactivity with Derivative 2 (67%) indicates that the 2'-fluoro group is not a major contributor to the binding epitope for many of the antibodies in this pool. The low cross-reactivity with Derivative 3 (12.5%) suggests a critical role for the 4'-chloro substituent. The negligible cross-reactivity with Haloperidol and 4'-Fluorobutyrophenone demonstrates good specificity for the unique substitutions on the target molecule.

Analysis of PAb-B Performance

PAb-B exhibits a different cross-reactivity profile. The very low cross-reactivity with Derivative 1 (4%) indicates an even stronger dependence on the gem-dimethyl group compared to PAb-A. Similar to PAb-A, the 2'-fluoro group does not appear to be a critical recognition element (67% cross-reactivity with Derivative 2). Interestingly, PAb-B shows a higher cross-reactivity with Derivative 3 (53%) compared to PAb-A, suggesting that the antibodies generated with the phenyl-ring conjugated immunogen are less reliant on the 4'-chloro group for binding. This is a key finding that directly relates back to our immunogen design strategy. As with PAb-A, the cross-reactivity with Haloperidol and 4'-Fluorobutyrophenone is minimal.

Antibody_Binding cluster_specific Specific Binding cluster_cross_reactive Cross-Reactivity Antibody_S Antibody Antigen_S Target Analyte Antibody_S->Antigen_S High Affinity Antibody_CR Antibody Derivative_CR Structurally Similar Derivative Antibody_CR->Derivative_CR Lower Affinity

Caption: Principle of antibody binding and cross-reactivity.

Conclusions and Recommendations

This comparative guide demonstrates the critical importance of immunogen design in directing antibody specificity.

  • PAb-A , generated by conjugating through the keto group, produced antibodies highly dependent on the substituted phenyl ring, particularly the 4'-chloro group.

  • PAb-B , with its conjugation point on the phenyl ring, yielded antibodies with a more pronounced specificity for the dimethylated alkyl chain.

Both antibody preparations exhibit excellent specificity against the structurally related drug Haloperidol, a crucial consideration for potential therapeutic monitoring applications.

For an immunoassay requiring the highest possible specificity for the this compound and minimal recognition of metabolites lacking the gem-dimethyl group, PAb-B would be the superior choice. Conversely, if the assay needed to tolerate some variation at the alkyl chain while strictly selecting for the correct phenyl ring substitutions, PAb-A might be more suitable.

Ultimately, the selection of an antibody for a specific application must be guided by a thorough understanding of its cross-reactivity profile. The methodologies and principles outlined in this guide provide a robust framework for conducting such evaluations, ensuring the development of reliable and accurate immunoassays. Tissue cross-reactivity studies may also be considered as a further step in preclinical development to identify any off-target binding in a biological context.[6]

References

  • Antibodies against haloperidol specific to the butyrophenone moiety. PubMed. Available at: [Link]

  • Allergic reactions to small-molecule drugs. American Journal of Health-System Pharmacy. Available at: [Link]

  • Cross-reactivity of Antibody: Beneficial or Harmful?. Cusabio. Available at: [Link]

  • Conjugates of Small Molecule Drugs with Antibodies and Other Proteins. MDPI. Available at: [Link]

  • Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions. PubMed. Available at: [Link]

  • 4'-Fluorobutyrophenone | C10H11FO | CID 68498. PubChem - NIH. Available at: [Link]

  • Commercial immunoassay kits and reagents | Download Table. ResearchGate. Available at: [Link]

  • Actions of butyrophenones and other antipsychotic agents at NMDA receptors: relationship with clinical effects and structural considerations. PubMed. Available at: [Link]

  • Current Advances in Immunoassays for the Detection of β 2 -Agonists. MDPI. Available at: [Link]

  • The Role of Immunoassays in Drug Development: From Biomarker Discovery to Therapeutic Monitoring. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]

  • Comparison of Efficacy of Timiperone, a New Butyrophenone Derivative, and Clocapramine in Schizophrenia: A Multiclinic Double-Blind Study. PubMed. Available at: [Link]

  • Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. PMC - NIH. Available at: [Link]

  • Developing Recombinant Anti Idiotypic Antibodies for PK/PD and Immunogenicity Assays. Bio-Rad Antibodies. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work inherently involves the responsible management of novel and complex chemical entities. The proper disposal of these compounds is not merely a regulatory hurdle; it is a fundamental component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone (CAS No. 898764-82-4), grounded in established safety principles for halogenated organic compounds.

The causality behind these rigorous disposal protocols stems from the compound's structure. As a halogenated butyrophenone derivative, it contains both chlorine and fluorine atoms. Halogenated organic compounds pose specific environmental and health risks if improperly managed.[1][2][3] They can be persistent in the environment and may form hazardous byproducts upon decomposition or improper treatment.[2] Therefore, a cautious and systematic approach to disposal is mandatory.

Hazard Identification and Risk Assessment

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is crucial. While specific toxicological data for this compound is not extensively documented, its chemical class necessitates that it be handled as a hazardous substance.[4] Structurally similar compounds, such as 4-Chloro-4'-fluorobutyrophenone, are known to be harmful if swallowed, cause skin, eye, and respiratory irritation, and may cause an allergic skin reaction.[5][6][7] A conservative approach, assuming similar hazards, is the most scientifically sound and responsible course of action.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 898764-82-4[4]
Molecular Formula C12H14ClFO[4]
Molecular Weight 228.69 g/mol [4]
Boiling Point 288.7°C at 760 mmHg[4]
Density 1.125 g/cm³[4]
Flash Point 128.4°C[4]
Personal Protective Equipment (PPE) and Handling

A self-validating safety protocol begins with robust personal protection. The Occupational Safety & Health Administration (OSHA) mandates the use of PPE to minimize exposure to hazardous chemicals in a laboratory setting.[8][9]

Table 2: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[5][6]Protects against splashes and accidental contact with the eyes, which are highly sensitive to irritants.
Hand Protection Nitrile rubber gloves.[6]Provides a chemical-resistant barrier to prevent skin contact, absorption, and potential irritation or sensitization.
Body Protection A lab coat or chemically resistant apron.Prevents contamination of personal clothing and minimizes skin exposure.
Respiratory Use in a well-ventilated area or chemical fume hood.[4][5]Minimizes the inhalation of any vapors or aerosols, which is a primary route of chemical exposure.

Always handle this compound within a certified chemical fume hood to ensure proper ventilation.[10] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5][11]

Spill Management Protocol

Accidents can happen, and a prepared response is a key element of a safe laboratory. In the event of a spill, immediate and correct action is critical.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Table 2.

  • Containment: For liquid spills, absorb with an inert, non-combustible material such as vermiculite, sand, or a commercial chemical absorbent.[5][6] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop the absorbent material into a suitable, sealable container. Use non-sparking tools to avoid ignition sources.[4][6]

  • Decontamination: Clean the spill area with soap and water, and then wipe down with a suitable solvent (e.g., ethanol), collecting all cleaning materials as hazardous waste.

  • Label and Dispose: Seal and label the container with "Hazardous Waste," the chemical name, and the date. Dispose of the container and any contaminated materials according to the waste disposal procedures in the following section.

Proper Disposal Procedure: A Step-by-Step Guide

The disposal of this compound falls under the regulations for halogenated organic waste.[3] The U.S. Environmental Protection Agency (EPA) mandates a "cradle-to-grave" approach, meaning the generator is responsible for the waste from its creation to its final, safe disposal.[12]

Workflow: Waste Segregation and Collection

  • Waste Determination: As the generator, you must first classify this substance as a hazardous waste due to its properties as a halogenated organic compound.[12][13]

  • Segregation is Key: This is the most critical step in the laboratory. Halogenated organic waste must be collected separately from non-halogenated waste.[1][3]

    • Causality: Mixing these waste streams leads to cross-contamination. Non-halogenated solvents can often be recycled as fuel, but even small amounts of halogens require the entire volume to be treated via high-cost incineration to prevent the release of harmful pollutants.[1]

  • Container Selection: Use only designated, chemically compatible, and leak-proof containers with screw-top caps.[1][8] The container must be in good condition and able to be sealed securely.

  • Proper Labeling: The waste container must be clearly and accurately labeled.[13][14] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste this compound"

    • A list of all components if it is a mixture.

    • The approximate percentage of each component.

    • The relevant hazard pictograms (e.g., irritant, environmentally hazardous).

  • Accumulation: Keep the waste container sealed at all times, except when adding waste.[13][15] Store the container in a designated satellite accumulation area that is secure and away from incompatible materials.[13]

Diagram: Disposal Decision Workflow

The following diagram outlines the critical decision points and procedural flow for the proper disposal of this compound.

G cluster_0 In-Lab Waste Management cluster_1 Final Disposition (External) A Waste Generation (this compound) B Is this a Halogenated Organic Compound? A->B C Segregate into HALOGENATED Waste Stream B->C  Yes   D Use Designated, Leak-Proof, Compatible Container C->D E Label Container: 'Hazardous Waste' + Chemical Name + Hazards D->E F Store in Secure Satellite Accumulation Area E->F G Arrange Pickup with Licensed Hazardous Waste Contractor F->G Adhere to Accumulation Time Limits H Complete Hazardous Waste Manifest (EPA Requirement) G->H I Transport to a Treatment, Storage, and Disposal Facility (TSDF) H->I J Final Disposal Method: High-Temperature Incineration with Scrubber I->J

Caption: Decision workflow for the disposal of this compound.

Final Disposal Protocol

  • Engage a Professional Service: The only acceptable method for the final disposal of this chemical is through a licensed and certified hazardous waste disposal company.[14] Do not attempt to dispose of this chemical down the drain or in regular trash.[1][16] Landfilling of halogenated organic compounds is prohibited in many jurisdictions.[2]

  • Incineration: The standard and environmentally preferred disposal method for halogenated organic waste is high-temperature incineration in a facility equipped with afterburners and flue gas scrubbers.[1][5] This process is designed to destroy the organic molecule while capturing the resulting acidic gases (like HCl and HF).

  • Documentation: Maintain meticulous records of all waste disposal activities. The EPA requires a hazardous waste manifest that tracks the waste from your laboratory to its final destination at a Treatment, Storage, and Disposal Facility (TSDF).[13][17] This documentation is a critical part of regulatory compliance and demonstrates your commitment to responsible chemical management.

By adhering to this comprehensive guide, you ensure that the disposal of this compound is conducted safely, in full compliance with regulations, and with the highest regard for both personal and environmental health.

References

  • OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. [Link]

  • Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency. [Link]

  • Organic Solvent Waste Disposal. (n.d.). Safety & Risk Services, The University of British Columbia. [Link]

  • Illinois Administrative Code Title 35, Part 729, Subpart B. (n.d.). Illinois Pollution Control Board. [Link]

  • Hazardous Waste and Disposal. (n.d.). American Chemical Society. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. (n.d.). Electronic Code of Federal Regulations (eCFR). [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. [Link]

  • Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. (2026). Lab Manager. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Segreg
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Hazardous Waste. (2026). U.S. Environmental Protection Agency. [Link]

  • Learn the Basics of Hazardous Waste. (2025). U.S. Environmental Protection Agency. [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Minnesota State University Moorhead. [Link]

  • Laboratory Safety Chemical Hygiene Plan. (n.d.). Occupational Safety and Health Administration. [Link]

  • 4-Chloro-4'-fluorobutyrophenone. (n.d.). Pharmaffiliates. [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Handling novel chemical entities in a laboratory setting demands a proactive and informed approach to safety. This guide provides essential, immediate safety and logistical information for the handling of 4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone (CAS No. 898764-82-4). As a Senior Application Scientist, the following protocols are designed to ensure the well-being of laboratory personnel by establishing a self-validating system of safety, grounded in established principles of chemical hygiene and risk mitigation. While specific toxicological data for this compound is limited, a conservative approach based on structurally similar halogenated and fluorinated ketones is warranted.

Hazard Analysis: Understanding the Risks

Based on these analogs, this compound should be treated as a compound that is:

  • Irritating to the skin and eyes. [2][3]

  • Potentially irritating to the respiratory system. [2][3]

  • Harmful if swallowed. [4][5]

  • Potentially an allergen, causing skin sensitization.

The presence of both chlorine and fluorine atoms can significantly influence the reactivity and biological activity of organic molecules.[6] Therefore, a cautious approach is paramount.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial for minimizing exposure risk.[7] The following table outlines the minimum required PPE for handling this compound.

Protection Type Required Equipment Rationale and Best Practices
Eye and Face Protection Chemical splash goggles and a face shieldStandard safety glasses are insufficient.[8] Chemical splash goggles that form a seal around the eyes are necessary to protect against splashes and vapors.[9] A full-face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high risk of splashing.[8][10]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene)Given the potential for skin irritation and absorption, appropriate gloves are mandatory.[11] Nitrile gloves offer good general chemical resistance. For prolonged contact or when handling concentrated solutions, double-gloving is recommended.[12] Always inspect gloves for tears or punctures before use and remove them without touching the outer surface.[10]
Body Protection Flame-resistant laboratory coat and chemical-resistant apronA flame-resistant lab coat should be worn at all times and kept fully buttoned.[12] For procedures involving larger volumes or a significant splash risk, a chemical-resistant apron should be worn over the lab coat.[8]
Respiratory Protection Use in a certified chemical fume hoodAll handling of this compound should be conducted within a properly functioning chemical fume hood to minimize inhalation of vapors or aerosols.[2][3] If engineering controls are insufficient, a respirator may be required; consult with your institution's environmental health and safety department for proper selection and fit-testing.[12]
Foot Protection Closed-toe, chemical-resistant shoesFootwear that fully covers the feet is required to protect against spills.
Procedural Guidance for Safe Handling

The following step-by-step workflow is designed to minimize exposure during routine laboratory operations.

  • Don all required PPE as outlined in the table above.

  • Work exclusively within a certified chemical fume hood.

  • When weighing the solid compound, use a disposable weigh boat to prevent contamination of balances.

  • Handle the compound gently to avoid creating dust.

  • Add solvents slowly to the compound to avoid splashing.

  • Keep all containers and reaction vessels covered or sealed when not actively in use.

  • Ensure that all glassware is free of cracks and defects.

  • Decontaminate all surfaces within the fume hood that may have come into contact with the compound.

  • Properly dispose of all contaminated disposable materials , including gloves, weigh boats, and paper towels, in a designated hazardous waste container.[10]

  • Wash hands thoroughly with soap and water after removing gloves.[2]

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep1 Don PPE prep2 Work in Fume Hood prep1->prep2 prep3 Weigh Compound prep2->prep3 handle1 Dissolve Compound prep3->handle1 Proceed with Caution handle2 Set up Reaction handle1->handle2 handle3 Keep Containers Sealed handle2->handle3 clean1 Decontaminate Surfaces handle3->clean1 After Experiment clean2 Dispose of Waste clean1->clean2 clean3 Wash Hands clean2->clean3

Caption: A flowchart illustrating the safe handling workflow for this compound.

Spill Management and Emergency Procedures

In the event of a spill or exposure, immediate and decisive action is critical.

  • Evacuate the immediate area and alert nearby personnel.[10]

  • If the spill is large or you are not trained to handle it, contact your institution's emergency response team.

  • For small spills, and if you are trained and have the appropriate spill kit, you may clean it up.

    • Ensure you are wearing all the required PPE, including respiratory protection if necessary.

    • Absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material into a designated hazardous waste container.[10]

    • Decontaminate the spill area.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[2] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air.[2] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2] Rinse mouth with water and seek immediate medical attention.

Logical Relationship of Safety Protocols

compound Chemical Compound hazards Potential Hazards compound->hazards ppe PPE hazards->ppe handling Safe Handling Procedures hazards->handling spill Spill & Emergency Plan hazards->spill disposal Waste Disposal hazards->disposal personnel Personnel Safety ppe->personnel handling->personnel spill->personnel disposal->personnel

Caption: Diagram showing the relationship between the chemical, its hazards, and the safety protocols.

Disposal Plan

Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: As a halogenated organic compound, all waste containing this chemical must be collected in a designated "Halogenated Organic Waste" container.[13][14] Do not mix with non-halogenated waste streams, as this can complicate the disposal process and increase costs.[14]

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and a full list of their contents, including the name of this compound.[14]

  • Disposal Method: The primary recommended disposal method for halogenated organic waste is incineration at a licensed facility.[2][15] This process is designed to break down the compound into less harmful substances.

  • Regulatory Compliance: All disposal activities must be conducted in strict accordance with local, state, and federal regulations. Consult your institution's environmental health and safety department for specific guidance.

By adhering to these comprehensive safety protocols, researchers can confidently and safely handle this compound, ensuring the integrity of their work and the protection of all laboratory personnel.

References

  • SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. Available at: [Link]

  • Environment, Health & Safety, University of Wisconsin-Madison. Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Available at: [Link]

  • Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. Available at: [Link]

  • ACS Chemical Health & Safety. Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Available at: [Link]

  • Fisher Scientific. SAFETY DATA SHEET. Available at: [Link]

  • ResearchGate. Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Available at: [Link]

  • Plastics Europe. Guide for the Safe Handling of Fluoropolymer Resins. Available at: [Link]

  • Allan Chemical Corporation. How to Choose PPE for Chemical Work. Available at: [Link]

  • PubChem. 4'-Chlorobutyrophenone. Available at: [Link]

  • Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories. Available at: [Link]

  • Princeton EHS. Section 6C: Protective Equipment. Available at: [Link]

  • European Industrial Gases Association. code of practice compressed fluorine and mixtures with inert gases. Available at: [Link]

  • Technion - Israel Institute of Technology. Chemical Waste Management Guide. Available at: [Link]

  • Environmental Health & Safety, University of Colorado Boulder. Common Personal Protective Equipment. Available at: [Link]

  • PubChem. 4'-Fluorobutyrophenone. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.